Ethyl (2-ethylpiperidin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-ethylpiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBPTLVGQAXZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl (2-ethylpiperidin-1-yl)acetate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis. The synthesis is presented as a two-stage process: the catalytic hydrogenation of 2-ethylpyridine to yield the crucial 2-ethylpiperidine intermediate, followed by its N-alkylation using ethyl bromoacetate. This guide emphasizes experimental causality, protocol integrity, and is grounded in authoritative scientific references to ensure accuracy and reproducibility.
Introduction and Strategic Overview
Ethyl (2-ethylpiperidin-1-yl)acetate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and materials science. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. This guide details a reliable synthetic route, breaking down the process into two logical, high-yielding steps.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond formed during the alkylation step. This retrosynthetic approach identifies 2-ethylpiperidine as the key amine precursor and an ethyl acetate moiety, introduced via an electrophile like ethyl bromoacetate, as the second key component. The 2-ethylpiperidine precursor is, in turn, readily accessible from the commercially available and inexpensive starting material, 2-ethylpyridine, via reduction of the aromatic ring.
Part I: Synthesis of 2-Ethylpiperidine
The foundational step in this synthesis is the production of the saturated heterocyclic intermediate, 2-ethylpiperidine.
Strategic Rationale: Catalytic Hydrogenation
The reduction of the pyridine ring in 2-ethylpyridine to the corresponding piperidine is most effectively achieved through catalytic hydrogenation.[1] This method is widely employed in both laboratory and industrial settings due to its high efficiency, clean conversion, and the commercial availability of suitable catalysts.[2] The process involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.[2] Alternative methods, such as reduction with sodium in ethanol, are often less efficient and present greater safety challenges.
Mechanism of Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation involves the adsorption of both the substrate (2-ethylpyridine) and molecular hydrogen onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Nickel).[3] On the catalyst surface, the H-H bond of H₂ is cleaved, and the hydrogen atoms are added stepwise to the pyridine ring, ultimately resulting in the saturated piperidine ring. The reaction is typically irreversible and driven to completion by the stability of the final product.
Detailed Experimental Protocol: Hydrogenation of 2-Ethylpyridine
This protocol describes the reduction of 2-ethylpyridine using platinum(IV) oxide (PtO₂) as the catalyst.
Materials and Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
2-Ethylpyridine (C₇H₉N)[4]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol (or acetic acid as an alternative solvent)
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for filtration and distillation
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve 2-ethylpyridine (e.g., 10.7 g, 0.1 mol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 0.25 g) to the solution. The catalyst is often added as a slurry in a small amount of the reaction solvent to minimize inhalation risk.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the vessel with hydrogen to approximately 4 atm (50-60 psi).[3]
-
Reaction: Begin vigorous agitation or stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. The reaction progress can be monitored by the uptake of hydrogen (pressure drop). Maintain the reaction until hydrogen uptake ceases (typically 4-12 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic character and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethylpiperidine[5] can be purified by fractional distillation under atmospheric pressure (b.p. ~148-150 °C) to yield a colorless liquid.
Part II:
The final step involves the N-alkylation of the 2-ethylpiperidine intermediate to yield the target ester.
Strategic Rationale: Nucleophilic Substitution
This transformation is a classic nucleophilic substitution (Sₙ2) reaction. The secondary amine of 2-ethylpiperidine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, ethyl bromoacetate. The choice of a suitable base is critical to neutralize the HBr byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Potassium carbonate (K₂CO₃) is an effective and economical choice, while a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can also be used.[7] Acetonitrile or DMF are common solvents for this type of reaction.[8]
Detailed Experimental Protocol: N-Alkylation of 2-Ethylpiperidine
This protocol details the reaction between 2-ethylpiperidine and ethyl bromoacetate.
Materials and Equipment:
-
2-Ethylpiperidine (C₇H₁₅N)[5]
-
Ethyl bromoacetate (BrCH₂CO₂Et)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux, extraction, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylpiperidine (e.g., 11.3 g, 0.1 mol) and anhydrous acetonitrile (150 mL).
-
Base Addition: Add anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol, 1.5 equivalents) to the solution.
-
Alkylating Agent Addition: While stirring vigorously, add ethyl bromoacetate (e.g., 18.4 g, 0.11 mol, 1.1 equivalents) dropwise to the mixture at room temperature.[6]
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash them with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts and highly polar impurities.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl (2-ethylpiperidin-1-yl)acetate[9] can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.
Visualization and Data Summary
Overall Synthesis Workflow
The two-step synthesis is summarized in the workflow diagram below.
Sources
- 1. The Pherobase Synthesis - 2-ethylpiperidine | C7H15N [pherobase.com]
- 2. Hydrogenation Catalysts for Ethylene Producers | Shell Global [shell.com]
- 3. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. ethyl (2-ethylpiperidin-1-yl)acetate CAS#: 1094687-67-8 [m.chemicalbook.com]
An In-depth Technical Guide to Ethyl (2-ethylpiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2-ethylpiperidin-1-yl)acetate is a substituted piperidine derivative with the CAS Number 1094687-67-8 .[1][2] Piperidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and drug candidates due to their ability to confer favorable pharmacokinetic and pharmacodynamic properties.[3][4][5][6] Molecules within this class are explored for a wide range of therapeutic applications, including as central nervous system modulators and in oncology.[4][5] While specific peer-reviewed literature on Ethyl (2-ethylpiperidin-1-yl)acetate is limited, this guide provides a comprehensive overview of its synthesis, characterization, and potential applications by drawing upon established principles of organic chemistry and data from closely related analogues.
Synthesis and Mechanism
The synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate is most logically achieved through the N-alkylation of 2-ethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the 2-ethylpiperidine acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases for this transformation include potassium carbonate or triethylamine. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being suitable for this type of reaction.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate.
Experimental Protocol: Synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate
This protocol is a generalized procedure based on standard N-alkylation methods for secondary amines.[7]
Materials:
-
2-Ethylpiperidine
-
Ethyl bromoacetate[8]
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-ethylpiperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl (2-ethylpiperidin-1-yl)acetate.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Ethyl (2-ethylpiperidin-1-yl)acetate | Ethyl 2-(piperidin-1-yl)acetate (Analogue) |
| CAS Number | 1094687-67-8[1][2] | 643466 |
| Molecular Formula | C11H21NO2 | C9H17NO2[9] |
| Molecular Weight | 199.29 g/mol | 171.24 g/mol [9] |
| Predicted XlogP | Not available | 0.5[9] |
| Appearance | Likely a colorless to pale yellow oil | Oil |
Table 2: Predicted and Known Spectroscopic Data
| Analytical Method | Predicted Data for Ethyl (2-ethylpiperidin-1-yl)acetate | Experimental Data for Analogues (e.g., Ethyl Acetate) |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet ~1.2 ppm, quartet ~4.1 ppm), the ethyl group on the piperidine ring, and the protons of the piperidine ring and the acetate methylene group. | For the ethyl group of the ester: triplet at ~1.3 ppm (3H) and a quartet at ~4.1 ppm (2H).[10] |
| ¹³C NMR | Resonances for the ester carbonyl (~170 ppm), the carbons of the ethyl ester and ethyl piperidine groups, and the carbons of the piperidine ring. | For ethyl acetate: CH3 of ethyl at ~14 ppm, CH2 of ethyl at ~60 ppm, C=O at ~171 ppm, and CH3 of acetyl at ~21 ppm. |
| Mass Spectrometry (EI) | Expected molecular ion peak (M+) at m/z = 199. A prominent fragment would likely be the loss of the ethoxy group (-45) or the entire ester group. | For ethyl acetate, the molecular ion peak is at m/z = 88.[11] |
| Infrared (IR) | A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester. | The C=O stretch for esters is typically in the range of 1735-1750 cm⁻¹. |
Diagram of Analytical Workflow
Caption: A typical workflow for the synthesis and characterization of a novel compound.
Potential Applications in Research and Drug Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a multitude of biological activities.[3][4][5][6] The introduction of an ethyl group at the 2-position of the piperidine ring and an ethyl acetate group on the nitrogen atom in Ethyl (2-ethylpiperidin-1-yl)acetate can influence its steric and electronic properties, potentially leading to novel pharmacological profiles.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the ethyl groups may facilitate crossing the blood-brain barrier, making this compound and its derivatives interesting candidates for CNS-acting drugs.
-
Enzyme Inhibitors: The ester functionality could act as a handle for further chemical modification or as a pharmacophore that interacts with the active site of target enzymes.
-
Scaffold for Library Synthesis: Ethyl (2-ethylpiperidin-1-yl)acetate can serve as a versatile building block for the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.
Conclusion
Ethyl (2-ethylpiperidin-1-yl)acetate is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not widely available, its synthesis can be readily achieved through standard N-alkylation procedures. Its chemical properties and analytical profile can be reasonably predicted based on its structure and comparison with related, well-characterized compounds. Further research into the synthesis, characterization, and biological evaluation of Ethyl (2-ethylpiperidin-1-yl)acetate is warranted to fully explore its potential in the development of novel therapeutics.
References
-
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Ethyl 2-pyridylacetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved January 18, 2026, from [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Ethyl 2-[2-(2-phenylethynyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]
-
Ethyl Oxo(Piperidin-1-Yl)Acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
-
Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Piperidine-Based Drug Discovery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 18, 2026, from [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). SpringerOpen. Retrieved January 18, 2026, from [Link]
-
Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Ethyl Acetate. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]
-
Spectra of ethyl acetate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Ethyl 2-oxopyrrolidine-1-acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
2-Ethylpiperidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
NMR spectrum of ethyl acetate. (2021). YouTube. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Ethyl bromoacetate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. (1989). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
Reaction of ethyl bromoacetate with substituted naphthoate ions. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]
Sources
- 1. 1094687-67-8|Ethyl 2-(2-ethylpiperidin-1-yl)acetate| Ambeed [ambeed.com]
- 2. ethyl (2-ethylpiperidin-1-yl)acetate CAS#: 1094687-67-8 [m.chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl Acetate [webbook.nist.gov]
Spectral analysis of N-substituted piperidine acetates
An In-Depth Technical Guide to the Spectral Analysis of N-Substituted Piperidine Acetates
Abstract
The N-substituted piperidine acetate scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of its structural and stereochemical properties is paramount for drug design, development, and quality control. This technical guide provides a comprehensive exploration of the advanced analytical techniques used for the spectral characterization of N-substituted piperidine acetates. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine Acetate Moiety
The piperidine ring is a prevalent saturated heterocycle in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged scaffold in drug discovery. When functionalized with an N-substituent and an acetate group, the resulting N-substituted piperidine acetates exhibit a diverse range of biological activities. The nature of the N-substituent significantly influences the molecule's pharmacological profile, including its binding affinity to biological targets.[3][4] Consequently, unambiguous structural elucidation through a multi-technique spectral analysis approach is not merely a characterization step but a critical component of the drug development lifecycle.
This guide is structured to provide both a theoretical foundation and practical, actionable methodologies for the comprehensive spectral analysis of this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-substituted piperidine acetates, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity, chemical environment, and stereochemistry of the molecule.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of an N-substituted piperidine acetate reveals distinct signals for the piperidine ring protons, the acetate moiety, and the N-substituent.
-
Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.0 ppm.[6] The specific chemical shifts and coupling patterns are highly dependent on the ring conformation (chair, boat, or twist-boat) and the nature and orientation of the substituents.[5][7] Protons adjacent to the nitrogen atom (at C2 and C6) are typically deshielded and appear further downfield compared to the other ring protons.[6]
-
Acetate Moiety Protons: The methylene protons (CH₂) of the acetate group typically resonate as a singlet or a multiplet, depending on the chirality of the molecule, in the range of δ 2.0-2.5 ppm. The methyl protons (CH₃) of a methyl acetate ester would appear as a sharp singlet around δ 3.6-3.7 ppm.
-
N-Substituent Protons: The signals for the N-substituent will vary depending on its structure. For instance, an N-benzyl group will show aromatic protons in the δ 7.2-7.4 ppm region and a benzylic CH₂ singlet around δ 3.5-3.6 ppm.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
-
Piperidine Ring Carbons: The carbons of the piperidine ring typically resonate in the range of δ 25-60 ppm. Similar to ¹H NMR, the carbons adjacent to the nitrogen (C2 and C6) are the most downfield in this region. The specific chemical shifts are sensitive to the N-substituent and the overall stereochemistry.[9][10]
-
Acetate Moiety Carbons: The carbonyl carbon (C=O) of the acetate group is a key diagnostic signal, appearing significantly downfield in the range of δ 170-175 ppm. The methylene carbon (CH₂) and the ester's alkoxy carbon will appear in the midfield region of the spectrum.
-
N-Substituent Carbons: The chemical shifts for the N-substituent carbons will be characteristic of the specific group present. For example, an N-benzyl group will show aromatic signals between δ 127-140 ppm and a benzylic carbon signal around δ 63 ppm.[11]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (δ, ppm) for N-Substituted Piperidine Acetates
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine C2/C6-H | 2.5 - 3.0 | 50 - 60 |
| Piperidine C3/C5-H | 1.5 - 2.0 | 25 - 35 |
| Piperidine C4-H | 1.5 - 2.0 | 30 - 40 |
| Acetate CH₂ | 2.0 - 2.5 | 35 - 45 |
| Acetate C=O | - | 170 - 175 |
| N-Benzyl CH₂ | 3.5 - 3.6 | ~63 |
| N-Benzyl Aromatic | 7.2 - 7.4 | 127 - 140 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-substituted piperidine acetate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.[5]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[12] Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) provide complementary information.[1][12]
ESI-MS
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺.[12] This is particularly effective for piperidine derivatives due to the basicity of the nitrogen atom.[1] Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion can induce fragmentation and reveal characteristic neutral losses, such as the loss of water or acetic acid.[12][13]
EI-MS
EI is a higher-energy ionization method that leads to more extensive fragmentation. The fragmentation of piperidine derivatives in EI-MS is often initiated by ionization at the nitrogen atom, leading to two primary pathways:[1]
-
α-Cleavage: This is a dominant pathway involving the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1][14]
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1]
The fragmentation pattern is heavily influenced by the nature of the N-substituent and the acetate group, which will exhibit their own characteristic fragmentation behaviors.[1]
Caption: ESI-MS/MS fragmentation of N-substituted piperidine acetates.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
-
Ionization Mode: Positive ion mode.[1]
-
MS Scan: Perform a full scan (e.g., m/z 100-1000) to identify the [M+H]⁺ precursor ion.
-
MS/MS Scan: Perform a product ion scan of the identified precursor ion to obtain the fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.[1]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Piperidine Ring Vibrations: The C-H stretching vibrations of the methylene groups in the piperidine ring are observed in the 2850-2950 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.
-
Acetate Group Vibrations: The acetate group gives rise to two very strong and characteristic absorption bands:
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Alkane (Piperidine) | C-H Stretch | 2850 - 2950 | Medium-Strong |
| Amine (Piperidine) | C-N Stretch | 1000 - 1250 | Medium |
| Ester (Acetate) | C=O Stretch | 1735 - 1750 | Very Strong |
| Ester (Acetate) | C-O Stretch | 1000 - 1300 | Strong |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the empty spectrometer and subtract it from the sample spectrum.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[18] For N-substituted piperidine acetates, this technique can definitively establish the conformation of the piperidine ring (e.g., chair) and the spatial arrangement of the substituents.[3][18]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm).[3] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3] Common crystallization solvents include ethanol, methanol, acetonitrile, and ethyl acetate.[3][5]
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[3]
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
Collect diffraction data by rotating the crystal in a beam of X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.
-
Integrated Analytical Workflow
A comprehensive and self-validating approach to the spectral analysis of N-substituted piperidine acetates involves the integration of these techniques in a logical sequence.
Caption: Integrated workflow for comprehensive spectral analysis.
Conclusion
The spectral analysis of N-substituted piperidine acetates is a multifaceted process that requires the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the primary framework for structural elucidation, while mass spectrometry confirms the molecular weight and offers clues to the molecule's composition through fragmentation analysis. IR spectroscopy serves as a rapid check for key functional groups, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately characterize these vital pharmaceutical building blocks, ensuring the scientific integrity of their drug discovery and development efforts.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFt-epHxyQyrYJImdREKzZ-GWu2XW6-HY2CEooMWCmNdwLmhGVgqo6biygSZ36RTZitimaJEQWRCM5x1BW5kJiT5QCZST9vgEOEStDXHJ1TAjGoz-uc_MLAsDixJAmBHmAPbtfu12fQceb4T0jXm1vBrLBn9qiXXcJhHRpwRC7YfOEQVjmK1NLjTtHCRapMXejlLTERSnomvMjYZO_rUaQsC0uz131VITpX42-Mlo=]
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099187/]
- THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v56-149]
- IR Spectrum: Esters - Química Organica.org. [URL: https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-esters.html]
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. - ResearchGate. [URL: https://www.researchgate.net/figure/Fragmentation-of-piperidine-alkaloids-identified-in-Senna-spectabilis-by-ESI-MS-MS_fig2_335967000]
- THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE - ResearchGate. [URL: https://www.researchgate.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [URL: https://www.researchgate.
- Ester infrared spectra - ORGANIC SPECTROSCOPY INTERNATIONAL. [URL: http://drug-dev.blogspot.com/2015/01/ester-infrared-spectra.html]
- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three]
- FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. The peaks corresponding to the carboxyl and amide groups are marked by arrows. - ResearchGate. [URL: https://www.researchgate.
- Piperidine | C5H11N | CID 8082 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine]
- Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1LN1JGgAuO80w1bHqtaLAKQz8BdUOWyR8FGW8nuLwlaJcFpBAEa8wh1lLBW9FnhLJWMkL-MYmQ5g0ocd6KH6mbuhF-tk7LDGTBDdTi8EOpgPcfqlLUbYBRGp9XVYFT7QjKi5qsgIpQCj2th8Z8cBrKGw3kfbkK8Dl2O8yPsagVHCTLtZ6_zw1pdFDrZz92WqglkWv8PtZreA8s8SLDqVMQjlY7BePXAAmwSSJOi0hqCt18zUhrQ==]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118536/]
- Spectral investigation and normal coordinate analysis of piperazine. [URL: https://nopr.niscpr.res.in/handle/123456789/10046]
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [URL: https://www.researchgate.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5569]
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Spectroscopy_(Pavia_et_al.)/10%3A_Mass_Spectrometry/10.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00457a012]
- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath. [URL: https://www.researchgate.
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110-89-4_1HNMR.htm]
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. [URL: https://www.scielo.br/j/jbchs/a/G5dY8Z7qWw48LzG7rKxLwpv/?lang=en]
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8882563/]
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. [URL: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Spectrum: Esters [quimicaorganica.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
The 2-Ethylpiperidine Scaffold: A Privileged Motif in Drug Discovery and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry. Among its many derivatives, those bearing a substituent at the 2-position, such as the 2-ethylpiperidine moiety, offer unique steric and electronic properties that can be exploited to fine-tune pharmacological activity. This in-depth technical guide provides a comprehensive overview of the biological activities of 2-ethylpiperidine derivatives, with a focus on their anticancer, antimicrobial, neuropharmacological, and analgesic properties. By synthesizing current research, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this important class of compounds.
Introduction: The Significance of the 2-Ethylpiperidine Core
The piperidine heterocycle is a fundamental building block in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[2] The introduction of an ethyl group at the 2-position of the piperidine ring introduces a chiral center and a lipophilic appendage that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance binding affinity to biological targets, improve membrane permeability, and alter metabolic stability. The strategic incorporation of the 2-ethylpiperidine scaffold has led to the development of compounds with a wide spectrum of biological activities, making it a focal point of contemporary drug discovery efforts.
Anticancer Activity of Piperidine Derivatives
The piperidine scaffold is a key component in many anticancer agents, contributing to mechanisms that include the induction of apoptosis and the modulation of critical signaling pathways. While specific data on 2-ethylpiperidine derivatives in oncology is emerging, the broader class of piperidine compounds provides a strong rationale for their investigation.
Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have demonstrated the potent in vitro cytotoxic effects of piperidine derivatives against a variety of human cancer cell lines. For instance, certain piperidine-containing compounds have shown significant growth inhibition in cell lines such as the renal cancer cell line CAKI-1 and the RPMI-8226 melanoma cell line.[3] One study reported GI50 values for specific (E)-2-cyano-3-(het)arylacrylamides to be as low as 0.287 µM and 0.367 µM against these cell lines, respectively.[4] Another study highlighted a piperidine derivative, compound 17a, which inhibits the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner.[5] Furthermore, novel synthesized N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids have exhibited significant cytotoxic effects, with some compounds showing broad-spectrum growth inhibition at sub-micromolar concentrations against a panel of human tumor cells.[6]
| Compound/Derivative Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| (E)-2-cyano-3-(het)arylacrylamides | CAKI-1 (Renal) | 0.287 µM | [4] |
| (E)-2-cyano-3-(het)arylacrylamides | RPMI-8226 (Melanoma) | 0.367 µM | [4] |
| Compound 17a | PC3 (Prostate) | Concentration-dependent inhibition | [5] |
| N-Ethyl-Piperazinyl-Amides | Various | Sub-micromolar GI50 values | [6] |
| Alkyl Piperidine Derivatives | Various | Investigated for cytotoxicity | [7] |
Mechanism of Action: Apoptosis Induction
A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, compound 17a was found to induce apoptosis in PC3 cells by modulating the expression of key apoptosis-related proteins, leading to a decrease in XIAP and BCL-2 levels and an increase in BAX levels.[5] Similarly, certain N-ethyl-piperazinyl-amides induce apoptosis, as evidenced by DAPI staining showing nuclear condensation and morphological changes consistent with apoptotic cell death.[6] These compounds were also shown to up-regulate the pro-apoptotic Bak gene while down-regulating the pro-survival Bcl-XL and Bcl-2 genes.[6]
Caption: Proposed apoptotic pathway induced by piperidine derivatives.
Antimicrobial Activity
Piperidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Spectrum
Various synthesized piperidine derivatives have been screened for their antimicrobial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain novel piperidine derivatives exhibited strong inhibitory activity against Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus.[8] In one study, a particular derivative demonstrated the best minimum inhibitory concentration (MIC) results of 0.75 mg/ml against B. subtilis.[8] Another study reported the synthesis of piperidine derivatives that were active against Staphylococcus aureus and Escherichia coli.[9][10] The agar diffusion method is a common technique used to evaluate this activity, where the diameter of the inhibition zone around a disc impregnated with the compound is measured.[11]
Experimental Protocol: Agar Disc Diffusion Assay
A standard method for assessing the antimicrobial activity of novel compounds is the agar disc diffusion assay.
Materials:
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile filter paper discs (6 mm diameter).
-
Positive control (e.g., Chloramphenicol).
-
Negative control (solvent).
-
Incubator.
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly swab the entire surface of an MHA plate with the bacterial inoculum.
-
Aseptically place sterile filter paper discs onto the surface of the agar.
-
Apply a specific volume (e.g., 10 µL) of the test compound solution, positive control, and negative control to separate discs.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Caption: Workflow for the agar disc diffusion assay.
Neuropharmacological Activities
Derivatives of piperidine have shown significant promise in the treatment of neurological and psychiatric disorders, exhibiting activities such as acetylcholinesterase inhibition and neuroprotection.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[12] Several piperidine derivatives have been synthesized and evaluated for their anti-AChE activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent AChE inhibitors.[13] Notably, one compound from this series exhibited an IC50 value of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[13] The basicity of the piperidine nitrogen atom appears to be crucial for this activity.[13]
Neuroprotective Effects
Neuroprotection is a key therapeutic strategy for mitigating the progression of neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions.[14] Synthetic cinnamamide-piperidine and piperazine derivatives have also shown potent neuroprotective activity in vitro, comparable to the established neuroprotective agent Fenazinel.[15] Some of these compounds exhibited moderate to good neuroprotective effects at micromolar concentrations.[15] Furthermore, second-generation antipsychotics, many of which contain a piperidine moiety, have been shown to exert measurable neuroprotective effects through various molecular mechanisms.[16]
Analgesic Properties
The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents, particularly opioids.
Antinociceptive Activity
Synthetic quaternary salts of alkyl piperidines have been explored for their analgesic activity.[17] In preclinical studies using the tail immersion method, these compounds showed varying degrees of antinociceptive properties when compared to the standard opioid analgesic, pethidine.[17][18] The onset and duration of the analgesic effect were found to be dependent on the specific substitutions on the piperidine derivative.[17] Some derivatives exhibited significant analgesia within 30 minutes of administration.[17]
Conclusion and Future Directions
The 2-ethylpiperidine scaffold and its broader class of piperidine derivatives represent a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, neuropharmacological, and analgesic effects, underscore the importance of this structural motif in medicinal chemistry. While a significant body of research exists for the general piperidine class, a more focused investigation into the specific contributions of the 2-ethyl substituent is warranted. Future research should aim to systematically explore the structure-activity relationships of 2-ethylpiperidine derivatives to optimize their potency and selectivity for various biological targets. The development of efficient and stereoselective synthetic routes to access these chiral compounds will be crucial for advancing their therapeutic potential.
References
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, S., & Araki, S. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
-
Petrus, A. M., Vlase, L., Muntean, D. L., Gheldiu, A. M., Soica, C., Wessjohann, L. A., & Mioc, M. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(23), 5695. [Link]
-
Al-Ghorbani, M., Saeedi, M., Miri, R., Asgari, M. S., & Shafiee, A. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]
-
Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]
-
Gashaw, T., Getahun, K., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 6757-6762. [Link]
-
Gashaw, T., Getahun, K., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. [Link]
-
Omyrzakov, M. T., Kiyashev, D. K., Kurmankulov, N. B., Bortnikova, K. A., Erzhanov, K. B., & Omirzak, M. T. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]
-
Shafiee, A., Miri, R., Salarian, A. A., & Al-Ghorbani, M. (2013). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. DARU Journal of Pharmaceutical Sciences, 21(1), 44. [Link]
-
Mphahlele, M. J., Malindisa, S. O., & Muse, E. A. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 157-166. [Link]
-
Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. PubMed. [Link]
-
Al-Ghorbani, M., Miri, R., Aghaee, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 48. [Link]
-
Miri, R., Al-Ghorbani, M., Aghaee, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]
-
de Oliveira, R. N., da Silva, A. B., & de Souza, R. O. M. A. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-13. [Link]
-
Negatu, D. A., Sharma, P., & Kumar, V. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-sundu, C., Gheldiu, A. M., & Wessjohann, L. A. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]
-
Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate. [Link]
-
Jahan, S., Kamil, A., Akhtar, S., Saify, Z. S., & Arif, M. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 25(4), 771-775. [Link]
-
Wang, Y., Zhang, Y., Chen, Y., Zhang, Y., & Liu, T. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Nawaz, A., Jamal, A., Arif, A., & Parveen, Z. (2025). In vitro cytotoxic potential of against human cancer cell lines. Genomics, Proteomics & Bioinformatics. [Link]
-
El-Sayed, M. A. A., El-henawy, A. A., & El-Gazzar, A. B. A. (2025). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Rather, G. A., & Chakraborty, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Kuder, K., Poplinska, M., & Lazewska, D. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4308-4312. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]
-
de Oliveira, R. N., da Silva, A. B., & de Souza, R. O. M. A. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]
-
ResearchGate. (n.d.). d: Analgesic activity of 2-hydroxy ethyl 1-(4-nitro- phenyl)-2-oxoethyl.... [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylpiperidine. PubChem. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717-9737. [Link]
-
Frohberger, P. E., Hengesbach, G., & Pflücke, M. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 22(10), e202500589. [Link]
-
Chen, A. T., & Nasrallah, H. A. (2019). Neuroprotective effects of the second generation antipsychotics. Schizophrenia Research, 208, 1-7. [Link]
-
Liu, Y., Qu, W., Wang, R., Ma, J., & Qu, S. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 16(5), 7587-7593. [Link]
-
da Silva, L. C. V., de Souza, A. C. S., de Oliveira, D. N., & Viegas, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3234-3238. [Link]
-
Zhang, L., Chen, J., Wang, X., Wu, C., & Zhang, J. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(6), 1765-1769. [Link]
-
Li, J., Qing, W., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 102, 117698. [Link]
-
Wang, Y., Wang, Y., & Liu, T. (2016). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. Acta Pharmacologica Sinica, 37(11), 1425-1436. [Link]
-
Al-Masoudi, N. A., Al-Salihi, A. I., & Abbas, A. S. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Current Bioactive Compounds, 17(6), e060121189280. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Neuroprotective effects of the second generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Enduring Significance of the Piperidine Scaffold
An In-Depth Technical Guide to the In Vitro Screening of Novel Piperidine Compounds
The piperidine ring is a cornerstone of medicinal chemistry, rightly earning its designation as a "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility. The piperidine moiety's conformational flexibility, combined with its basic nitrogen atom, allows it to engage in a wide array of interactions with biological targets, making it an ideal starting point for the design of novel therapeutics across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive framework for the in vitro screening of novel piperidine compound libraries, grounded in the principles of scientific integrity and field-proven drug discovery workflows. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and causal reasoning necessary to navigate the complexities of hit identification, validation, and lead optimization.
Part 1: The Strategic Framework for In Vitro Screening
A successful screening campaign is not merely a sequence of assays but a logical, iterative process designed to progressively refine a large library of compounds down to a small number of high-quality candidates. The causality behind this workflow is paramount: each stage is designed to answer specific questions and provide a data-driven rationale for advancing or deprioritizing compounds.
Our screening cascade is built on a foundation of self-validating systems. Every protocol described herein incorporates rigorous controls to ensure data integrity and reproducibility. This approach minimizes the risk of costly false positives and negatives, thereby enhancing the overall efficiency of the drug discovery process.
Figure 1: A logical workflow for the in vitro screening cascade.
Part 2: Primary Screening and Hit Identification
The initial phase of any screening campaign involves testing a large library of piperidine compounds in a high-throughput format to identify "hits"—compounds that exhibit a desired biological activity. The choice of primary assay is dictated by the therapeutic hypothesis. For instance, in an anticancer drug discovery program, a primary screen will typically involve a cell viability assay.
High-Throughput Cell Viability Screening
The rationale for starting with a cell viability assay is to identify compounds that are cytotoxic or cytostatic to cancer cells. The MTT assay is a robust, inexpensive, and widely used colorimetric method for this purpose.[1]
| Compound ID | Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (A549) | Hit Flag |
| P0001 | 10 | 85.2 | 78.9 | Yes |
| P0002 | 10 | 5.6 | 8.1 | No |
| P0003 | 10 | 92.1 | 88.4 | Yes |
| ... | ... | ... | ... | ... |
| P5000 | 10 | 12.3 | 15.6 | No |
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of each piperidine compound in DMSO.
-
In a separate 96-well plate, perform serial dilutions to create a working concentration (e.g., 10 µM).
-
Add 1 µL of the compound solution to the corresponding wells of the cell plate.
-
Controls are critical:
-
Vehicle Control: Add 1 µL of DMSO to several wells (represents 0% inhibition).
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) to several wells (represents 100% inhibition).
-
Media Blank: Wells containing only media to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank))
-
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
-
For a high-throughput screen to be considered reliable, the Z'-factor must be calculated. This metric assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Part 3: Hit Confirmation and Potency Determination
A single-point HTS identifies potential hits, but this data is prone to false positives. The next crucial step is to confirm the activity of these hits and determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Dose-Response Analysis
This involves testing the hit compounds over a range of concentrations (typically 8-10 points) to establish a relationship between compound concentration and biological effect.
| Concentration (nM) | % Inhibition (MCF-7) |
| 10000 | 95.2 |
| 3000 | 88.1 |
| 1000 | 75.4 |
| 300 | 52.3 |
| 100 | 30.1 |
| 30 | 15.6 |
| 10 | 5.2 |
| 1 | 1.8 |
Calculated IC50 for P0001 = 285 nM
The protocol is similar to the primary MTT screen, with the key difference being the preparation of a serial dilution plate for each hit compound. The resulting data is then plotted with concentration on the x-axis (log scale) and % inhibition on the y-axis. A non-linear regression (four-parameter logistic fit) is used to calculate the IC50 value.[7] This can be performed using software such as GraphPad Prism.[7]
Part 4: Mechanism of Action (MoA) and Selectivity Profiling
Once a set of potent and confirmed hits has been identified, the focus shifts to understanding how these compounds exert their biological effects. This involves a combination of biochemical and cell-based assays to identify the molecular target and elucidate the signaling pathway involved.
Target-Based Biochemical Assays
If the piperidine library was designed to target a specific enzyme class, such as kinases, a direct biochemical assay is the logical next step.
Figure 2: Principle of a biochemical kinase inhibition assay.
This protocol provides a general framework for measuring kinase inhibition.[8]
-
Reagents:
-
Purified, active recombinant kinase.
-
Specific peptide or protein substrate.
-
ATP (at a concentration close to the Km for the kinase to ensure competitive inhibitors can be identified).[9]
-
Assay buffer (containing MgCl2, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™, radiolabeled ATP).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence, fluorescence, or radioactivity) which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate % inhibition for each concentration and determine the IC50 value as described previously.
-
Receptor Binding Assays
Piperidine scaffolds are common in ligands for G-protein coupled receptors (GPCRs) and ion channels. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10]
-
Reagents:
-
Membrane preparation from cells or tissues expressing the target receptor.
-
A specific radioligand (e.g., [3H]-labeled) with high affinity for the receptor.
-
Non-labeled ("cold") ligand for determining non-specific binding.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Membrane + radioligand.
-
Non-specific Binding: Membrane + radioligand + a high concentration of cold ligand.
-
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the % specific binding against the log concentration of the test compound to determine the IC50.
-
The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Selectivity Profiling
A crucial step is to assess the selectivity of the hit compounds. A compound that inhibits multiple targets is more likely to have off-target side effects. Selectivity profiling is typically done by screening the compounds against a panel of related targets (e.g., a kinase panel or a GPCR panel).
Part 5: In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is essential to identify potential liabilities that could lead to failure in later stages of development.[12]
Figure 3: Core in vitro ADME-Tox assays for early candidate profiling.
Metabolic Stability
This assay determines how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[13]
-
Incubation:
-
Time Points:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
After protein precipitation, the samples are analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]
-
Cytochrome P450 (CYP) Inhibition
This assay identifies if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9), which can lead to drug-drug interactions.[16][17]
-
Incubation:
-
Incubate human liver microsomes with an isoform-specific probe substrate and varying concentrations of the test compound.[16]
-
Initiate the reaction with NADPH.
-
-
Analysis:
-
After a set time, quench the reaction and analyze the formation of the specific metabolite by LC-MS/MS.
-
The reduction in metabolite formation compared to the vehicle control is used to calculate an IC50 value for CYP inhibition.[16]
-
Permeability
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[18][19]
-
Cell Culture:
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
To assess active efflux, the experiment is also run in the B-to-A direction.
-
Compound concentrations are measured by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated. A high Papp (A-to-B) value suggests good absorption.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
-
Plasma Protein Binding (PPB)
This assay measures the extent to which a compound binds to plasma proteins. Only the unbound fraction is pharmacologically active.[21][22]
-
Procedure:
-
The most common method is Rapid Equilibrium Dialysis (RED).[12]
-
A device with two chambers separated by a semi-permeable membrane is used.
-
The test compound is added to plasma in one chamber, and buffer is added to the other.
-
The device is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.[23]
-
-
Analysis:
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated.
-
Conclusion
The in vitro screening of novel piperidine compounds is a systematic, multi-faceted process that requires careful planning, rigorous execution, and insightful data interpretation. By employing a logical cascade of assays, from high-throughput primary screens to detailed ADME-Tox profiling, researchers can effectively identify and optimize promising lead candidates. The protocols and frameworks presented in this guide are designed to serve as a robust foundation for these efforts, emphasizing the importance of self-validating systems and a deep understanding of the causal relationships between experimental design and data outcomes. This approach, grounded in scientific integrity, will ultimately accelerate the translation of novel piperidine-based chemical matter into next-generation therapeutics.
References
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Methods in Molecular Biology, vol. 290. Humana Press. [Link]
-
Li, W., & Li, Y. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Methods in Molecular Biology, vol. 852. Humana Press. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Cyprotex | Evotec. Microsomal Stability. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 270(3 Pt 2), F373-4. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2167–2173. [Link]
-
Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Scott, D. O., et al. (2004). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Biomolecular Screening, 9(5), 420-428. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
Troutman, M. D., & Thakker, D. R. (2003). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 5(4), e32. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
-
Creative Bioarray. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
-
On HTS. (2023, December 12). Z-factor. [Link]
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
Qiu, W., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(11), 1917–1925. [Link]
-
ResearchGate. (2025, August 10). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Birmingham, A., et al. (2009). Statistical Methods for Analysis of High-Throughput RNA Interference Screens. Nature Methods, 6(8), 569–575. [Link]
-
BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. assay.dev [assay.dev]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bioivt.com [bioivt.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
A-Z Technical Guide: Elucidating the Mechanism of Action for Ethyl (2-ethylpiperidin-1-yl)acetate
Abstract: The identification of a novel bioactive small molecule represents the start of a complex but critical journey to understand its mechanism of action (MoA). This understanding is paramount for translating a chemical "hit" into a viable therapeutic candidate or a precise chemical probe. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of the MoA for a novel compound, exemplified by Ethyl (2-ethylpiperidin-1-yl)acetate. As this molecule is not extensively characterized in public literature, this document outlines a robust, multi-pronged investigational strategy, moving from broad, unbiased phenotypic observations to precise target identification and pathway validation. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific principles.
Introduction: The Investigational Challenge
Ethyl (2-ethylpiperidin-1-yl)acetate is a small molecule featuring a piperidine ring, a common and highly privileged scaffold in medicinal chemistry.[1][2][3] Piperidine derivatives are integral to numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including but not limited to anticancer, analgesic, and antipsychotic effects.[4][5][6] The presence of the 2-ethyl substitution on the piperidine ring and the N-linked ethyl acetate group introduces specific stereochemical and physicochemical properties that dictate its potential biological interactions. The ethyl acetate moiety, for instance, could be susceptible to hydrolysis by esterases in biological systems, potentially acting as a pro-drug.
Given the absence of a known MoA, our investigation must be structured as a systematic process of discovery. This process, often termed "forward pharmacology" or "phenotypic drug discovery," begins by identifying a compound's effect on a cell or organism and then works backward to identify the molecular target responsible for that effect.[7][8] This contrasts with "reverse pharmacology," which starts with a known target.[8] Our guide will detail a logical workflow designed to de-risk and accelerate this discovery process.
Part 1: Foundational Strategy - From Phenotype to Target
The modern approach to MoA determination for an uncharacterized compound is a multi-step funnel, starting broad and becoming progressively more focused.[9][10] This strategy mitigates the risk of early-stage bias towards a specific target and instead allows the biological system to reveal the compound's primary mode of action. The process of identifying the molecular targets responsible for an observed phenotypic response is known as target deconvolution.[8][9][10]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 9. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Acetylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized, allowing for precise orientation of substituents to interact with biological targets.[2] The N-acetylpiperidine core, specifically, combines the conformational flexibility of the piperidine ring with the metabolic stability and hydrogen bonding capabilities of an N-acetyl group.[3][4] This modification neutralizes the basicity of the piperidine nitrogen, which can significantly alter a molecule's physicochemical properties, such as lipophilicity and membrane permeability, thereby enhancing its "drug-like" characteristics.[2][5]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of N-acetylpiperidine analogs and related derivatives. We will dissect how modifications to the core scaffold influence biological activity, with a particular focus on their application as acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[6][7]
The N-Acetyl Group: More Than a Simple Modification
The decision to introduce an N-acetyl group is a critical step in molecular design, driven by the need to fine-tune a compound's properties. The basic nitrogen in a piperidine ring (pKa ~11) is typically protonated at physiological pH, which can be advantageous for forming ionic interactions but may also lead to off-target effects or poor blood-brain barrier penetration.
Acetylation converts this basic amine into a neutral amide. This has several profound consequences:
-
Loss of Basicity: The resulting N-acetylpiperidine is no longer basic, which alters its solubility and interaction profile. This can be crucial, as the basicity of the piperidine nitrogen has been shown to be important for the activity of some inhibitors.[8]
-
Metabolic Stability: The amide bond of the N-acetyl group is generally more resistant to metabolic cleavage than an ester linkage, potentially leading to a longer duration of action.[9]
-
Hydrogen Bonding: The amide carbonyl can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
-
Conformational Influence: The planar nature of the amide bond can influence the conformational preferences of the piperidine ring and its substituents.
In some contexts, an acetamide substitution can abolish activity altogether, demonstrating that while often beneficial, this modification's impact is highly target-dependent.[10]
Core Structure-Activity Relationships: A Positional Analysis
The biological activity of piperidine analogs is critically dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.
The Nitrogen (N1) Substituent: A Gateway to Potency
While this guide focuses on the N-acetyl group, it is crucial to understand the broader context of N-substitution, as it often dictates potency and selectivity. In many classes of piperidine-based drugs, particularly AChE inhibitors, a larger group on the nitrogen is essential for activity.
-
N-Benzyl Group: The N-benzyl moiety, as seen in the Alzheimer's drug Donepezil, is a classic example.[6] This group often interacts with the peripheral anionic site (PAS) of acetylcholinesterase, contributing significantly to binding affinity.[11] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent AChE inhibitors.[8]
-
N-Alkyl and N-Phenylalkyl Groups: The length and nature of N-alkyl chains can modulate activity. In studies of cocaine analogs, replacing the N-methyl group with larger phenylalkyl groups led to a significant loss in activity at dopamine transporters (DAT) but improved activity at the serotonin transporter (SERT).[9][12] This highlights how N-substitution can tune selectivity.
-
N-Demethylation: The removal of an N-methyl group (to N-H) can also lead to improved activity at SERT and the norepinephrine transporter (NET).[9][12]
Caption: Logical relationships of N1-substituent modifications.
The C4-Position: The Primary Vector for Target Interaction
The 4-position is the most commonly functionalized position on the piperidine ring for achieving high-affinity interactions with a wide range of targets.
-
Connecting to Aromatic Moieties: In AChE inhibitors, the 4-position is typically used as an attachment point for a linker leading to a large, often aromatic, moiety. For example, in Donepezil, a methylene linker connects the 4-position to a 5,6-dimethoxy-1-indanone group, which binds deep within the active site gorge of AChE.[13]
-
Bulky Substituents: For a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, introducing a bulky moiety at the para position of the benzamide group led to a substantial increase in anti-AChE activity.[8]
-
Stereochemistry: The stereochemistry at substituted positions is paramount. For piperidine-based cocaine analogs, ligands from the cis-piperidine series, which more closely mimic cocaine's structure, are usually more potent than their trans counterparts.[12]
The C2 and C3-Positions: Fine-Tuning Selectivity and Properties
Substitutions at the 2- and 3-positions are less common for the primary pharmacophore but are often used to modulate physicochemical properties and selectivity.
-
C2-Substitution: Introducing a substituent at the 2-position of the piperidine ring can effectively enhance aqueous solubility.[14]
-
C3-Substitution: The 3-position is also critical for activity in certain contexts. For instance, 3-substituted piperidine moieties are important for improving the potency of some antimelanoma agents.[14] Furthermore, the 3-acetoxypiperidine moiety resembles acetylcholine and has inspired the development of cholinesterase inhibitors.[15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. ninho.inca.gov.br [ninho.inca.gov.br]
Pharmacological profile of substituted piperidines
An In-Depth Technical Guide to the Pharmacological Profile of Substituted Piperidines
Foreword
The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most significant and privileged scaffolds in modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and natural alkaloids is a testament to its remarkable versatility.[3][4] The piperidine moiety can confer desirable physicochemical properties, including modulating basicity and lipophilicity, while providing a three-dimensional framework that allows for precise spatial orientation of functional groups to interact with biological targets.[2][5] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the pharmacological profile of substituted piperidines. It moves beyond a mere catalog of compounds to explain the causal relationships between structure, target engagement, and functional outcomes, grounded in established experimental methodologies.
The Piperidine Scaffold: A Privileged Structure in Pharmacology
The utility of the piperidine ring stems from its unique combination of structural and chemical properties. As a saturated heterocycle, it adopts a stable chair conformation, allowing substituents to be placed in well-defined axial or equatorial positions. This stereochemical control is crucial for optimizing interactions with chiral biological targets like proteins and enzymes.[5] Furthermore, the basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, enabling it to form a critical salt bridge with anionic residues (e.g., aspartate, glutamate) in receptor binding pockets—a common interaction motif for many piperidine-based drugs.[6][7]
The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] This inherent "tunability" is why the piperidine scaffold is found in drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[1][3]
Major Pharmacological Classes and Mechanisms of Action
Substituted piperidines exert their therapeutic effects by interacting with a diverse range of biological targets. The following sections explore some of the most prominent classes.
Central Nervous System (CNS) Agents
The ability of the piperidine scaffold to cross the blood-brain barrier and interact with various neurotransmitter systems makes it a cornerstone of CNS drug discovery.[8]
-
Opioid Receptor Modulators: The piperidine core is central to the pharmacophore of many potent analgesics, including the phenylpiperidine class (e.g., Fentanyl, Meperidine).[9][10] These agents typically act as agonists at the µ-opioid receptor (MOR). The protonated piperidine nitrogen interacts with a conserved aspartate residue (Asp147) in the MOR binding pocket, while aryl substituents engage with hydrophobic pockets, driving high-affinity binding and downstream signaling that leads to analgesia.[10] The development of ligands with mixed profiles, such as MOR agonists and δ-opioid receptor (DOR) antagonists, is an active area of research aimed at reducing side effects like tolerance and dependence.[11][12]
-
Dopamine Receptor Ligands: The piperidine moiety is a common feature in ligands targeting dopamine receptors, which are implicated in schizophrenia, Parkinson's disease, and other neurological disorders.[13][14] Both agonists and antagonists have been developed. For instance, certain 4-substituted piperidines act as potent and selective antagonists for the D4 receptor, a potential target for glioblastoma.[15] The piperidine ring serves to correctly position an aromatic feature and a basic nitrogen atom, key pharmacophoric elements for dopamine receptor interaction.[13][15]
-
Acetylcholinesterase (AChE) Inhibitors: In the treatment of Alzheimer's disease, enhancing cholinergic neurotransmission is a key strategy.[16] Piperidine-based AChE inhibitors, such as Donepezil, are designed to block the active site of the enzyme responsible for acetylcholine breakdown.[7][17] The structure of Donepezil features a benzylpiperidine moiety that interacts with the peripheral anionic site (PAS) of AChE, while an indanone group extends into the catalytic active site (CAS), effectively blocking substrate access.[4][17]
Other Therapeutic Areas
The versatility of the piperidine scaffold extends well beyond the CNS.
-
Anticancer Agents: Piperidine derivatives have been developed as inhibitors of various cancer-related targets.[1][4] For example, certain substituted piperidine-2,6-diones are key components of Proteolysis Targeting Chimeras (PROTACs), where they function as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of pathogenic proteins.[18]
-
Anticoagulants: By modifying the core scaffold, piperidine derivatives have been designed as potent and orally bioavailable inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[19]
-
Antimicrobials: The piperidine ring is found in compounds with activity against bacteria and mycobacteria.[20] Its structural features can be optimized to enhance penetration into microbial cells and interaction with essential enzymes.
Structure-Activity Relationship (SAR) and Rational Drug Design
The pharmacological profile of a substituted piperidine is dictated by the nature and position of its substituents. Understanding these structure-activity relationships is fundamental to rational drug design.
A logical workflow for exploring the SAR of a new piperidine series is outlined below.
Caption: Iterative workflow for SAR exploration of substituted piperidines.
Key SAR Principles:
-
N1-Substitution: The substituent on the piperidine nitrogen is critical for modulating affinity and functional activity. For opioid agonists, an N-phenethyl group is often optimal.[12] In AChE inhibitors, a benzyl group helps anchor the molecule to the enzyme's peripheral site.[6] The basicity of the nitrogen itself is also a key parameter; converting it to a non-basic amide can abolish activity at targets requiring a cationic interaction.[6]
-
C4-Substitution: This is the most commonly modified position. A 4-aryl or 4-heteroaryl group is a frequent feature, often engaging in hydrophobic or π-stacking interactions within the target protein. The nature of this group heavily influences selectivity. For example, in dopamine receptor ligands, subtle changes to the 4-benzyl group can shift selectivity between D2, D3, and D4 subtypes.[13][15]
-
C3-Substitution and Stereochemistry: Introducing substituents at the C3 position creates a chiral center, and the resulting stereoisomers often exhibit profoundly different pharmacological activities.[5] For dopamine transporter (DAT) ligands, the (3S)-hydroxy group can significantly enhance binding affinity compared to the (3R)-enantiomer, highlighting a specific stereochemical requirement of the binding pocket.[21]
-
Ring Conformation: The piperidine ring is not static. Bulky substituents can influence the equilibrium between different chair or boat conformations, which in turn affects the spatial orientation of other functional groups and thus the overall activity.[2]
Methodologies for Pharmacological Characterization
A multi-tiered approach is required to fully characterize the pharmacological profile of a novel substituted piperidine. This involves a progression from high-throughput in vitro assays to more complex in vivo models.
In Vitro Characterization
The goal of in vitro testing is to quantify a compound's direct interaction with its molecular target and its functional consequence in a controlled cellular environment.
This protocol determines a compound's affinity (Ki) for the µ-opioid receptor (MOR). The causality behind this design is to measure the direct competition between the unlabeled test compound and a high-affinity radiolabeled ligand for the same binding site.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the human MOR in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. This isolates the target receptors embedded in cell membranes.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (containing the MOR).
-
A fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO). The concentration is typically chosen to be near its Kd value to ensure sensitive competition.
-
Varying concentrations of the substituted piperidine test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Defining Controls:
-
Total Binding: Wells containing only membranes and radioligand. This represents all binding events.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled, potent MOR agonist (e.g., 10 µM naloxone). This saturates all specific receptor sites, so any remaining radioligand binding is considered non-specific (to the filter, plastic, etc.).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This critical step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold buffer to remove any residual unbound ligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target | Radioligand | Ki (nM) | Reference |
| Compound X | MOR | [³H]-DAMGO | 5.7 | [17] |
| Morphine | MOR | [³H]-DAMGO | 6.3 | [11] |
| Compound Y | DOR | [³H]-Naltrindole | 171 | [11] |
| Donepezil | AChE | N/A (Functional) | 5.7 (IC₅₀) | [17] |
This colorimetric functional assay measures the enzymatic activity of AChE and is used to determine the IC₅₀ of inhibitors. The causality is based on measuring the rate of production of a colored product, which is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
AChE enzyme solution.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Buffer: Phosphate buffer, pH 8.0.
-
-
Assay Setup: In a 96-well plate, add:
-
Buffer.
-
Varying concentrations of the substituted piperidine test compound.
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction. AChE hydrolyzes ATCI to thiocholine.
-
Detection: The thiocholine produced immediately reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.
-
Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance (dA/dt) is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control well with no inhibitor.
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Characterization
In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-organism context.
The diagram below illustrates the logical progression of in vivo studies for a potential piperidine-based analgesic.
Caption: A typical in vivo evaluation cascade for a piperidine-based analgesic candidate.
-
Rationale for Model Selection:
-
Tail-Flick/Hot Plate Tests: These models assess the response to acute thermal pain and are highly sensitive to centrally-acting µ-opioid agonists.[22] They are used for initial proof-of-concept efficacy.
-
Writhing Test: This model uses an intraperitoneal injection of a chemical irritant (e.g., acetic acid) to induce visceral pain. It is a robust model for evaluating peripherally and centrally acting analgesics.[10]
-
Rotarod Test: This is a crucial negative-outcome model. A compound that shows efficacy in a pain model but causes significant motor impairment on the rotarod may have a limited therapeutic window due to sedative side effects.
-
Conclusion
The substituted piperidine scaffold is a cornerstone of medicinal chemistry, offering a robust and versatile framework for the design of potent and selective modulators of diverse biological targets.[3][23] A deep understanding of its structure-activity relationships, combined with a systematic and mechanistically-driven approach to pharmacological characterization, is essential for unlocking its full therapeutic potential. The methodologies and principles outlined in this guide provide a framework for researchers to rationally design, evaluate, and optimize the next generation of piperidine-based therapeutics.
References
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]
-
Clinical benefits of a new piperidine-class AChE inhibitor - PubMed. Available at: [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. Available at: [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed. Available at: [Link]
-
High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo - PubMed. Available at: [Link]
-
Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis Online. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]
-
[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available at: [Link]
-
Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications | Request PDF - ResearchGate. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. Available at: [Link]
-
Opioid Pharmacology - :::::Pain Physician:::::. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC - PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
-
New mu-opioid receptor agonists with piperazine moiety. - Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. Available at: [Link]
-
Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. Available at: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]
-
Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
piperidine - ClinicalTrials.gov. Available at: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]
-
Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed. Available at: [Link]
-
Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies - PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsi.org [ijpsi.org]
- 8. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Discovery of Bioactive Piperidine Alkaloids: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Legacy and Modern Renaissance of Piperidine Alkaloids
The piperidine scaffold, a simple six-membered nitrogenous heterocycle, represents one of nature's most versatile and privileged structures in the realm of bioactive compounds. From the pungent spice of black pepper (piperine) to the notorious toxicity of poison hemlock (coniine), piperidine alkaloids have a long and storied history intertwined with human culture, medicine, and toxicology.[1][2] For centuries, these natural products have been a source of fascination and a treasure trove for medicinal chemists and pharmacologists. Their diverse pharmacological activities, spanning from anticancer and neuroprotective to anti-inflammatory and antimicrobial, underscore their significance as lead compounds in modern drug discovery.[3][4][5]
This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the core principles and practical methodologies involved in the discovery of bioactive piperidine alkaloids. We will move beyond a mere recitation of facts, delving into the causality behind experimental choices and presenting self-validating protocols. Our journey will begin with the traditional exploration of natural sources and progress to the cutting-edge synthetic strategies and high-throughput screening methods that are accelerating the pace of discovery. By integrating foundational knowledge with the latest technological advancements, this guide aims to equip you with the expertise to navigate the complexities of piperidine alkaloid research and unlock their full therapeutic potential.
I. The Natural Reservoir: Isolation and Characterization of Piperidine Alkaloids
The discovery of novel bioactive piperidine alkaloids often begins with the exploration of nature's vast chemical diversity. Plants, in particular, are a rich source of these compounds, with families such as Piperaceae, Solanaceae, and Pinaceae being prominent producers.[6][7][8] The initial steps in this discovery pipeline are critical for identifying and characterizing new chemical entities.
A. Bio-prospecting and Extraction: A Targeted Approach
The selection of plant material is rarely a random process. Ethnobotanical knowledge, chemotaxonomy, and ecological observations often provide valuable clues to prioritize species for investigation. Once a promising source is identified, the first major experimental hurdle is the efficient extraction of the target alkaloids from the complex plant matrix.
Protocol 1: General Procedure for the Extraction and Isolation of Piperidine Alkaloids from Plant Material
This protocol outlines a classic acid-base extraction method, a cornerstone technique for the selective isolation of alkaloids.
1. Preparation of Plant Material:
- Air-dry the collected plant material (e.g., leaves, seeds, bark) to a constant weight.
- Grind the dried material into a fine powder to maximize the surface area for extraction.
2. Defatting (Optional but Recommended):
- Rationale: Lipophilic compounds in the plant material can interfere with subsequent extraction and purification steps.
- Soxhlet extract the powdered plant material with a non-polar solvent such as n-hexane or petroleum ether for several hours. This removes fats, waxes, and other non-polar constituents.
3. Acidic Extraction:
- Rationale: Alkaloids are basic compounds that form water-soluble salts in acidic conditions.
- Macerate or percolate the defatted plant powder with an acidic aqueous solution (e.g., 0.1 N HCl) or an acidified alcoholic solution (e.g., methanol with a few drops of acetic acid).
- Filter the mixture to separate the acidic extract containing the protonated alkaloids from the solid plant residue.
4. Acid-Base Partitioning:
- Rationale: This step selectively transfers the alkaloids into an organic solvent by converting them back to their free base form.
- Make the acidic aqueous extract basic by the dropwise addition of a base (e.g., ammonium hydroxide) to a pH of 8-9.[9]
- Perform a liquid-liquid extraction of the basified aqueous layer with an immiscible organic solvent such as dichloromethane (DCM) or chloroform.[9] The alkaloids, now in their neutral free base form, will partition into the organic layer.
- Separate the organic layer using a separatory funnel. Repeat the extraction of the aqueous layer multiple times to ensure complete recovery of the alkaloids.
5. Concentration and Purification:
- Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
- Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
- Proceed with chromatographic purification of the crude extract. Column chromatography using silica gel is a common initial purification step.[9][10] The choice of solvent system for elution will depend on the polarity of the target alkaloids and can be optimized using thin-layer chromatography (TLC).[11][12]
B. Structure Elucidation: Deciphering the Molecular Architecture
Once a pure alkaloid is isolated, its chemical structure must be determined. This is a critical step that relies on a combination of modern spectroscopic techniques.
Key Spectroscopic Techniques for Alkaloid Structure Elucdiation:
| Technique | Information Gained | Rationale for Use with Piperidine Alkaloids |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns provide clues about the structure.[13][14] | Provides the fundamental building blocks for determining the elemental composition of the alkaloid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon. 2D NMR (COSY, HSQC, HMBC) establishes connectivity between atoms.[15][16] | The most powerful tool for determining the complete 3D structure and stereochemistry of complex alkaloids. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H).[13][14] | Useful for identifying key functional groups that can help to piece together the overall structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores (conjugated systems).[13][14] | Can indicate the presence of aromatic rings or other conjugated systems within the alkaloid structure. |
The combined data from these techniques allows for the unambiguous determination of the chemical structure of a newly discovered piperidine alkaloid.[14]
II. Biosynthesis and Chemical Synthesis: From Nature's Blueprint to Laboratory Innovation
Understanding how nature constructs piperidine alkaloids provides valuable insights for their chemical synthesis. Moreover, synthetic chemistry offers the power to create novel analogs with improved pharmacological properties.
A. The Biosynthetic Pathways: Nature's Synthetic Logic
The biosynthesis of piperidine alkaloids in plants often originates from amino acids, primarily L-lysine.[8] The lysine-derived pathway involves a series of enzymatic reactions including decarboxylation, oxidation, and cyclization to form the characteristic piperidine ring.[17] Another significant biosynthetic route is the polyketide pathway, which has been elucidated for the toxic alkaloid coniine in poison hemlock (Conium maculatum).[18] This pathway involves the condensation of smaller carboxylic acid units.
Caption: Major biosynthetic pathways leading to piperidine alkaloids.
B. Chemical Synthesis: Crafting Piperidine Scaffolds
The chemical synthesis of piperidine derivatives is a mature field of organic chemistry, with numerous strategies developed to construct this important heterocyclic ring.[4] These methods provide access to both naturally occurring alkaloids and novel, non-natural analogs for structure-activity relationship (SAR) studies.
Common Synthetic Strategies for Piperidine Ring Formation:
-
Reduction of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a straightforward and widely used method to produce piperidines.[19][20]
-
Cyclization Reactions: Intramolecular reactions, such as the aza-Diels-Alder reaction and ring-closing metathesis, are powerful tools for constructing the piperidine ring with high stereocontrol.[19][21]
-
Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to diverse piperidine libraries.[4]
Protocol 2: Representative Synthesis of a Substituted Piperidine via Pyridine Reduction
This protocol illustrates a common method for synthesizing a piperidine derivative.
1. Reaction Setup:
- In a high-pressure reaction vessel, dissolve the substituted pyridine starting material in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
- Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
2. Hydrogenation:
- Seal the reaction vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).
- Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 100 °C) and stir vigorously.
3. Reaction Monitoring and Work-up:
- Monitor the progress of the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
4. Purification:
- Purify the crude product by column chromatography or crystallization to yield the pure substituted piperidine.
III. Unveiling Biological Activity: Screening and Mechanism of Action
The ultimate goal of discovering new piperidine alkaloids is to identify compounds with therapeutic potential. This requires a systematic approach to screen for biological activity and to elucidate the underlying mechanism of action.
A. Bioactivity Screening: Finding the "Hits"
A wide array of assays can be employed to screen for the biological activities of newly discovered or synthesized piperidine alkaloids. High-throughput screening (HTS) methods allow for the rapid testing of large numbers of compounds against specific biological targets.[22][23]
Modern Bioactivity Screening Techniques:
| Screening Method | Principle | Application in Piperidine Alkaloid Discovery |
| Cell-Based Assays | Measure cellular responses such as viability, proliferation, or signaling pathway activation in the presence of the test compound.[23] | Widely used to screen for anticancer, anti-inflammatory, and neuroprotective activities.[1][3] |
| Enzyme Inhibition Assays | Quantify the ability of a compound to inhibit the activity of a specific enzyme.[23] | Used to identify inhibitors of key enzymes involved in disease, such as kinases, proteases, or acetylcholinesterase.[24] |
| Receptor Binding Assays | Measure the affinity of a compound for a specific receptor.[23] | Crucial for identifying compounds that modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. |
| Bioaffinity Chromatography | Immobilized biological targets (e.g., enzymes, receptors) are used to "fish out" active compounds from a complex mixture.[25] | A powerful technique for identifying bioactive compounds directly from crude natural product extracts. |
| Affinity Selection Mass Spectrometry (ASMS) | Combines affinity-based selection with the sensitivity and specificity of mass spectrometry to identify ligands for a target protein from a mixture.[25] | Enables the rapid screening of compound libraries to identify those that bind to a specific biological target. |
Caption: A generalized workflow for bioactivity screening of piperidine alkaloids.
B. Elucidating the Mechanism of Action (MoA)
Identifying a bioactive "hit" is only the first step. Understanding how a compound exerts its biological effect is crucial for its development as a therapeutic agent. MoA studies can involve a wide range of molecular and cellular biology techniques.
Common Mechanisms of Action for Bioactive Alkaloids:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can interfere with DNA replication, transcription, or translation, leading to cytotoxic effects.[26]
-
Disruption of Cell Membranes: Certain alkaloids can intercalate into or disrupt the integrity of cell membranes, leading to cell death.[26]
-
Modulation of Signaling Pathways: Many alkaloids exert their effects by interacting with specific components of cellular signaling pathways, such as kinases, phosphatases, or transcription factors.[1][27]
-
Interaction with Receptors and Ion Channels: A significant number of alkaloids, particularly those with neuroactive properties, bind to and modulate the activity of neurotransmitter receptors or ion channels in the nervous system.[24]
The elucidation of the precise MoA often requires a multi-pronged approach, combining techniques such as transcriptomics, proteomics, and targeted biochemical and cellular assays.
IV. The Future of Piperidine Alkaloid Discovery
The field of piperidine alkaloid discovery is continually evolving, driven by advancements in analytical chemistry, synthetic methodology, and biological screening technologies. The integration of genomics and metabolomics is providing new tools for identifying novel biosynthetic pathways and for engineering microorganisms to produce valuable alkaloids.[22] Furthermore, the application of computational methods, such as molecular docking and virtual screening, is accelerating the identification of promising lead compounds and guiding the design of new analogs with enhanced potency and selectivity.[28]
As we continue to explore the vast chemical space of piperidine alkaloids, both from natural and synthetic origins, we can anticipate the discovery of new therapeutic agents that will address some of the most pressing medical challenges of our time. The journey from a humble plant extract to a life-saving medicine is a long and arduous one, but the enduring pharmacological relevance of the piperidine scaffold ensures that it will remain a central focus of drug discovery for years to come.
References
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. PubMed. Available at: [Link]
-
Spectroscopic and chemical techniques for structure elucidation of alkaloids. Slideshare. Available at: [Link]
-
Recent advances in screening active components from natural products based on bioaffinity techniques. PubMed Central. Available at: [Link]
-
Proposed biosynthetic pathways leading to piperidine alkaloids. The C 6... ResearchGate. Available at: [Link]
-
Screening techniques for the identification of bioactive compounds in natural products. PubMed. Available at: [Link]
-
Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. PubChem. Available at: [Link]
-
Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PubMed Central. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Old and new spectroscopic techniques team up to decipher intricate alkaloids. Chemistry World. Available at: [Link]
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]
-
The mechanism of action of alkaloids. Alkaloids act as a chemical... ResearchGate. Available at: [Link]
-
Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. National Institutes of Health. Available at: [Link]
-
Structure Elucidation Of Alkaloids. Grantome. Available at: [Link]
-
Plant Alkaloids: Main Features, Toxicity, and Mechanisms of Action. Semantic Scholar. Available at: [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]
-
Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. PubMed. Available at: [Link]
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of... Ingenta Connect. Available at: [Link]
-
Biosynthesis of piperidine alkaloids. PubMed. Available at: [Link]
-
Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. ResearchGate. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Piperidones: from alkaloids to pseudopeptides. SciSpace. Available at: [Link]
-
What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ? ResearchGate. Available at: [Link]
-
(PDF) Modes of Action of Alkaloids. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Piperidine alkaloids: Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Piperidine alkaloids. Wikipedia. Available at: [Link]
-
Isolation of Pyrrolizidine Alkaloids. Column Chromatography. Available at: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Available at: [Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Biosynthetic pathway of piperidine alkaloids in KEGG database. ResearchGate. Available at: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. OUCI. Available at: [Link]
-
Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]
-
Biosynthesis of Alkaloids. Imperial College London. Available at: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Piperine Isolation and Characterization via Chromatographic technique. ResearchGate. Available at: [Link]
-
piperidine. ClinicalTrials.gov. Available at: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. Available at: [Link]
-
Piperidine-based drug discovery. University of Arizona. Available at: [Link]
-
Alkaloids: Caffeine and Piperine Extraction. Scribd. Available at: [Link]
-
A rapid method for isolation of piperine from the fruits of Piper nigrum Linn. PubMed. Available at: [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine alkaloids - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. scribd.com [scribd.com]
- 12. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]
- 14. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 15. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Piperidine synthesis [organic-chemistry.org]
- 21. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in screening active components from natural products based on bioaffinity techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl (2-ethylpiperidin-1-yl)acetate using Chromatographic Methods
Introduction: The Analytical Imperative for Ethyl (2-ethylpiperidin-1-yl)acetate
Ethyl (2-ethylpiperidin-1-yl)acetate is a substituted piperidine derivative of interest in pharmaceutical and chemical research. As with any compound intended for potential therapeutic use or as a key intermediate in synthesis, its precise and accurate quantification is paramount. This application note provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of Ethyl (2-ethylpiperidin-1-yl)acetate in various matrices. We will explore both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering detailed protocols and explaining the scientific rationale behind the selection of each experimental parameter.
The choice between GC-MS and LC-MS/MS is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. Ethyl (2-ethylpiperidin-1-yl)acetate, with an estimated molecular weight and structure suggesting moderate volatility and thermal stability, is amenable to both techniques. This guide will empower researchers to select and tailor the most appropriate method for their specific application, ensuring data of the highest quality and integrity.
Physicochemical Properties and Analytical Considerations
While specific experimental data for Ethyl (2-ethylpiperidin-1-yl)acetate is not widely available, we can infer its properties from structurally similar compounds. Its core structure consists of an N-substituted piperidine ring with an ethyl acetate group.
| Property | Estimated Value/Characteristic | Rationale & Analytical Implication |
| Molecular Formula | C11H21NO2 | --- |
| Molecular Weight | 199.29 g/mol | Influences mass spectrometry settings. |
| Volatility | Moderately Volatile | Suggests suitability for Gas Chromatography with appropriate temperature programming. |
| Polarity | Moderately Polar | Dictates choice of chromatographic columns and mobile/stationary phases. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ethyl acetate) | Important for sample and standard preparation. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a robust choice for analyzing Ethyl (2-ethylpiperidin-1-yl)acetate, particularly in relatively clean sample matrices.
Rationale for GC-MS Method Design
The selection of a capillary column with a mid-polar stationary phase, such as one containing a percentage of phenyl substitution, provides a good balance of dispersive and polar interactions to achieve optimal separation of the analyte from potential impurities. A temperature-programmed elution is employed to ensure a sharp peak shape for the moderately volatile analyte while allowing for the elution of less volatile components. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are crucial for both qualitative confirmation and quantitative analysis.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for Ethyl (2-ethylpiperidin-1-yl)acetate quantification.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
Mass Spectrometer Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Scan (for initial method development) |
| SIM Ions | To be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion and major fragment ions. |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl (2-ethylpiperidin-1-yl)acetate reference standard and dissolve in 10 mL of high-purity ethyl acetate.
-
Working Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties and retention time (e.g., an N-substituted piperidine with a different alkyl chain), should be used. Prepare a stock solution of the IS.
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range. Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of Ethyl (2-ethylpiperidin-1-yl)acetate, especially in complex matrices like biological fluids.
Rationale for LC-MS/MS Method Design
Reversed-phase chromatography is selected due to the moderate polarity of the analyte. A C18 column is a versatile choice for retaining and separating such compounds. The mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) to promote the protonation of the tertiary amine on the piperidine ring. This enhances chromatographic peak shape and ionization efficiency in the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is ideal for protonating the basic nitrogen atom, leading to a strong parent ion signal. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for Ethyl (2-ethylpiperidin-1-yl)acetate quantification.
Detailed LC-MS/MS Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro or equivalent).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a pure standard. Precursor ion will be [M+H]+. Product ions will be major fragments. |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl (2-ethylpiperidin-1-yl)acetate reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standards: Perform serial dilutions of the stock solution with the 50:50 mobile phase mixture to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a close structural analog should be used.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for plasma), solid-phase extraction, or simple dilute-and-shoot. The final sample should be in a solvent compatible with the mobile phase. Spike all standards and samples with the IS.
Method Validation
Both of the proposed methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed framework for the quantitative analysis of Ethyl (2-ethylpiperidin-1-yl)acetate using GC-MS and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols provided herein are starting points and should be thoroughly validated to ensure reliable and accurate results. The principles of method development and validation discussed will guide researchers in establishing a robust analytical workflow for this and other related compounds.
References
-
BenchChem. (2025). 2-(4-Piperidinyl)ethyl acetate hydrochloride | 184042-52-2. Retrieved from BenchChem website.[1]
-
PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved from National Center for Biotechnology Information.[2]
-
PubChem. (n.d.). Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. Retrieved from National Center for Biotechnology Information.[3]
-
Sigma-Aldrich. (n.d.). Ethyl Acetate. Retrieved from Sigma-Aldrich website.
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Ethyl Acetate: Method 1457. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.[4]
-
Thomasberger, A., Engel, F., & Feige, K. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Journal of Chromatography A, 854(1-2), 13–22.[5]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate | C11H22N2O2 | CID 64013587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Framework for the Analysis of Piperidine Derivatives
Abstract
This guide provides a comprehensive framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperidine derivatives. These compounds, prevalent in pharmaceuticals and alkaloids, present unique chromatographic challenges due to the basicity of the piperidine nitrogen. This document details a systematic approach to method development, addressing common issues like peak tailing and poor retention. It covers strategic column selection, mobile phase optimization, and appropriate detection techniques. A detailed protocol for a representative piperidine compound is provided, underpinned by principles of scientific integrity and adherence to regulatory standards.
Introduction: The Analytical Challenge of Piperidine Derivatives
The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of pharmacologically active compounds, including analgesics (e.g., Fentanyl), stimulants (e.g., Methylphenidate), and natural alkaloids (e.g., Piperine). Accurate and precise quantification of these molecules is critical for quality control, impurity profiling, and pharmacokinetic studies.
The primary analytical hurdle in reversed-phase HPLC of piperidine derivatives stems from the basic nature of the tertiary or secondary amine within the ring. At typical mobile phase pH values, this nitrogen is protonated, leading to strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[1][2][3] This "silanol effect" manifests as significant peak tailing, reduced column efficiency, and poor reproducibility, compromising the quality of analytical data.[1][4]
This application note presents a logical, problem-solving approach to overcome these challenges, ensuring the development of high-quality, reliable HPLC methods.
A Systematic Approach to Method Development
Effective HPLC method development for piperidine derivatives is not a matter of chance but a systematic process of informed decisions. The goal is to control the analyte's interaction with the stationary phase to achieve optimal retention, resolution, and peak symmetry.
Below is a workflow diagram illustrating the key decision points in the method development process.
Caption: Workflow for HPLC Method Development and Optimization.
Pillar 1: Strategic Column Selection
The stationary phase is the most critical component. The choice of column chemistry directly addresses the root cause of poor peak shape for basic compounds.[5][6]
-
The Problem with Standard C18: Traditional C18 columns, especially older "Type A" silica, have a high population of accessible, acidic silanol groups. These readily interact with protonated basic analytes, causing severe peak tailing.[7]
-
The Solution - Modern Column Chemistries: To mitigate silanol interactions, modern columns employ several strategies.[4]
| Column Technology | Mechanism of Action | Ideal For |
| High-Purity, End-Capped C18 | Uses ultra-pure "Type B" silica with minimal metal content and sterically bulky ligands (e.g., trimethylsilyl) to cover most residual silanols.[8] | General-purpose analysis of basic compounds; a significant improvement over non-end-capped columns. |
| Polar-Embedded Phases | Incorporates a polar functional group (e.g., amide, carbamate) near the silica surface. This shields the silanols and provides alternative selectivity.[9] | Enhancing retention of polar bases and offering different selectivity compared to standard C18. |
| Charged Surface Hybrid (CSH™) | Utilizes a hybrid particle technology that incorporates a low-level positive charge on the surface. This repels protonated basic analytes via electrostatic repulsion, preventing them from interacting with underlying silanols.[10] | Achieving excellent peak shape for basic compounds under low-ionic-strength, acidic mobile phase conditions (e.g., with formic acid). |
| Polymer-Based Columns | The stationary phase is based on a polymer resin (e.g., polystyrene-divinylbenzene) instead of silica, completely eliminating the issue of silanol groups.[3] | Applications requiring a wide pH range (e.g., > 7), where silica-based columns would dissolve. |
Recommendation: For new method development, begin with a high-purity, end-capped C18 or a CSH C18 column. These offer the most direct solution to peak tailing for a broad range of piperidine derivatives.[4][10]
Pillar 2: Intelligent Mobile Phase Optimization
The mobile phase composition works in concert with the column to control analyte behavior. The key parameters are pH and the use of additives.
A. pH Control: The most effective strategy to improve peak shape is to control the ionization state of both the analyte and the stationary phase. By operating at a low pH (typically 2.5 - 3.5), the vast majority of silanol groups are protonated (Si-OH) and thus neutral.[4] This eliminates the primary ionic interaction site, leading to a dramatic improvement in peak symmetry. At this low pH, the piperidine nitrogen is fully protonated, ensuring consistent analyte behavior. Buffers like phosphate or additives like formic acid or trifluoroacetic acid (TFA) are commonly used to maintain a stable, low pH.[11][12]
B. Mobile Phase Additives: While modern columns have reduced the need for additives, they can still be powerful tools.
-
Competing Bases (e.g., Triethylamine - TEA): Historically, small amounts of a basic additive like TEA (0.1-0.5%) were added to the mobile phase.[9][13] The TEA, being a base, acts as a "silanol blocker" by preferentially interacting with the acidic silanol sites, effectively masking them from the analyte.[2][8][14]
-
Caution: TEA can be aggressive to the silica backbone, has a strong UV cutoff, and can suppress ionization in MS detectors. Its use should be considered carefully and is often a solution of last resort with modern columns.[13]
-
-
Ion-Pairing Agents (e.g., HFBA): For piperidine derivatives that are poorly retained even on reversed-phase columns, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used. The hydrophobic tail of the HFBA pairs with the protonated analyte, increasing its overall hydrophobicity and thus its retention on the C18 column.[15]
Pillar 3: Appropriate Detection
The choice of detector depends on the properties of the piperidine derivative and the goals of the analysis.
| Detector | Principle | Advantages | Considerations |
| UV-Vis / Diode Array (DAD) | Measures absorbance of light by analytes with chromophores. | Robust, simple, widely available. DAD provides spectral data for peak purity assessment. | Analyte must possess a UV-absorbing chromophore. Some piperidines are non-chromophoric.[16] |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio (m/z). | Near-universal detection, high sensitivity, high specificity, provides structural information.[17][18] | Higher cost and complexity. Mobile phase must be volatile (e.g., use formic acid instead of phosphate buffers).[11] |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, creating charged particles that are measured by an electrometer. | Universal detection for non-volatile analytes, good for compounds without a chromophore.[15] | Requires a volatile mobile phase. Response can be non-linear. |
Recommendation: LC-MS is the preferred method for trace-level quantification and impurity identification due to its superior sensitivity and specificity.[19] For routine quality control of compounds with a strong chromophore, UV/DAD is a cost-effective and reliable choice.[20][21] If a compound lacks a chromophore, derivatization to add a UV-active tag can be an effective strategy.[20][21][22]
Experimental Protocol: Isocratic Analysis of a Model Piperidine Compound
This protocol provides a starting point for the analysis of a hypothetical piperidine derivative, "Piperiphan," a basic compound with a UV chromophore.
Objective: To develop a simple, robust, isocratic RP-HPLC method for the quantification of Piperiphan.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, multicolumn thermostat, and DAD.
-
Column: Waters XBridge™ CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern end-capped C18).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).
-
Standards: Piperiphan reference standard.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH (~2.7) to protonate silanols and ensure consistent analyte protonation. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Composition | 60% A : 40% B (Isocratic) | To be optimized based on initial scouting runs. This is a typical starting point. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces backpressure. Temperature control is key for reproducibility. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion from injection solvent effects. |
| Detection | DAD, 254 nm | Wavelength chosen based on UV maxima of Piperiphan. |
| Run Time | 10 minutes | Sufficient for elution and column re-equilibration. |
Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of Piperiphan reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the Stock Standard to 10 mL with the mobile phase.
-
Sample Preparation: Prepare the sample in a diluent that is as close to the mobile phase composition as possible to avoid peak shape issues.[16]
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the working standard to verify system performance. The acceptance criteria should be established based on the method's intended purpose, following guidelines such as USP <621>.[23][24][25][26][27]
| SST Parameter | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[28][29][30][31][32] The validation should assess parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Method Validation according to ICH Q2(R1) Guidelines.
Conclusion
The successful HPLC analysis of piperidine derivatives is readily achievable through a systematic and scientifically-grounded approach. By understanding the core challenge of silanol interactions and strategically selecting modern column chemistries and mobile phase conditions to counteract this effect, analysts can develop robust, reproducible, and accurate methods. Starting with a high-purity, end-capped, or CSH column and an acidic mobile phase provides a strong foundation for achieving excellent chromatography. Subsequent validation according to established regulatory guidelines ensures the trustworthiness and reliability of the data, which is paramount in research and drug development.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex.
- Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- HPLC Column Selection.
- <621> Chromatography - US Pharmacopeia (USP). U.S. Pharmacopeia.
- Are You Sure You Understand USP <621>?.
- USP-NF 621 Chrom
- HPLC Column Selection: Core to Method Development (Part I).
- How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- HPLC Column Selection Guide to Help You Achieve the Best Separation.
- Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- triethylamine hplc. RXCHEMICALS.
- Use of N-(4-aminophenyl)
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Applic
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc..
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- HPLC conditions for basic compound?.
- OPTIMIZATION OF MOBILE PHASE IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF PIPERINE JAVA LONG PEPPER (Piper retrofractum Vahl.). Jurnal Farmasi & Sains Indonesia.
- Improving the efficiency of 3,3-Dipropylpiperidine purific
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum [chromforum.org]
- 13. welch-us.com [welch-us.com]
- 14. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alternative-therapies.com [alternative-therapies.com]
- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. usp.org [usp.org]
- 24. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 25. usp.org [usp.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. scribd.com [scribd.com]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 29. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 30. fda.gov [fda.gov]
- 31. ICH Official web site : ICH [ich.org]
- 32. starodub.nl [starodub.nl]
Application Note: Characterization of Piperidine Alkaloids using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of mass spectrometry (MS) for the structural characterization and quantification of piperidine alkaloids. Piperidine alkaloids represent a diverse class of natural products and synthetic compounds with significant pharmacological activities. Their structural elucidation is paramount for drug discovery, toxicology, and metabolomics. This document provides an in-depth exploration of ionization techniques, characteristic fragmentation patterns, and detailed analytical protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). By explaining the causality behind experimental choices, this guide equips researchers with the necessary expertise to develop and validate robust analytical methods for piperidine alkaloid analysis.
Introduction to Piperidine Alkaloids and the Role of Mass Spectrometry
Piperidine alkaloids are a large and structurally diverse group of heterocyclic compounds containing a piperidine ring. They are found in various plant families, such as Piperaceae (piperine), Lobeliaceae (lobeline), and Apiaceae (coniine), and are known for a wide range of biological activities.[1][2][3] The structural complexity and, in some cases, the absence of strong chromophores, make their characterization by conventional methods challenging.[1][4]
Mass spectrometry has emerged as an indispensable tool for the analysis of piperidine alkaloids due to its high sensitivity, selectivity, and ability to provide detailed structural information.[1][4] Techniques such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and electron ionization (EI), coupled with tandem mass spectrometry (MS/MS), allow for the determination of molecular weights and the elucidation of fragmentation pathways, which are crucial for identifying known alkaloids and characterizing novel structures.[1][5] High-resolution mass spectrometry (HRMS) further aids in confirming elemental compositions.[3]
Ionization Techniques for Piperidine Alkaloid Analysis
The choice of ionization technique is critical and depends on the analyte's properties (polarity, thermal stability, molecular weight) and the chromatographic method employed.
Electrospray Ionization (ESI)
ESI is a soft ionization technique well-suited for polar and thermally labile piperidine alkaloids, making it the most common choice for LC-MS analysis.[6] It typically generates protonated molecules, [M+H]⁺, due to the basicity of the piperidine nitrogen.[5] ESI is highly sensitive and allows for the direct analysis of complex mixtures with minimal sample preparation.[6][7]
-
Causality: The ability of ESI to generate intact molecular ions with minimal fragmentation in the source is key for determining the molecular weight of the alkaloid. Subsequent fragmentation for structural analysis is then controllably induced in the collision cell of a tandem mass spectrometer.
Atmospheric Pressure Chemical Ionization (APCI)
APCI serves as a complementary technique to ESI, particularly for less polar and thermally stable piperidine alkaloids.[8][9] Ionization occurs in the gas phase through ion-molecule reactions, which can sometimes lead to more in-source fragmentation compared to ESI but is advantageous for compounds that do not ionize well with ESI.[8][10]
-
Causality: APCI is beneficial when dealing with a broader range of piperidine alkaloids with varying polarities within a single analytical run, or for those that are more volatile and amenable to gas-phase ionization.
Electron Ionization (EI)
EI is a classic, high-energy ionization technique primarily used with Gas Chromatography (GC-MS). It results in extensive fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound.[1] While this extensive fragmentation can make it difficult to identify the molecular ion, the resulting patterns are highly reproducible and valuable for library matching and structural elucidation of known alkaloids.[11]
-
Causality: EI is ideal for volatile and thermally stable piperidine alkaloids. The detailed fragmentation patterns it produces are highly specific and can be used to differentiate between isomers.
Characteristic Fragmentation Patterns of Piperidine Alkaloids
Understanding the fragmentation pathways of piperidine alkaloids in tandem mass spectrometry (MS/MS) is fundamental for their structural characterization. The fragmentation is primarily dictated by the structure of the piperidine ring and the nature and position of its substituents.[5]
Common Fragmentation Pathways:
-
α-Cleavage: This is a dominant fragmentation pathway, especially in EI-MS, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion and the loss of the substituent at the α-position.[5]
-
Neutral Loss of Small Molecules: In ESI-MS/MS, the neutral loss of small molecules such as water (H₂O) from hydroxylated piperidines or acetic acid from acetylated derivatives is a very common fragmentation pathway.[1][4][6][12]
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions. The specific pattern of ring fission provides valuable information about the substitution pattern on the ring.[5]
-
Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the functional groups present on the substituents. These groups will undergo their own characteristic fragmentations, providing further structural clues.[5]
Below is a diagram illustrating a generalized fragmentation workflow for a substituted piperidine alkaloid.
Caption: Generalized MS/MS Fragmentation Workflow.
The following table summarizes common fragment ions observed for some representative piperidine alkaloids.
| Alkaloid | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Fragmentation Pathway |
| Coniine | 128 | 84, 70 | α-cleavage (loss of propyl group), subsequent ring fragmentation |
| Lobeline | 338 | 220, 122 | Cleavage of the side chains |
| Piperine | 286 | 201, 173, 85 | Cleavage of the piperidine ring and the acyl chain |
| (-)-Cassine | 326 | 308 | Neutral loss of H₂O[1][12] |
Detailed Analytical Protocols
The following protocols provide a starting point for the development of robust analytical methods for piperidine alkaloids. Optimization will be required based on the specific analytes and matrix.
Protocol 1: LC-MS/MS Analysis of Piperidine Alkaloids in Plant Extracts
This protocol is suitable for the qualitative and quantitative analysis of a broad range of piperidine alkaloids.
1. Sample Preparation (Acid-Base Extraction): a. Homogenize 1 g of dried plant material. b. Extract with 10 mL of 1% formic acid in methanol by sonication for 30 minutes. c. Centrifuge and collect the supernatant. d. Evaporate the solvent under a stream of nitrogen. e. Re-dissolve the residue in 5 mL of 5% acetic acid. f. Wash the acidic solution with 5 mL of hexane to remove non-polar interferences. g. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. h. Extract the alkaloids with 3 x 5 mL of dichloromethane. i. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. j. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Parameters (ESI-MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for characterization.
- Collision Gas: Argon.
- Collision Energy: Optimize for each compound (typically 15-40 eV).
Self-Validation: The protocol's trustworthiness is ensured by including a quality control (QC) sample with a known concentration of a standard piperidine alkaloid in every analytical batch. The retention time and peak area of the standard in the QC sample should be within ±15% of the expected values. Additionally, a blank sample should be run to check for carryover.
Protocol 2: GC-MS Analysis of Volatile Piperidine Alkaloids
This protocol is suitable for volatile alkaloids like coniine.
1. Sample Preparation: a. Follow the same acid-base extraction procedure as in Protocol 1 (steps a-i). b. Reconstitute the final residue in 1 mL of ethyl acetate. c. (Optional) For less volatile or hydroxylated alkaloids, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary.
2. Gas Chromatography Parameters:
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Parameters (EI-MS):
- Ionization Mode: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Acquisition Mode: Full scan.
Self-Validation: Inject a standard solution of the target alkaloid (e.g., coniine) to verify retention time and mass spectrum against a reference library (e.g., NIST). The system suitability can be checked by monitoring the peak shape and response of an internal standard.
Caption: Overall Analytical Workflow for Piperidine Alkaloids.
Conclusion
Mass spectrometry, particularly when coupled with chromatographic separation, provides a powerful and versatile platform for the comprehensive characterization of piperidine alkaloids. The strategic selection of ionization techniques and a thorough understanding of fragmentation patterns are essential for successful structural elucidation and quantification. The protocols outlined in this application note serve as a robust foundation for researchers to develop and validate their own methods, thereby advancing research in natural product chemistry, drug development, and toxicology.
References
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]
-
de Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. Available at: [Link]
-
Singh, S., & Verma, S. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Journal of the Indian Chemical Society, 90(8), 1215-1221. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]
-
SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
-
ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]
-
Maier, C., et al. (2009). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 856-861. Available at: [Link]
-
Dragull, K., Yoshida, W. Y., & Tang, C. S. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry, 63(2), 193-198. Available at: [Link]
-
Sullivan, D. W., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Available at: [Link]
-
Maksimović, M., & Bojović, V. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Journal of the Serbian Chemical Society, 55(11), 631-636. Available at: [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]
-
Lee, C. K., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136-147. Available at: [Link]
-
National MagLab. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Available at: [Link]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. jfda-online.com [jfda-online.com]
- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Ethyl (2-ethylpiperidin-1-yl)acetate in Medicinal Chemistry
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in drug design.[3] Piperidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, applications, and handling of Ethyl (2-ethylpiperidin-1-yl)acetate, a key intermediate in the synthesis of advanced pharmaceutical agents.
Core Application: A Versatile Intermediate in Drug Synthesis
Ethyl (2-ethylpiperidin-1-yl)acetate serves as a crucial building block, particularly in the development of local anesthetics and other neurologically active compounds. The 2-ethylpiperidine moiety is a key structural feature in several important drugs, and the ethyl acetate group provides a reactive handle for further molecular elaboration.
Key Intermediate in the Synthesis of Local Anesthetics
A prime example of the utility of the 2-ethylpiperidine scaffold is in the synthesis of the long-acting local anesthetic, Ropivacaine .[6][7][8] Ropivacaine, the pure S-enantiomer, is structurally similar to bupivacaine and mepivacaine and is widely used for surgical anesthesia and pain management.[8][9] The synthesis of ropivacaine and its analogues often involves the N-alkylation of a 2-substituted piperidine derivative, highlighting the potential role of compounds like Ethyl (2-ethylpiperidin-1-yl)acetate as precursors or key intermediates in the synthesis of this class of drugs.[7][10]
The general structure of these amino-amide anesthetics consists of a lipophilic aromatic ring linked to a hydrophilic amine group by an intermediate amide bond.[11][12] The piperidine ring, as in Ethyl (2-ethylpiperidin-1-yl)acetate, constitutes the hydrophilic amine portion, which is crucial for the molecule's interaction with sodium channels in nerve cells, the primary mechanism of action for local anesthetics.[11][13]
Experimental Protocols
The following protocols provide a comprehensive guide to the synthesis and characterization of Ethyl (2-ethylpiperidin-1-yl)acetate.
Protocol 1: Synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate via N-Alkylation
This protocol details a standard N-alkylation procedure to synthesize the title compound from 2-ethylpiperidine and ethyl bromoacetate. The reaction leverages the nucleophilicity of the secondary amine in the piperidine ring.
Materials:
-
2-Ethylpiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylpiperidine (1.0 equivalent) and anhydrous acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Ethyl (2-ethylpiperidin-1-yl)acetate by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate and to ensure the efficiency of the base.
-
Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the hydrobromic acid formed during the reaction and minimizing side reactions.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Work-up: The aqueous work-up with sodium bicarbonate and brine removes any remaining acid and inorganic salts from the organic phase.
Protocol 2: Analytical Characterization
Accurate characterization of the synthesized Ethyl (2-ethylpiperidin-1-yl)acetate is essential for confirming its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [14]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (both on the piperidine ring and the acetate moiety) and the piperidine ring protons. The methylene protons of the acetate group adjacent to the nitrogen will likely appear as a singlet or a multiplet.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the piperidine ring and ethyl groups.
| ¹H NMR (Predicted) Chemical Shifts (δ, ppm) | ¹³C NMR (Predicted) Chemical Shifts (δ, ppm) |
| ~4.1 (q, 2H, -OCH₂CH₃) | ~170 (-C=O) |
| ~3.2 (s, 2H, -NCH₂COO-) | ~60 (-OCH₂CH₃) |
| ~2.5-3.0 (m, piperidine protons) | ~55-65 (piperidine carbons) |
| ~1.0-2.0 (m, piperidine and ethyl protons) | ~20-30 (piperidine and ethyl carbons) |
| ~1.2 (t, 3H, -OCH₂CH₃) | ~14 (-OCH₂CH₃) |
| ~0.9 (t, 3H, piperidine-CH₂CH₃) | ~12 (piperidine-CH₂CH₃) |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used. For a definitive assignment, 2D NMR experiments such as COSY and HSQC are recommended. For reference, the typical ¹H NMR spectrum of ethyl acetate shows a triplet at ~1.3 ppm (CH₃), a singlet at ~1.9 ppm (acetyl CH₃), and a quartet at ~4.1 ppm (CH₂).[15]
2. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of Ethyl (2-ethylpiperidin-1-yl)acetate (C₁₁H₂₁NO₂), which is 199.29 g/mol .
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-N and C-O stretching bands are also expected in the fingerprint region.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for utilizing Ethyl (2-ethylpiperidin-1-yl)acetate as an intermediate in the synthesis of a hypothetical neurologically active compound.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bupivacaine - Wikipedia [en.wikipedia.org]
- 13. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
Introduction: The Strategic Importance of N-Functionalized 2-Ethylpiperidine
An Application Guide to Synthetic Protocols for the N-Alkylation of 2-Ethylpiperidine
The 2-ethylpiperidine scaffold is a privileged structure in modern medicinal chemistry. As a chiral cyclic amine, it provides a three-dimensional framework that is foundational to the development of a wide range of pharmacologically active agents. The nitrogen atom of the piperidine ring serves as a critical handle for synthetic modification, allowing for the introduction of diverse substituents that can modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3] N-alkylation is the most fundamental of these modifications, transforming the secondary amine into a tertiary amine, a functional group present in countless approved pharmaceuticals.
This guide, intended for researchers in organic synthesis and drug development, provides a detailed overview of the primary synthetic methodologies for the N-alkylation of 2-ethylpiperidine. We will move beyond simple procedural lists to explore the underlying principles, rationale for experimental choices, and practical considerations for each major protocol. The methods covered include classical direct alkylation with alkyl halides, versatile reductive amination, and modern palladium-catalyzed N-arylation.
Method 1: Direct N-Alkylation via Nucleophilic Substitution
Direct alkylation is a straightforward and widely used method for forming C-N bonds, proceeding through an SN2 mechanism. The lone pair of electrons on the 2-ethylpiperidine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Causality and Experimental Choices
-
Choice of Alkylating Agent: The reactivity of the alkyl halide is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination pathways.
-
Selection of Base: The base must be strong enough to deprotonate the resulting piperidinium salt but should not react competitively with the alkyl halide.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base, particularly effective in polar aprotic solvents like DMF or acetonitrile.[4][5][6] It is heterogeneous, which can sometimes lead to slower reaction rates but simplifies work-up.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the amine. This is often used for less reactive alkylating agents but requires strictly anhydrous conditions and careful handling.[5]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A non-nucleophilic organic base that is soluble in most organic solvents. It is particularly useful for preventing the formation of quaternary ammonium salts, which can occur if the newly formed tertiary amine is further alkylated.[5]
-
-
Solvent Considerations: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base and facilitate the SN2 transition state without interfering with the nucleophile.[5][6][7]
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of 2-ethylpiperidine.
Protocol 1: N-Benzylation using Benzyl Bromide and K₂CO₃
This protocol details a typical direct alkylation procedure.
Materials:
-
2-Ethylpiperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-ethylpiperidine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. For less reactive halides, the mixture may be heated to 50-70°C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain pure N-benzyl-2-ethylpiperidine.
Data Summary: Direct Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Alkyl Bromide/Iodide | K₂CO₃ | DMF | 25 - 70 | 70 - 95 | [4][5] |
| Alkyl Halide | DIPEA | MeCN | 25 | >70 | [5] |
| Alkyl Halide | NaH | DMF | 0 - 25 | 75 - 95 | [5] |
Method 2: Reductive Amination
Reductive amination is a highly versatile and powerful method for N-alkylation that proceeds in two steps, often in a single pot: the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[8][9] This method avoids the use of alkyl halides and prevents the risk of over-alkylation.[7]
Causality and Experimental Choices
-
Carbonyl Partner: A wide variety of aldehydes and ketones can be used, allowing for the installation of diverse and complex alkyl groups.
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough to selectively reduce the C=N double bond of the iminium ion without reducing the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[7][8] It is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and does not reduce most aldehydes and ketones at an appreciable rate.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.
-
-
Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.[7]
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Protocol 2: Synthesis of N-Cyclohexylmethyl-2-ethylpiperidine
This protocol describes the reductive amination of 2-ethylpiperidine with cyclohexanecarboxaldehyde.
Materials:
-
2-Ethylpiperidine (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylpiperidine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.[8]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.[8]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield N-cyclohexylmethyl-2-ethylpiperidine.
Method 3: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl-2-ethylpiperidines, classical methods are often ineffective. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming C(aryl)-N bonds.[10] It involves the coupling of an amine with an aryl halide or triflate.[11]
Causality and Experimental Choices
-
Catalyst System: The reaction is highly dependent on the choice of palladium precursor and phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, reductive elimination). Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required for high efficiency.[11][12]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, xylene, or 1,4-dioxane are typically employed.[11]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: N-Phenylation using Bromobenzene
Materials:
-
2-Ethylpiperidine (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Pd₂(dba)₃ (Palladium precursor, ~1-2 mol%)
-
XPhos (Ligand, ~2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen (3x).
-
Add anhydrous toluene, followed by 2-ethylpiperidine and then bromobenzene via syringe.
-
Seal the tube and heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain N-phenyl-2-ethylpiperidine.
Advanced and Alternative Protocols
Modern synthetic chemistry offers techniques to improve the efficiency and environmental footprint of N-alkylation reactions.
-
Microwave-Assisted N-Alkylation: The use of microwave irradiation can dramatically reduce reaction times for direct alkylation, often from many hours to just a few minutes, while potentially increasing yields.[13][14][15] The protocol is similar to direct alkylation but is performed in a sealed vessel in a dedicated microwave reactor.
-
Phase-Transfer Catalysis (PTC): For direct alkylations, PTC can be used to facilitate the reaction between an aqueous inorganic base (like NaOH) and the organic-soluble reactants.[16][17] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), transports the hydroxide ion into the organic phase to act as the base. This approach avoids the need for expensive, hazardous, or strictly anhydrous bases and solvents.[18][19]
Conclusion
The N-alkylation of 2-ethylpiperidine is a fundamental transformation for creating novel molecular entities in drug discovery. The choice of method depends heavily on the desired substituent and the scale of the synthesis. Direct alkylation is a robust method for simple alkyl groups, reductive amination offers unparalleled versatility for introducing complex fragments, and the Buchwald-Hartwig amination provides reliable access to N-aryl derivatives. By understanding the principles behind each protocol, researchers can select and optimize the ideal conditions to efficiently synthesize their target molecules.
References
-
Sugazawa, S., & Fujii, T. (1955). A New Synthesis of an Isoquinoline Derivative as a Preliminary to the Synthesis of Emetine. Pharmaceutical Bulletin, 30, 877-881. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Cortez, D., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
Cossy, J., et al. (2015). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. phasetransfer.com. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]
-
Wollensak, J., & Closson, R. D. (1963). Piperidine, 1-ethyl-. Organic Syntheses. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Williams, T. J., et al. (2017). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. [Link]
-
Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
-
Cereda, E., et al. (2004). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [Link]
-
Sakoda, K., et al. (2019). Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylpiperidine. PubChem Compound Database. [Link]
- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Goodman, A. J., & Jacobsen, E. N. (2007). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. Tetrahedron Letters. [Link]
-
Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
MDPI. (2020). Ultrasound and Microwave-Assisted Synthesis and Antidiabetic and Hematopoietic Activity of Diphenhydramine Derivatives. MDPI. [Link]
-
ResearchGate. (2002). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction. ResearchGate. [Link]
-
Cereda, E., et al. (2004). Simple and efficient microwave assisted N-alkylation of isatin. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylpiperidine. PubChem Compound Database. [Link]
-
IJOER. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER. [Link]
Sources
- 1. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. rsc.org [rsc.org]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijoer.com [ijoer.com]
- 16. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. phasetransfer.com [phasetransfer.com]
- 19. Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl Acetate Derivatives in Modern Drug Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures from simple, versatile building blocks is paramount. Among these foundational reagents, derivatives of ethyl acetate, particularly ethyl acetoacetate (EAA), stand out as exceptionally valuable C4 synthons.[1][2][3] EAA's utility is rooted in its unique bifunctional nature, possessing both a ketone and an ester group. This structure gives rise to keto-enol tautomerism and an "active methylene" group—a CH₂ group flanked by two electron-withdrawing carbonyls.[4][5][6] The protons on this methylene group are sufficiently acidic to be easily removed by a mild base, generating a stabilized carbanion that serves as a potent nucleophile for a wide array of carbon-carbon bond-forming reactions. This reactivity is the cornerstone of its application in synthesizing a diverse range of heterocyclic scaffolds that form the core of numerous approved drugs, including analgesics, cardiovascular agents, antibiotics, and anti-inflammatories.[4][5]
This document provides detailed application notes and validated protocols for key reactions employing ethyl acetate derivatives, designed for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices and provide step-by-step methodologies for synthesizing critical pharmaceutical precursors.
Section 1: Synthesis of 1,4-Dihydropyridine Scaffolds via the Hantzsch Reaction
Application Note: The 1,4-Dihydropyridine Core in Cardiovascular Medicine
The 1,4-dihydropyridine (1,4-DHP) ring system is a pharmacophore of immense significance in medicinal chemistry.[7] It forms the structural basis for a major class of calcium channel blockers used to treat hypertension and angina.[8][9] Notable drugs in this class include Nifedipine, Amlodipine, and Nimodipine.[8][9] The Hantzsch pyridine synthesis, a multi-component reaction first reported in 1881, remains one of the most efficient and straightforward methods for constructing this heterocyclic core.[8][10] The reaction's power lies in its convergence, combining an aldehyde, a nitrogen source (like ammonia or ammonium acetate), and two equivalents of a β-ketoester, typically ethyl acetoacetate, in a single pot to build the highly functionalized DHP ring.[10]
Mechanism Deep Dive
The elegance of the Hantzsch synthesis stems from a cascade of well-understood classical reactions. The process is believed to proceed through two primary pathways that converge:
-
Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[9][11]
-
Enamine Formation: A second equivalent of ethyl acetoacetate condenses with ammonia to form a β-enamino ester.[9]
-
Michael Addition & Cyclization: The enamine performs a Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[9][10]
Visualization: Hantzsch Reaction Workflow
Sources
- 1. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. Ethyl Acetoacetate Manufacturer & Suppliers |ELAROMA-EAC - Elchemy [elchemy.com]
- 3. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 4. nbinno.com [nbinno.com]
- 5. 10 Ethyl Acetoacetate Manufacturers in 2025 | Metoree [us.metoree.com]
- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Navigating the In Vivo Landscape: A Guide to Preclinical Studies of N-Substituted Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of In Vivo Study Design
The journey of an N-substituted piperidine compound from the bench to potential clinical application is paved with meticulous in vivo testing. A well-designed study is not merely a set of procedures but a scientifically rigorous inquiry that maximizes the potential for generating meaningful and reproducible data.
The Imperative of a Clear Hypothesis
Before any animal is dosed, a clear and testable hypothesis must be formulated. This hypothesis will dictate the choice of animal model, the experimental design, and the endpoints to be measured. For instance, if a novel N-substituted piperidine is hypothesized to have analgesic properties, the study will be designed to measure pain responses in a validated animal model of nociception.
Ethical Considerations and Animal Welfare
All in vivo research must be conducted with the highest regard for animal welfare and in strict adherence to institutional and national guidelines. In the United States, this is overseen by the Institutional Animal Care and Use Committee (IACUC).[1][2][3][4][5] Key principles of the "3Rs" – Replacement, Reduction, and Refinement – should be integrated into every aspect of the study design to minimize animal use and suffering.[2][4][6]
Selecting the Appropriate Animal Model
The choice of animal model is critical and depends on the therapeutic area of interest. For N-substituted piperidines, which often target the central nervous system (CNS), rodent models are frequently employed.[7][8][9][10] The selection should be based on the model's predictive validity for the human condition being studied.
Section 2: Pharmacodynamic (PD) Studies: Assessing Therapeutic Efficacy
Pharmacodynamic studies are designed to investigate the biochemical and physiological effects of a drug on the body. For N-substituted piperidines, these studies often focus on their potential analgesic, antidepressant, or cognitive-enhancing effects.
In Vivo Models for Analgesia
Several well-established models can be used to assess the analgesic potential of N-substituted piperidine compounds.
The hot plate test is a classic method for evaluating centrally mediated analgesia.[11][12][13][14][15]
Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate (temperature typically set at 55 ± 0.5°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the N-substituted piperidine compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline and vehicle control indicates an analgesic effect.
This model is used to screen for peripheral analgesic activity.
Protocol: Acetic Acid-Induced Writhing Test
-
Animal Preparation: Acclimate mice to the testing environment.
-
Compound Administration: Administer the test compound or vehicle control.
-
Induction of Writhing: After a set absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Data Analysis: A reduction in the number of writhes in the compound-treated group compared to the vehicle group suggests analgesic activity.
In Vivo Models for Antidepressant Activity
The forced swim test is a commonly used behavioral despair model to screen for potential antidepressant compounds.[16][17][18][19][20]
Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Pre-test Session (optional but recommended for rats): On the day before the test, place each animal in the water tank for a 15-minute pre-swim. This is done to induce a state of behavioral despair.
-
Compound Administration: Administer the N-substituted piperidine compound or vehicle control at appropriate times before the test session.
-
Test Session: Place the animal in the water tank for a 6-minute test session. The session is typically videotaped for later analysis.[20]
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[17]
In Vivo Models for Cognitive Function (Anti-Alzheimer's Activity)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory, which are often impaired in neurodegenerative diseases like Alzheimer's disease.[21][22][23][24][25]
Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder) at room temperature. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.[22][23]
-
Acquisition Phase (Training): For several consecutive days (e.g., 5 days), each mouse is given multiple trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[24]
-
Probe Trial: On the day after the last training session, the platform is removed from the pool, and the mouse is allowed to swim for a set period (e.g., 60 seconds).
-
Data Analysis: Key parameters to analyze include the escape latency and path length during the acquisition phase, and the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location during the probe trial. Improved performance in the compound-treated group compared to a disease-model control group suggests cognitive enhancement.
Section 3: Pharmacokinetic (PK) Studies: Understanding ADME Properties
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[26][27][28] This information is crucial for determining dosing regimens and for interpreting pharmacodynamic and toxicological data.
General Protocol for a Rodent Pharmacokinetic Study
-
Animal Preparation: Cannulated rodents (e.g., with jugular vein catheters) are often used for serial blood sampling.
-
Compound Administration: Administer the N-substituted piperidine compound at a known dose via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use specialized software to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability |
Section 4: Toxicology Studies: Assessing the Safety Profile
Toxicology studies are performed to identify potential adverse effects of a compound.[29][30][31][32][33] Acute toxicity studies are often the first step in this assessment.
General Protocol for an Acute Oral Toxicity Study in Rodents
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice), typically of one sex (females are often considered more sensitive).[30]
-
Dose Selection: Conduct a dose-ranging study to determine a range of doses to be tested, including a limit dose (e.g., 2000 or 5000 mg/kg).[34]
-
Compound Administration: Administer the N-substituted piperidine compound as a single oral dose to different groups of animals. A vehicle control group is also included.
-
Clinical Observations: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.[32] Observations should include changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.
-
Data Analysis: Determine the LD50 (median lethal dose) if applicable, and identify the target organs of toxicity and the no-observed-adverse-effect-level (NOAEL).
Section 5: Data Interpretation and Reporting
Rigorous data analysis and transparent reporting are crucial for the integrity of in vivo research.[6][35][36][37][38] Statistical methods should be appropriate for the experimental design and clearly described. All findings, both positive and negative, should be reported to provide a complete picture of the compound's in vivo profile.
Section 6: Visualizing Experimental Workflows
Diagram 1: General Workflow for In Vivo Studies of N-Substituted Piperidine Compounds
Caption: A high-level overview of the key phases in conducting in vivo studies for N-substituted piperidine compounds.
Diagram 2: Workflow for a Pharmacodynamic Study (e.g., Analgesia)
Caption: A typical workflow for a pharmacodynamic study to assess the efficacy of a test compound.
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]
-
National Research Council (US) Steering Committee on Identification of Toxic and Potentially Toxic Chemicals for Consideration by the National Toxicology Program. (1984). Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US). [Link]
-
Wikipedia contributors. (2023). Hot plate test. In Wikipedia, The Free Encyclopedia. [Link]
-
Animal Research Review Panel. (n.d.). Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
Janus, C. (2011). Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of visualized experiments : JoVE, (53), 2920. [Link]
-
JoVE. (2022, February 4). Morris Water Maze Test for Alzheimer's Disease Model In Mice [Video]. YouTube. [Link]
-
JoVE. (2022, June 22). Mouse Forced Swim Test l Protocol Preview [Video]. YouTube. [Link]
-
Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244–258. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Li, R., et al. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of Visualized Experiments, (152), e60193. [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. [Link]
-
Lo, A. C., et al. (2016). Cross-species translation of the Morris maze for Alzheimer's disease. The Journal of clinical investigation, 126(1), 113–120. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Khan, H., et al. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4(6), 484-489. [Link]
-
Denayer, T., Stöhr, T., & Van Roy, M. (2014). Animal models in translational medicine: Validation and prediction. New horizons in translational medicine, 1(1), 5–11. [Link]
-
Bienta. (n.d.). Acute toxicity study in rodents. [Link]
-
Neurofit. (n.d.). Rodent behavioural test - Acute oral TOXICITY study. [Link]
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving bioscience research reporting: the ARRIVE guidelines for reporting animal research. PLoS biology, 8(6), e1000412. [Link]
-
BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. [Link]
-
BenchSci. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. [Link]
-
Saudi Food and Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. [Link]
-
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 38(3), 445–451. [Link]
-
bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]
-
NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]
-
Cheng, C., et al. (2013). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. Pharmaceuticals, 6(10), 1231-1250. [Link]
-
Menéndez, L., et al. (2002). A new hot-plate test sensitive to peripheral inflammatory hyperalgesia. Journal of neuroscience methods, 113(1), 85-91. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]
-
Zorina, Y., et al. (2017). Cell and small animal models for phenotypic drug discovery. Drug discovery today, 22(8), 1247-1256. [Link]
-
The University of Texas at Arlington. (n.d.). IACUC Protocol Application Guidance. [Link]
-
Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2013). Improving the Utility and Translation of Animal Models for Nervous System Disorders: Workshop Summary. National Academies Press (US). [Link]
-
In Vivo Strategies. (n.d.). E-courses - IACUC training. [Link]
-
U.S. Food and Drug Administration. (2020). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Office of Laboratory Animal Welfare, National Institutes of Health. (2002). Institutional Animal Care and Use Committee Guidebook. [Link]
Sources
- 1. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 2. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 3. IACUC Protocol Application Guidance – UTA Faculty & Staff Resources [resources.uta.edu]
- 4. IACUC training — In Vivo Strategies [invivostrategies.com]
- 5. grants.nih.gov [grants.nih.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 9. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Current Animal Models - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In-Vivo Models for Management of Pain [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. dol.inf.br [dol.inf.br]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. youtube.com [youtube.com]
- 21. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 25. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bspublications.net [bspublications.net]
- 29. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Acute toxicity study in rodents | Bienta [bienta.net]
- 33. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 34. search.library.northwestern.edu [search.library.northwestern.edu]
- 35. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. preprints.org [preprints.org]
- 38. sfda.gov.sa [sfda.gov.sa]
Assaying the Bioactivity of Novel Synthetic Piperidines: An Application Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, underscores the importance of robust and efficient methods for characterizing the biological activity of novel synthetic piperidine derivatives.[4][5] This comprehensive application guide provides researchers, scientists, and drug development professionals with a detailed framework and step-by-step protocols for the biological evaluation of these compounds. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. This guide will cover essential assays for determining cytotoxicity, target engagement, and functional cellular responses, enabling the comprehensive profiling of new chemical entities.
Introduction: The Piperidine Moiety in Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is a remarkably versatile scaffold in drug design.[1] Its journey from a component of black pepper to the heart of synthetic drugs has significantly shaped modern pharmacology.[1] The therapeutic potential of N-substituted piperidines was prominently highlighted with the synthesis of pethidine, the first fully synthetic opioid.[1] This discovery paved the way for the development of numerous other centrally acting agents. The adaptability of the piperidine ring allows for the precise spatial orientation of various substituents, enabling interactions with a wide range of biological targets. Piperidine derivatives have been successfully developed as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents.[4]
Given this broad therapeutic landscape, a systematic approach to assaying the bioactivity of novel synthetic piperidines is crucial. This guide will provide detailed protocols for a tiered screening cascade, starting from general cytotoxicity assessment to specific target-based and functional assays.
Foundational Screening: Assessing Cytotoxicity
Before investigating specific biological targets, it is essential to determine the general cytotoxicity of novel piperidine compounds. This initial screen helps to identify compounds that may exhibit non-specific toxicity and provides a therapeutic window for subsequent assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1][4] The amount of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Test piperidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Adherent or suspension cells of interest (e.g., HeLa, HEK293, Jurkat)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test piperidine compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound dilutions directly to the wells.
-
Include vehicle control (medium with the same concentration of solvent) and positive control (a known cytotoxic agent) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100 µL of solubilization solution to each well.[4]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | IC₅₀ (µM) on HeLa cells (48h) |
| PIP-001 | 15.2 |
| PIP-002 | > 100 |
| PIP-003 | 5.8 |
| Doxorubicin | 0.9 |
Target-Based Screening: Unveiling Molecular Interactions
Many piperidine-containing drugs exert their effects by interacting with specific molecular targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8] Radioligand binding assays are a powerful tool to quantify the affinity of a compound for a specific receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
The dopamine D2 receptor is a common target for antipsychotic drugs containing a piperidine moiety.[1] This protocol describes a competitive radioligand binding assay to determine the affinity of novel piperidine compounds for the human dopamine D2 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the dopamine D2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (a high-affinity D2 antagonist radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control: a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Test piperidine compounds.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific binding control (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
-
Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).
-
Add 150 µL of D2 receptor membrane preparation (5-20 µg of protein).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
Enzyme Inhibition Assay: Acetylcholinesterase
Piperidine derivatives are also known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This is a key mechanism in the treatment of Alzheimer's disease.[3] The following protocol is based on the widely used Ellman's method.[3][9]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[3] The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Materials:
-
96-well plate
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)[3]
-
ATCh iodide solution (10 mM in deionized water, prepared fresh)[3]
-
AChE enzyme solution (e.g., from electric eel, 0.1 U/mL in phosphate buffer)[3]
-
Test piperidine compounds
-
Microplate reader
Procedure:
-
Assay Plate Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test piperidine compound at various concentrations to the test wells.
-
For the control (100% enzyme activity), add 25 µL of phosphate buffer.
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Mix and pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[3]
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = ((Rate of control - Rate of test) / Rate of control) * 100
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Functional Assays: Assessing Cellular Responses
Beyond target binding, it is crucial to assess the functional consequences of compound interaction. Functional assays provide insights into whether a compound acts as an agonist, antagonist, or modulator of a particular signaling pathway.
GPCR Functional Assay: cAMP Measurement
Many piperidine-targeted GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[10][11] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[8] The GloSensor™ cAMP assay is a powerful method to monitor these changes in living cells.[12]
Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When cAMP binds to this biosensor, a conformational change occurs, leading to an increase in light output.[12] This luminescent signal is directly proportional to the intracellular cAMP concentration.
Materials:
-
Cells stably expressing the GPCR of interest and the GloSensor™ cAMP biosensor.
-
GloSensor™ cAMP Reagent.
-
Test piperidine compounds.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
384-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Plating and Reagent Equilibration:
-
Plate the cells in a 384-well plate and incubate for 24 hours.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.
-
-
Compound Addition and Signal Measurement:
-
For Gs-coupled receptors (agonist mode): Add the test compound at various concentrations and measure luminescence kinetically.
-
For Gi-coupled receptors (agonist mode): Pre-treat the cells with forskolin to induce cAMP production, then add the test compound and measure the decrease in luminescence.
-
For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist and measure the change in luminescence.
-
Data Analysis: The luminescent signal is plotted against the compound concentration to generate dose-response curves. From these curves, EC₅₀ (for agonists) or IC₅₀ (for antagonists) values can be determined.
NF-κB Signaling Pathway Assay
The NF-κB (nuclear factor-kappa B) signaling pathway is a key regulator of inflammation, and some piperidine derivatives have shown anti-inflammatory activity.[4] This protocol describes a reporter gene assay to monitor the activity of the NF-κB pathway.
Principle: This assay utilizes a reporter vector containing a firefly luciferase gene under the control of NF-κB response elements.[13] When the NF-κB pathway is activated, NF-κB translocates to the nucleus and binds to these response elements, driving the expression of luciferase.[14][15] The resulting luminescence is a measure of NF-κB activity.
Materials:
-
Cells transfected with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as a transfection control).
-
Test piperidine compounds.
-
An NF-κB activator (e.g., TNF-α, IL-1β).[14]
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
96-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with the test piperidine compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activities in a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition of NF-κB activation is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.
Visualizing Workflows and Pathways
To provide a clear overview of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
General Workflow for Bioactivity Screening
Caption: A tiered approach to screening novel piperidine compounds.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
The protocols and framework presented in this application guide provide a robust starting point for the comprehensive bioactivity profiling of novel synthetic piperidines. By systematically evaluating cytotoxicity, target engagement, and functional cellular responses, researchers can efficiently identify and characterize promising lead compounds for further development. The integration of detailed, step-by-step methodologies with the underlying scientific principles aims to empower drug discovery professionals in their quest for novel therapeutics.
References
- The Piperidine Nucleus: A Cornerstone in a Century of Drug Discovery - Benchchem.
- (PDF)
- [PDF] Piperidine nucleus in the field of drug discovery - Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological Applications of Piperidine Deriv
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol | Abcam.
- Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Deriv
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors - Benchchem.
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
- Functional Assays | Gifford Bioscience.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity.
- Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science.
- Acetylcholinesterase Activity Assay Kit - Sigma-Aldrich.
- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH.
- Nuclear Factor Kappa B (NF-κB)
- Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Lig
- NF-κB Reporter Kit (NF-κB Signaling P
- Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity.
Sources
- 1. clyte.tech [clyte.tech]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. japsonline.com [japsonline.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Piperidine Derivative Libraries
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs targeting diverse biological pathways, including cancer, CNS disorders, and infectious diseases.[1][2][3] This prevalence underscores the strategic value of screening piperidine-based compound libraries to identify novel therapeutic leads. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large, diverse piperidine libraries, but success hinges on a meticulously planned and executed campaign.[4] This document provides a comprehensive guide for researchers, offering an in-depth exploration of the principles, protocols, and critical decision-making frameworks essential for the successful high-throughput screening of piperidine derivative libraries. We will delve into the causality behind experimental design, from assay selection and development to data analysis and hit validation, ensuring a robust and self-validating screening cascade.
The Strategic Imperative of Screening Piperidine Libraries
The piperidine ring, a six-membered nitrogen-containing heterocycle, is not merely a common motif but a functionally versatile scaffold.[3][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to interact with a wide range of biological targets.[1] Furthermore, the piperidine nucleus often imparts favorable physicochemical properties, such as improved metabolic stability and bioavailability, enhancing the "druggability" of a molecule.[1]
Libraries of piperidine derivatives are designed to explore the chemical space around this privileged core. They can be categorized as:
-
Diversity-Oriented Libraries: Featuring a wide range of substitutions to probe a multitude of biological targets.
-
Target-Focused Libraries: Designed with knowledge of a specific protein family (e.g., kinases, GPCRs), incorporating functionalities known to interact with the target class.[6]
The primary goal of an HTS campaign is to efficiently sift through these extensive libraries to identify "hits"—compounds that exhibit a desired biological activity against a target of interest.[7]
The HTS Workflow: A Self-Validating Cascade
A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively refine a large collection of compounds down to a small number of high-quality, validated hits.[8][9] Each stage serves as a critical filter and a validation point for the next.
Caption: The High-Throughput Screening (HTS) cascade.
Phase 1: Assay Development and Validation - The Foundation of Success
The quality of the primary assay dictates the quality of the entire campaign. A poor assay will generate unreliable data, leading to wasted resources chasing false positives or, worse, missing valuable hits (false negatives).[10]
Choosing the Right Assay: Biochemical vs. Cell-Based
The initial, most critical decision is the type of assay to deploy. This choice is governed by the biological question being asked.
-
Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[11][12] They are ideal for identifying direct binders or inhibitors.
-
Causality: By isolating the target, you eliminate the complexity of cellular systems, ensuring that any observed activity is a direct result of the compound interacting with the target. This simplifies initial data interpretation.[12]
-
Common Formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based assays (e.g., Kinase-Glo®).[11][12]
-
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or cellular phenotype (e.g., cell viability, gene expression).[13][14]
-
Causality: These assays provide more physiologically relevant data. They inherently test for cell permeability and account for potential metabolism, immediately filtering out compounds that cannot function in a cellular context.[13][15]
-
Common Formats: Reporter gene assays (e.g., luciferase, β-galactosidase), cell viability assays (e.g., CellTiter-Glo®, MTT), and high-content imaging.[11][13]
-
| Assay Type | Advantages | Disadvantages | Best For... |
| Biochemical | Mechanistically direct, lower variability, higher throughput.[13] | Lacks physiological context, requires purified protein, prone to artifacts.[12] | Target-based screening (e.g., enzyme inhibitors, receptor binders). |
| Cell-Based | Physiologically relevant, accounts for permeability/toxicity.[14] | More complex, higher variability, potential for off-target effects.[13] | Phenotypic screening, pathway analysis, identifying cytotoxic agents. |
Protocol: Assay Miniaturization and Optimization
The goal is to convert a benchtop assay into a high-throughput format (typically 384- or 1536-well plates) without compromising data quality.[9][16] This reduces the consumption of costly reagents and valuable library compounds.[8][17]
Objective: To adapt a 96-well assay to a 384-well format, ensuring robustness and cost-effectiveness.
Step-by-Step Methodology:
-
Reagent Concentration Optimization: Systematically test concentrations of key reagents (e.g., enzyme, substrate, cells) at the lower volumes of the 384-well format to find the optimal signal-to-background window.
-
DMSO Tolerance: Determine the highest concentration of dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, that the assay can tolerate without significant loss of signal (typically <1% v/v).[9]
-
Incubation Times: Re-evaluate incubation times for all steps. Shorter times are preferable for HTS, but not at the expense of assay signal. Test multiple time points to find the earliest point at which the reaction reaches a stable plateau.
-
Liquid Handling Validation: Use automated liquid handlers to perform all dispensing steps.[18][19] Validate the precision and accuracy of the dispensers at the target volumes (e.g., using colorimetric or fluorescent dyes). This step is critical for minimizing well-to-well variability.[17][20]
-
Plate Uniformity Test: Run a "mock" plate containing only positive controls in half the wells and negative controls in the other half. Assess for any systematic errors related to plate position (e.g., "edge effects," where wells on the edge of the plate behave differently due to evaporation or temperature gradients).[21][22]
The Self-Validating Assay: Z'-Factor Calculation
Before starting a large-scale screen, the assay's quality must be quantitatively validated. The Z'-factor is the industry-standard metric for this purpose.[23] It measures the statistical separation between the positive and negative controls.
Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with 192 wells dedicated to the positive control (e.g., a known inhibitor) and 192 wells for the negative control (e.g., DMSO vehicle).
-
Run the assay according to the optimized protocol.
-
Calculate the mean and standard deviation for both control populations.
-
Input these values into the Z'-factor formula.
-
Decision Criteria: An assay is considered robust and suitable for HTS only if the Z'-factor is consistently > 0.5 .[16] A value between 0 and 0.5 may be acceptable for some screens, while a value < 0 indicates the assay is not viable for screening.
Phase 2 & 3: Executing the Screen and Curating the Hits
With a validated assay, the screening process can begin. Automation is no longer a luxury but a necessity for handling the thousands of plates required for a full library screen with precision and reproducibility.[17][19]
The Pilot Screen & Full HTS
Before committing to the entire library, a pilot screen of a smaller, representative set of compounds (~2,000) is performed.[16]
-
Causality: This step serves as a final, real-world validation of the entire automated workflow. It confirms that the assay performs well in the presence of a diverse range of chemical structures and allows for a final check of the data analysis pipeline.[16]
Following a successful pilot, the full primary screen is executed. Typically, each compound is tested at a single concentration (e.g., 10 µM).[16]
Data Analysis and Hit Selection
HTS generates massive datasets that require statistical analysis to distinguish true "hits" from background noise and experimental error.[21][24]
Caption: Workflow for HTS data analysis and hit selection.
Protocol: Statistical Hit Selection
-
Data Normalization: Raw data from each well is normalized relative to the on-plate controls (positive and negative). For an inhibition assay, this is typically calculated as Percent Inhibition.
-
Quality Control: The Z'-factor is calculated for every plate in the screen. Plates that fail to meet the quality threshold (e.g., Z' < 0.5) are flagged and often re-screened.[23]
-
Hit Identification: A statistical cutoff is used to define a "hit." A common method is the Z-score, which measures how many standard deviations a compound's result is from the mean of the neutral (DMSO) population.
-
Z-score = (value_compound - μ_sample) / σ_sample
-
A common cutoff for primary hits is a Z-score > 3 (or < -3 for an activation assay), which corresponds to a value more than three standard deviations away from the mean.
-
Hit Confirmation and Dose-Response
Primary hits from a single-point screen are merely candidates.[25] They must be rigorously confirmed.
-
Hit Re-test: The same compounds are tested again under the same assay conditions to eliminate random errors.
-
Fresh Powder Confirmation: Hits are often sourced from fresh, dry powder stocks to ensure the activity was not due to a degraded or contaminated sample in the original library plate. Purity analysis (e.g., by HPLC-MS) is also recommended.[7]
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency (IC50 or EC50). This is the first indication of structure-activity relationships (SAR) and helps prioritize the most potent compounds for further study.[25]
Phase 4: Eliminating Artifacts - The Key to Trustworthy Hits
A common pitfall in HTS is the prevalence of false positives—compounds that appear active but are not genuine modulators of the target.[10] Piperidine derivatives, like any small molecules, can interfere with assay technologies.
Common Causes of False Positives:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelength as the assay signal.
-
Assay Signal Interference: The compound quenches the fluorescent or luminescent signal.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes.
Protocol: Counter-Screening and Orthogonal Assays
-
Objective: To ensure that the observed activity is due to a specific interaction with the intended target and not an artifact.
-
Methodology:
-
Counter-Screen: Design an assay that lacks the specific biological target but is otherwise identical to the primary assay. For example, in a kinase inhibition screen, a counter-screen would measure the compound's effect on the ATP detection reagent (e.g., ADP-Glo™) in the absence of the kinase enzyme. True hits should be inactive in this assay.
-
Orthogonal Assay: Validate the hit in a secondary assay that uses a different technology or measures a different downstream event. For example, if the primary screen was a biochemical assay for a receptor antagonist, an orthogonal assay could be a cell-based assay measuring the inhibition of a second messenger (e.g., cAMP) produced by that receptor. Confirmation in an orthogonal assay provides high confidence that the hit is a genuine modulator of the target pathway.
-
Troubleshooting Common HTS Issues
Even well-planned screens can encounter problems. A systematic troubleshooting approach is essential.[10][26]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-Factor (<0.5) | Reagent degradation, incorrect reagent concentration, suboptimal incubation time, high background signal. | Verify reagent integrity and concentration. Re-optimize incubation times. Check for autofluorescence of assay components. |
| High Well-to-Well Variability (%CV > 15%) | Inaccurate liquid handling, poor mixing, cell plating inconsistency.[27] | Calibrate and validate automated liquid handlers. Optimize mixing steps. Ensure even cell distribution during plating. |
| Systematic Plate Errors (Edge Effects) | Evaporation from outer wells, uneven temperature across the plate incubator. | Use plates with lids, ensure proper sealing. Validate incubator temperature uniformity. Exclude outer-well data from analysis if necessary. |
| High False Positive Rate | Compound interference (autofluorescence, aggregation), non-specific activity. | Routinely run counter-screens. Lower compound concentration. Add non-ionic detergents (e.g., Triton X-100) to disrupt aggregates. |
Conclusion: From Hit to Lead
High-throughput screening of piperidine derivative libraries is a powerful engine for modern drug discovery.[3][28] By combining strategic assay design, rigorous validation, robotic automation, and robust statistical analysis, researchers can efficiently identify high-quality starting points for medicinal chemistry programs. The protocols and frameworks outlined in this guide emphasize a self-validating workflow, where each step is designed to build confidence in the resulting hits. This approach minimizes the risk of costly failures in later stages and maximizes the probability of transforming a promising piperidine "hit" into a clinical candidate.
References
- Macarron, R., et al. (2011). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today.
- Dispendix. (2024). The Benefits of Automation in High Throughput Screening.
- Microlit USA. (2024). Liquid-Handling in High-Throughput Screening.
- Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
- Hudson Lab Automation. (n.d.). High-Throughput Screening.
- Grenova. (n.d.). Handling High-Throughput Screening: Liquid Handlers.
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
- Makarenkov, V., et al. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening.
- Lazo, P. A. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health.
- Aris, A. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Lifescience Global.
- Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Indan Compound Libraries. BenchChem.
- Bielinska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. UCSF.
- Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- Gul, S., & Tariq, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- St. Vincent, M. R., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Lin, H., & Wang, J. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Compass.
- Gamo, F. J. (2014). Statistics and decision making in high-throughput screening. PubMed.
-
Giri, A., & Pokharel, Y. R. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. dispendix.com [dispendix.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. dispendix.com [dispendix.com]
- 18. Liquid-Handling in High-Throughput Screening [microlit.us]
- 19. beckman.com [beckman.com]
- 20. Handling High-Throughput Screening: Liquid Handlers – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. info2.uqam.ca [info2.uqam.ca]
- 22. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput screening - Wikipedia [en.wikipedia.org]
- 24. Statistics and decision making in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Substituted Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of 2-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in one of synthetic chemistry's most vital areas. The 2-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. Its synthesis, however, is often fraught with challenges related to yield, stereocontrol, and purification.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Common Synthetic Methodologies
This section addresses specific, frequently encountered issues in the synthesis of 2-substituted piperidines, organized by common reaction types.
Catalytic Hydrogenation of 2-Substituted Pyridines
The reduction of pyridines is a direct and common route, but the high stability of the aromatic ring and potential for catalyst poisoning present significant hurdles.
Question: My pyridine hydrogenation reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: This is a classic issue rooted in two main areas: catalyst activity and reaction conditions insufficient to overcome the pyridine's aromaticity.
-
Potential Cause 1: Catalyst Poisoning or Deactivation.
-
Explanation: Catalysts like Palladium (Pd/C) and Platinum (PtO₂) are highly susceptible to poisoning by impurities, especially sulfur or nitrogen-containing compounds from previous steps. The catalyst batch itself may also have low activity.
-
Solutions:
-
Purify the Starting Material: Ensure your substituted pyridine is free of contaminants. Distillation or chromatography may be necessary.
-
Use a Fresh Catalyst Batch: Test the catalyst on a known, reliable reaction to verify its activity.
-
Select a More Robust Catalyst: Rhodium-based catalysts (e.g., Rh/C) are often more effective and less prone to poisoning for pyridine reduction.
-
-
-
Potential Cause 2: Insufficient Reaction Conditions.
-
Explanation: The aromatic stabilization energy of the pyridine ring requires significant energy to overcome. Low hydrogen pressure or temperature may be inadequate.
-
Solutions:
-
Increase Hydrogen Pressure: Incrementally increase H₂ pressure. Many reactions require high-pressure reactors to proceed efficiently.
-
Increase Temperature: Gently increase the temperature (e.g., to 60-80 °C), but monitor closely for side-product formation.
-
Add an Acidic Co-solvent: Using glacial acetic acid as a solvent or additive can protonate the pyridine nitrogen, activating the ring towards reduction.
-
-
Question: My hydrogenation produces a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is dependent on the catalyst, substrate, and conditions, which influence the direction of hydrogen addition to the intermediate dihydropyridine or imine species.
-
Explanation: The substituent at the 2-position directs the approach of the substrate to the catalyst surface. The choice of catalyst and solvent can modulate this interaction. For instance, heterogeneous catalysts like PtO₂ in acidic media often favor the formation of the cis isomer.
-
Solutions:
-
Optimize the Catalyst System: Screen different catalysts (e.g., PtO₂, Rh/C, Ru/C). The metal and its support can significantly alter the stereochemical outcome.
-
Control Reaction Conditions: Lowering the temperature can enhance selectivity by favoring the kinetic product.
-
Substrate Modification: If possible, modifying the N-protecting group can introduce steric bulk that directs the hydrogenation from a single face.
-
Pictet-Spengler Reaction
This powerful cyclization reaction forms the piperidine ring by condensing a β-arylethylamine with an aldehyde or ketone, but is sensitive to conditions that control the stereochemistry of the newly formed chiral center.
Question: My Pictet-Spengler reaction is giving a 1:1 mixture of diastereomers. How can I favor one isomer?
Answer: The stereochemical outcome of the Pictet-Spengler reaction is determined by the facial selectivity of the cyclization onto the intermediate iminium ion. This can be manipulated by shifting the reaction between kinetic and thermodynamic control.
-
Explanation: The cis product is often the kinetically favored isomer, forming faster at lower temperatures. The trans product is typically more thermodynamically stable and is favored by higher temperatures and longer reaction times, which allow for equilibration.
-
Solutions:
-
For the cis (Kinetic) Isomer:
-
Run the reaction at lower temperatures (e.g., 0 °C to room temperature).
-
Use aprotic, non-coordinating solvents like dichloromethane (DCM).
-
Employ strong acids like trifluoroacetic acid (TFA) to promote rapid, irreversible cyclization.
-
-
For the trans (Thermodynamic) Isomer:
-
Use higher reaction temperatures (e.g., reflux).
-
Allow for longer reaction times to permit equilibration.
-
Less coordinating solvents like benzene or toluene may be preferable.
-
-
Use a Chiral Auxiliary: Attaching a chiral auxiliary to the starting amine is a robust strategy to induce high diastereoselectivity.
-
Troubleshooting Low Diastereoselectivity
Caption: Decision tree for optimizing diastereoselectivity.
Purification and Characterization
Question: My crude product is difficult to purify. The starting material and product have very similar polarities.
Answer: This is a common challenge, especially when N-H piperidines are involved. A multi-pronged approach combining chemical modification and chromatographic optimization is often necessary.
-
Potential Cause: Similar Functional Groups and Polarity.
-
Explanation: The starting materials (e.g., substituted pyridines) and the resulting piperidines can have very similar Rf values on TLC, making column chromatography separation inefficient.
-
Solutions:
-
Recrystallization: This can be a highly effective method for purification if a suitable solvent system can be found.
-
Salt Formation: If your product is basic (as most piperidines are), consider forming a salt (e.g., hydrochloride). The salt often has vastly different solubility properties and may precipitate from an organic solvent, leaving impurities behind. The free base can be regenerated afterward.
-
N-Protection: Protecting the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) drastically changes its polarity, usually making it less polar and easier to separate from more polar starting materials or byproducts. This is often the most reliable solution.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. Adding a small amount of triethylamine or ammonia to the eluent can deactivate the silica gel and prevent peak tailing for basic compounds.
-
-
Section 2: Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a 2-Substituted Pyridine
This protocol describes a typical procedure for the reduction of a pyridine derivative using Adams' catalyst (PtO₂) under acidic conditions, which often favors the formation of cis products.
-
Materials:
-
2-Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (Parr apparatus or similar)
-
Hydrogen gas (high purity)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the 2-substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the PtO₂ catalyst (1-5 mol%).
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, and analyze by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium hydroxide until basic. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-substituted piperidine.
-
Purification: Purify the crude product by column chromatography or distillation as required.
-
General Synthesis and Analysis Workflow
Caption: General workflow from synthesis to final product characterization.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my piperidine synthesis?
A1: The choice of N-protecting group is critical and depends on the downstream reaction conditions. The ideal group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenation. Labile to acid. | Strong acid (TFA, HCl in dioxane). | Excellent for reactions involving organometallics or basic conditions. |
| Benzyloxycarbonyl | Cbz | Stable to acid, base. Labile to hydrogenation. | Catalytic hydrogenation (H₂, Pd/C). | Ideal when acidic/basic conditions are needed but hydrogenation is not. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenation. Labile to base. | Piperidine in DMF. | Commonly used in peptide synthesis; useful for orthogonal protection schemes. |
| Tosyl | Ts | Very stable to acid, oxidation, and many other conditions. | Harsh reducing agents (e.g., Na/NH₃). | Its robustness makes it difficult to remove, so it's used when a permanent protecting group is needed. |
Q2: What are the best analytical techniques to monitor my reaction and characterize the final product?
A2: A combination of techniques is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method for qualitative monitoring. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal as they provide information on conversion and the masses of products and byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation, confirming connectivity and stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., N-H stretch, C=O stretch if a ketone is present).
-
Q3: My reaction involves an N-H piperidine, and I'm seeing dimerization or over-alkylation as a side product. Why?
A3: The N-H proton of a piperidine is both nucleophilic and basic. In the presence of electrophiles (like alkyl halides used in the synthesis) or even starting material, the product can react further. For example, in a reductive amination, the newly formed piperidine can react with another equivalent of the aldehyde/ketone. The best solution is to use a protecting group strategy (e.g., starting with N-Boc-piperidone) to ensure only the desired C-N bond is formed.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4652–4655. [Link]
- BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis. BenchChem.
-
ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
- BenchChem. (2025).
-
Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. [Link]
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6984. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Pesnot, T., et al. (2020). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(1), 43-49. [Link]
-
Ellman, J. A., & Bergman, R. G. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 130(4), 1149–1151. [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 61(18), 6126-6127. [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
-
Enders, D., et al. (2013). Asymmetric Synthesis of Highly Enantioenriched 2‐Substituted Piperidines and 6‐Substituted Piperidine‐2‐ones by a Combination Enantioselective Hydrazone Allylation with Ring Closing Metathesis. ChemInform, 44(28). [Link]
-
Mondal, S., & Ghorai, M. K. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. The Chemical Record, 21(10), 2735-2759. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
- Argent, S. P., et al. (2025). Intercepting Meth
Technical Support Center: Challenges in N-Alkylation of Piperidines
Introduction
The N-alkylated piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals and clinical candidates. Its prevalence stems from the favorable physicochemical properties it imparts, including improved solubility, metabolic stability, and target engagement. Despite its importance, the synthesis of N-alkylated piperidines via direct N-alkylation is frequently plagued by challenges that can frustrate even seasoned chemists.
This technical guide is structured as a support center to address the most pressing issues encountered during these transformations. We will move beyond simple procedural descriptions to explore the underlying chemical principles driving these challenges, offering field-proven troubleshooting strategies and robust alternative protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid, high-level answers to the most common questions received by our technical support team.
Q1: My direct N-alkylation with an alkyl halide is sluggish or failing completely. What are the likely causes?
A1: Reaction failure or low conversion typically points to one of three issues:
-
Insufficient Nucleophilicity: The piperidine starting material is being protonated by the hydrogen halide (e.g., HBr, HCl) generated during the reaction. This converts the amine into its non-nucleophilic ammonium salt, effectively halting the reaction. The solution is to add a suitable base to scavenge this acid.[1][2]
-
Poor Electrophile Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require significantly more forcing conditions (higher temperature, longer reaction time) than an alkyl iodide.
-
Steric Hindrance: If either the piperidine ring (e.g., substitution at the 2- and 6-positions) or the alkyl halide (e.g., a secondary or neopentyl halide) is sterically encumbered, the SN2 transition state is destabilized, dramatically slowing the reaction rate.[3][4]
Q2: My reaction produces a significant amount of a water-soluble byproduct, and I'm struggling to isolate my desired tertiary amine. What is happening?
A2: You are observing over-alkylation, the most common pitfall in this chemistry. The N-alkylated piperidine product (a tertiary amine) is itself a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[5][6] This salt is often highly polar and water-soluble, complicating purification. This side reaction is particularly prevalent because the product tertiary amine is often more nucleophilic than the starting secondary amine.[7]
Q3: Are there superior alternatives to direct alkylation with alkyl halides?
A3: Absolutely. For many applications, direct alkylation is not the optimal method. The two most powerful and widely adopted alternatives are:
-
Reductive Amination: This is often the go-to method. It involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride). This method is highly versatile, has a broad substrate scope, and completely avoids the problem of over-alkylation.[7][8][9]
-
Eschweiler-Clarke Reaction: This is a specialized, highly effective method for N-methylation. It uses formaldehyde and formic acid. The reaction mechanism inherently prevents the formation of quaternary ammonium salts, making it exceptionally reliable for producing N-methylpiperidines.[10][11]
Q4: How can I N-arylate a piperidine? Standard alkylation conditions don't work with aryl halides.
A4: You cannot N-arylate piperidines using SN2 conditions because the SNAr reaction required for simple aryl halides is generally not feasible. The premier method for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a robust and general method for forming C-N bonds between amines and aryl halides (or triflates), and it is widely used in pharmaceutical development.[12][13][14]
Section 2: In-Depth Troubleshooting & Protocols
This section provides a deeper dive into specific experimental challenges, explaining the causality and offering detailed protocols and decision-making workflows.
Problem 1: Persistent Over-Alkylation to Quaternary Ammonium Salt
Over-alkylation is a classic example of a consecutive reaction where the product is more reactive than the starting material. Effectively managing this requires controlling the relative concentrations and reactivities of the species involved.
Causality: The Reactivity Dilemma
The lone pair on the nitrogen of the N-alkylated tertiary amine product is often more sterically accessible and/or electronically richer than in the starting secondary amine, leading to a faster rate for the second alkylation (k₂) than the first (k₁). This kinetic profile makes it difficult to stop the reaction cleanly at the desired stage.[6][7]
Workflow: Strategy Selection for Avoiding Over-Alkylation
Caption: Decision workflow for selecting an appropriate N-alkylation strategy.
Solution A: Kinetic Control via Slow Addition & Base Selection
This protocol aims to keep the concentration of the alkylating agent low at all times, favoring reaction with the more abundant secondary amine.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Solvent(s) | pKa of Conj. Acid | Advantages | Disadvantages |
| K₂CO₃ | DMF, MeCN | 10.3 | Inexpensive, easy to remove | Heterogeneous, can require higher temps |
| Cs₂CO₃ | DMF, DMSO | 10.3 | Higher solubility and reactivity than K₂CO₃ | More expensive |
| DIPEA | MeCN, DCM | 11.0 | Soluble, non-nucleophilic | Can be difficult to remove, moderate base |
| NaH | DMF, THF | ~36 | Very strong base, drives reaction to completion | Flammable, requires anhydrous conditions |
Data compiled from various sources, including reference[1].
Protocol 1: N-Alkylation with Stoichiometric Control
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 eq.), a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 eq.), and anhydrous acetonitrile (MeCN) to make a 0.2 M solution.[1]
-
Reagent Preparation: In a separate flask or syringe, dissolve the alkyl halide (1.05 - 1.1 eq.) in anhydrous MeCN.
-
Slow Addition: Using a syringe pump, add the alkyl halide solution to the stirred piperidine solution over 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Check for the disappearance of the starting amine and minimize the formation of the polar quaternary salt spot.
-
Workup: Once the reaction is complete, filter off any solids. Concentrate the filtrate in vacuo. Redissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove the base's salt.[1] Dry the organic layer, filter, and concentrate to yield the crude product for purification.
Problem 2: Protocol Spotlight: Reductive Amination
For hindered substrates or when seeking a more general and reliable method, reductive amination is the superior choice. It proceeds via a different mechanism that is not susceptible to over-alkylation.
Mechanism: A Two-Step, One-Pot Process
The reaction first involves the formation of an iminium ion from the piperidine and an aldehyde/ketone. A selective hydride reagent, which is not reactive enough to reduce the carbonyl starting material but is potent enough to reduce the iminium intermediate, then delivers a hydride to form the C-N bond. Sodium triacetoxyborohydride (STAB) is the ideal reagent for this.[9]
Diagram: Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a flask, add the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude product.[9]
Problem 3: Protocol Spotlight: The Eschweiler-Clarke Reaction for N-Methylation
When the goal is specifically N-methylation, the Eschweiler-Clarke reaction is unparalleled in its simplicity and efficiency.
Mechanism: In-Situ Generation and Reduction
The amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methyl amine and releasing carbon dioxide. The reaction is irreversible, and because a tertiary amine cannot form an iminium ion under these conditions, over-alkylation to the quaternary salt is impossible.[10][15]
Diagram: Mechanism of the Eschweiler-Clarke Reaction
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Protocol 3: Eschweiler-Clarke N-Methylation
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the piperidine derivative (1.0 eq.), aqueous formaldehyde (37% solution, 2.5 eq.), and formic acid (98%, 2.5 eq.).
-
Reaction: Heat the mixture to 80-100 °C. You will observe gas evolution (CO₂). Maintain heating until the gas evolution ceases (typically 2-6 hours).[11]
-
Monitoring: Allow the reaction to cool and monitor by LC-MS to confirm the full conversion of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and carefully basify to pH > 10 with aqueous NaOH or K₂CO₃.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-methylated piperidine.
Section 3: Purification Strategies
The success of a synthesis is ultimately determined by the ability to isolate the product in pure form.
-
Quaternary Salt Removal: If over-alkylation occurred, the desired tertiary amine can often be separated from the quaternary salt by a simple acid-base workup. The tertiary amine is soluble in organic solvents, while the quaternary salt will remain in the aqueous layer.
-
Unreacted Piperidine Removal: Unreacted secondary amine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The secondary amine will form a water-soluble salt and move to the aqueous phase, leaving the desired tertiary amine in the organic phase.
-
Chromatography: For challenging separations, column chromatography on silica gel is standard. A gradient elution, often with a small amount of triethylamine (~1%) added to the mobile phase, can improve peak shape and prevent product tailing for basic amine compounds.
References
-
D. Comins et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines (2022). The Journal of Organic Chemistry. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties (2018). National Institutes of Health. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Alkylation of Amines (Sucks!) (2017). Master Organic Chemistry. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 (2022). YouTube. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation (2024). ACS Catalysis. [Link]
-
The Regioselective 3-Alkylation of Piperidine (1982). ODU Digital Commons. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction (2022). MDPI. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications (2015). Chemical Reviews. [Link]
-
Reductive Amination, and How It Works (2017). Master Organic Chemistry. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides (2017). Synfacts. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library (2022). MDPI. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines (2002).
- A kind of purification method of high-purity piperidine (2011).
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides (2017). ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes (2023). ACS Omega. [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles (2019). Organic Process Research & Development. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol (2007). University of Sussex. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides (2014). National Institutes of Health. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines (2022). PubMed. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Synthesis of Amines by Alkylation (2019). Chemistry LibreTexts. [Link]
-
Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions (2011). National Institutes of Health. [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols (2022). CCS Chemistry. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Eschweiler-Clarke reaction. Chemeurope.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Controlled N-Alkylation of Piperidine Derivatives
Welcome to the Technical Support Center dedicated to the strategic functionalization of piperidine derivatives. As a core scaffold in numerous pharmaceuticals and fine chemicals, the precise N-alkylation of piperidine is a critical transformation.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common challenge of over-alkylation, which leads to the formation of undesired quaternary ammonium salts.
Here, we will explore the mechanistic underpinnings of over-alkylation and provide a series of troubleshooting guides and detailed protocols in a direct question-and-answer format to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is over-alkylation in the context of piperidine derivatives, and why is it problematic?
A1: Over-alkylation is a prevalent side reaction during the N-alkylation of a secondary amine, such as piperidine. It occurs when the intended product, a tertiary amine, undergoes a subsequent alkylation to form a quaternary ammonium salt.[2] This is particularly problematic for several reasons:
-
Reduced Yield: The formation of the quaternary salt consumes both the desired tertiary amine and the alkylating agent, leading to a significant decrease in the yield of the target molecule.[2]
-
Purification Challenges: Quaternary ammonium salts are often highly polar and water-soluble, which can complicate the extraction and purification process, making it difficult to isolate the desired product from the reaction mixture.[2]
-
Altered Biological Activity: The formation of a permanently charged quaternary ammonium salt drastically alters the physicochemical properties of the molecule, which can lead to a complete loss or undesirable modification of its biological activity.
Q2: What are the primary factors that drive the over-alkylation of piperidine?
A2: Several key factors can accelerate the formation of quaternary ammonium salts. Understanding these is crucial for designing a successful mono-alkylation strategy:
-
Stoichiometry: The use of an excess of the alkylating agent is a primary driver of over-alkylation. Once the initial mono-alkylation occurs, any remaining alkylating agent can react with the more nucleophilic tertiary amine product.[2][3]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing over-alkylation due to their higher electrophilicity.[2]
-
Nucleophilicity of the Tertiary Amine: The N-alkylated piperidine, a tertiary amine, is often more nucleophilic than the starting secondary amine. This increased nucleophilicity makes it a more favorable target for a second alkylation event.[2]
-
Reaction Conditions: The choice of solvent, temperature, and base significantly influences the relative rates of mono- versus di-alkylation.[2][4] Higher temperatures, for instance, can provide the activation energy needed for the second alkylation to occur.[4]
Q3: How can I strategically control stoichiometry to favor mono-alkylation?
A3: Precise control over the stoichiometry of your reactants is the first line of defense against over-alkylation. Here are some actionable strategies:
-
Use Piperidine in Excess: Employing a slight excess of the piperidine derivative (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can statistically favor the reaction of the electrophile with the more abundant starting material.
-
Slow Addition of the Alkylating Agent: The slow, dropwise addition of the alkylating agent, ideally using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[2][3] This ensures that the alkylating agent is more likely to react with the starting piperidine rather than the newly formed tertiary amine.[2][3]
Q4: My reaction is still producing a significant amount of the quaternary salt, even with stoichiometric control. What other parameters can I adjust?
A4: If over-alkylation persists, several other reaction parameters can be optimized:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, such as 0 °C or even room temperature, can disfavor the second alkylation, which often has a higher activation energy than the initial mono-alkylation.[4][5]
-
Choice of Base and Solvent: The selection of base and solvent is critical.
-
For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[3][5]
-
For more sensitive substrates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[3][5]
-
The solvent can influence the solubility of the base and the reactivity of the nucleophiles. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used.[3][5]
-
Q5: Are there alternative synthetic methods to direct alkylation that can inherently avoid over-alkylation?
A5: Absolutely. When direct alkylation proves challenging, reductive amination is a superior alternative for achieving clean mono-alkylation.[2][5]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the desired tertiary amine.[2][6] This method is highly selective for mono-alkylation because the imine formation is a single event, and the reducing agents are typically selective for the iminium ion over the starting carbonyl compound.[2][6]
Q6: When should I consider using a protecting group strategy?
A6: For complex molecules with multiple nucleophilic sites, or when absolute selectivity for mono-alkylation is required, a protecting group strategy is the most robust approach.[1]
-
Protecting Groups for Amines: Protecting groups, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, can be temporarily installed on the piperidine nitrogen.[1][7][8] This temporarily deactivates the nitrogen, allowing other chemical transformations to be performed on the molecule. The protecting group can then be selectively removed under specific conditions to reveal the secondary amine, which can then be alkylated. This multi-step process provides unambiguous control over the alkylation event. For molecules with more than one amine group, orthogonal protecting groups can be used to selectively deprotect and functionalize each site independently.[7][8]
Visualizing the Reaction Pathways
To better understand the competitive nature of piperidine alkylation, the following diagrams illustrate the desired and undesired reaction pathways.
Caption: Reaction pathway of reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the controlled N-alkylation of piperidine derivatives.
Protocol 1: Direct N-Alkylation with Controlled Stoichiometry
This protocol describes a general procedure for the direct N-alkylation of a piperidine derivative using an alkyl halide with careful control of stoichiometry to minimize over-alkylation.
Materials:
-
Piperidine derivative (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 equivalents)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump (recommended)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.1 eq.) and anhydrous acetonitrile to create a 0.1 M solution. [3]2. Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.).
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) to the stirred solution over several hours. [3]The use of a syringe pump for this addition is highly recommended to maintain a low concentration of the alkylating agent. [2][3]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a robust alternative to direct alkylation and is particularly useful for preventing the formation of quaternary ammonium salts. [2] Materials:
-
Piperidine derivative (1.0 equivalent)
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent. [2]2. Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. [2]4. Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). [2]7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [2]8. Purify the crude product by flash column chromatography on silica gel if necessary.
Troubleshooting Workflow
The following decision-making workflow can help diagnose and resolve issues with over-alkylation in your experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N-Substituted Piperidine Acetates
Welcome to the Technical Support Center for the purification of N-substituted piperidine acetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The content is structured in a practical, question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and observations during the purification of N-substituted piperidine acetates.
Q1: My purified N-substituted piperidine acetate is a yellow oil/solid, but the literature reports it as colorless. What is the likely cause and how can I fix it?
A1: A yellow tint is a common sign of oxidation-related impurities. Piperidine derivatives can be susceptible to air oxidation, especially when exposed to light and air over time.
-
Troubleshooting Steps:
-
Minimize Exposure: During workup and purification, minimize the exposure of your compound to air and bright light. Use amber glassware if possible.
-
Purge with Inert Gas: Purging your reaction and solvent vessels with an inert gas like nitrogen or argon can help prevent oxidation.
-
Re-purification: If the discoloration is significant, re-purification may be necessary. Column chromatography is often effective at removing these colored impurities. Consider using a freshly packed column and de-gassed solvents.
-
Q2: I'm observing a white precipitate forming in my solution of piperidine in an organic solvent like DMF or Chloroform. What could this be?
A2: This is a common issue with basic amines like piperidines. The precipitate is likely a salt formed from an acidic contaminant.
-
Likely Causes & Solutions:
-
Reaction with Atmospheric CO2: Piperidines are basic and can react with carbon dioxide from the air to form a solid piperidine carbonate salt.
-
Solution: Store your piperidine solutions under an inert atmosphere (N2 or Ar) and use tightly sealed containers.
-
-
Reaction with Acidic Vapors: If your lab has bottles of acidic reagents like hydrochloric acid or trifluoroacetic acid, the vapors can react with your basic piperidine to form the corresponding salt (e.g., piperidine hydrochloride).
-
Solution: Ensure your piperidine solutions are stored away from acidic reagents. If salt formation is suspected, it is best to discard the solution and prepare a fresh one.
-
-
Q3: My N-substituted piperidine acetate seems to be "oiling out" instead of crystallizing. What's happening and what should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This is common for compounds that are impure or have a low melting point.
-
Troubleshooting Strategies:
-
Add More Solvent: Your solution might be too concentrated. Return the mixture to the heat source, add a small amount of additional solvent to ensure everything redissolves, and then cool it down more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Lower the Temperature: Try cooling the solution in an ice bath or even a freezer, but do so gradually to encourage crystal formation over precipitation.
-
Change the Solvent System: The current solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Section 2: In-depth Troubleshooting by Purification Technique
This section provides detailed troubleshooting guides for specific purification methodologies.
Crystallization
Crystallization is a powerful technique for purifying solid N-substituted piperidine acetates. However, success is highly dependent on solvent selection and technique.
Q4: I'm struggling to find a suitable single solvent for recrystallizing my N-substituted piperidine acetate. What is a systematic approach to solvent screening?
A4: A systematic approach to solvent screening is crucial. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Experimental Protocol: Solvent Screening
-
Place a small amount (10-20 mg) of your crude compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature to assess solubility.
-
For solvents where the compound is poorly soluble at room temperature, heat the test tube to the solvent's boiling point.
-
A suitable solvent will show a significant increase in solubility upon heating.
-
Allow the tubes with dissolved compound to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Q5: My crystallization yield is very low. What are the common causes and how can I improve it?
A5: Low yield is a frequent issue in crystallization. Several factors could be at play.
-
Troubleshooting Low Crystallization Yield:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Incomplete Precipitation: The compound may still be significantly soluble even at low temperatures.
-
Solution: Ensure you are cooling the solution for an adequate amount of time in an ice bath. You can also try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise to the cold solution to induce further precipitation.
-
-
| Problem | Likely Cause | Recommended Solution |
| Oiling Out | Impurities present; melting point of compound is below the boiling point of the solvent. | Add more solvent; try a lower-boiling solvent; re-purify by another method first. |
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Scratch the flask; add a seed crystal; cool to a lower temperature; evaporate some solvent. |
| Rapid Crystallization | Solution is too concentrated; solvent is a very poor solvent at room temperature. | Re-heat and add a small amount of additional solvent; use a solvent with slightly better room temperature solubility. |
| Poor Yield | Too much solvent used; premature crystallization during hot filtration. | Use minimal hot solvent; pre-heat the filtration apparatus. |
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid N-substituted piperidine acetates.
Q6: My basic N-substituted piperidine is streaking/tailing on the silica gel column. How can I improve the peak shape?
A6: Peak tailing of amines on silica gel is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Solutions for Tailing:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will compete with your compound for the acidic sites on the silica, resulting in more symmetrical peaks.
-
Ammonia: For very basic compounds, using a mobile phase containing a small amount of ammonia (e.g., in methanol) can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized Silica: These columns have an amine-functionalized surface that minimizes interactions with basic analytes.[1]
-
-
Q7: I'm having trouble separating my highly polar N-substituted piperidine acetate from polar impurities using normal-phase chromatography. What are my options?
A7: For highly polar compounds, reversed-phase or other chromatography modes may be more effective.
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography (C18): This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often necessary to add a modifier to the mobile phase to control ionization and improve peak shape.
-
Acidic Modifier (e.g., 0.1% TFA or Formic Acid): This will protonate your piperidine, and it will elute as the corresponding salt. Be aware that the final product will be the TFA or formate salt, not the acetate.
-
Basic Modifier (e.g., 0.1% TEA or Ammonia): This will keep your piperidine in its free-base form.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase (like silica or a diol phase) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[2][3]
-
Experimental Workflow: Purification Strategy Selection
Sources
Stability and degradation of Ethyl (2-ethylpiperidin-1-yl)acetate
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability and degradation of Ethyl (2-ethylpiperidin-1-yl)acetate.
Technical Support Center: Ethyl (2-ethylpiperidin-1-yl)acetate
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl (2-ethylpiperidin-1-yl)acetate. Understanding the stability and degradation profile of this molecule is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results. This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during experimentation. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over several hours. My analytical standards in aprotic solvents are stable. What is causing this instability?
Answer: The most probable cause is the hydrolysis of the ethyl ester functional group .
-
Causality & Mechanism: The ester linkage in Ethyl (2-ethylpiperidin-1-yl)acetate is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. In neutral water, the reaction is slow, but in acidic or basic buffers, the rate of degradation can increase significantly. The reaction yields (2-ethylpiperidin-1-yl)acetic acid and ethanol. The presence of the tertiary amine in the piperidine ring can also influence the local pH and potentially contribute to autocatalysis.
-
Troubleshooting & Solution:
-
pH Control: If your experiment allows, maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Avoid highly acidic or alkaline buffers.
-
Fresh Preparations: Prepare aqueous solutions of the compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.
-
Solvent Choice: For long-term storage or as a stock solution, use a dry, aprotic solvent such as acetonitrile, DMSO, or anhydrous ethanol. Common impurities in ethyl acetate itself often include water and ethanol, which can contribute to this issue.[1]
-
Confirmation: To confirm hydrolysis, analyze your sample using LC-MS. Look for the mass of the parent compound and the expected mass of the hydrolyzed acid product, (2-ethylpiperidin-1-yl)acetic acid.
-
Question 2: My LC-MS analysis shows an unexpected peak with a mass of +16 Da relative to the parent compound, especially in samples left on the autosampler or exposed to air. What is this impurity?
Answer: This is a classic sign of oxidation , specifically the formation of an N-oxide .
-
Causality & Mechanism: The tertiary amine within the piperidine ring is a nucleophilic site that is highly susceptible to oxidation. Common laboratory oxidants, including atmospheric oxygen, can facilitate this transformation, which is often accelerated by light or trace metal impurities. The addition of an oxygen atom to the nitrogen results in a mass increase of 16 Da. This is a common degradation pathway for molecules containing tertiary amines.[2]
-
Troubleshooting & Solution:
-
Inert Atmosphere: When working with the compound in solution for extended periods, consider sparging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Light Protection: Store stock solutions and experimental samples in amber vials to protect them from light, which can catalyze oxidative processes.
-
Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., BHT) can help prevent oxidation.
-
Storage Conditions: Store solid material and stock solutions under an inert atmosphere (e.g., argon) at recommended low temperatures to minimize both oxidation and other degradation pathways.
-
Question 3: After heating my reaction mixture containing Ethyl (2-ethylpiperidin-1-yl)acetate, I observed a significant decrease in yield and the formation of multiple, unidentified byproducts. Is the compound thermally stable?
Answer: The compound has limited thermal stability, and elevated temperatures can induce complex degradation pathways.
-
Causality & Mechanism: While specific data for this molecule is not widely published, analogous esters can undergo thermal decomposition. For ethyl acetate, a known pathway at high temperatures is the elimination reaction to form acetic acid and ethylene.[3][4] For your compound, heating can lead to a combination of hydrolysis (if water is present), decarboxylation, and potentially more complex fragmentation of the piperidine ring.
-
Troubleshooting & Solution:
-
Minimize Heat: If heating is necessary, use the lowest effective temperature and minimize the reaction or heating time.
-
Monitor Progress: Use in-process controls (e.g., TLC, rapid LC-MS) to monitor the reaction and stop it as soon as the desired transformation is complete to avoid prolonged exposure to heat.
-
Forced Degradation Study: To systematically understand the thermal liability, perform a controlled thermal stress test as outlined in the "Forced Degradation Study Protocol" below. This will help you define a safe operating temperature range.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for Ethyl (2-ethylpiperidin-1-yl)acetate?
A1: The two most significant degradation pathways are hydrolysis of the ethyl ester and oxidation of the tertiary piperidine nitrogen. Hydrolysis will be prominent in aqueous solutions, especially at non-neutral pH, while oxidation can occur upon exposure to air and/or light.[2]
Caption: Primary degradation pathways for the target compound.
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure long-term stability:
-
Solid Form: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage.[7]
-
Solutions: Prepare stock solutions in high-purity, dry aprotic solvents (e.g., acetonitrile, DMSO).[8] Store these solutions at low temperatures (-20°C or -80°C) in tightly sealed, light-protecting amber vials. Avoid repeated freeze-thaw cycles.
-
General Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Use in a well-ventilated area.
Q3: What analytical method is best for monitoring the stability of Ethyl (2-ethylpiperidin-1-yl)acetate and its degradants?
A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, preferably with both UV and Mass Spectrometry (LC-MS) detection, is the gold standard.
-
RP-HPLC: Allows for the separation of the more polar degradation products (like the hydrolyzed acid) from the parent compound.
-
UV Detection: Provides quantitative data on the concentration of the parent compound.
-
MS Detection: Is crucial for identifying the mass of the degradation products, confirming their structures (e.g., +16 Da for N-oxide).[10] Forced degradation studies are essential for developing and validating that your analytical method is "stability-indicating," meaning it can resolve the parent drug from all significant degradants.[11][12]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and establish its stability profile.[6][12]
Objective: To investigate the degradation of Ethyl (2-ethylpiperidin-1-yl)acetate under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.
Materials:
-
Ethyl (2-ethylpiperidin-1-yl)acetate
-
Solvent: 50:50 Acetonitrile:Water (or other appropriate solvent system)
-
Acidic Stress: 0.1 M Hydrochloric Acid (HCl)
-
Basic Stress: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/MS detectors
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in the chosen solvent system.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours (basic hydrolysis is often faster).
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Cool and dilute for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating LC-MS method. Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.
Data Presentation: Example Forced Degradation Results
The table below illustrates how to summarize the data from a forced degradation study.
| Stress Condition | Incubation Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products Identified (by Mass) |
| 0.1 M HCl | 8 hours | 60°C | ~15% | Hydrolyzed Acid |
| 0.1 M NaOH | 2 hours | Room Temp | ~40% | Hydrolyzed Acid |
| 3% H₂O₂ | 8 hours | Room Temp | ~25% | N-Oxide (+16 Da) |
| Heat (Solution) | 48 hours | 80°C | ~10% | Hydrolyzed Acid, Minor Unknowns |
References
-
Moeller, K. D., & Hanau, C. E. (Year). Reductive N-Acyliminium Ion Chemistry. Source Not Specified in Snippet.[13]
-
AK Scientific, Inc. (n.d.). Ethyl 2-(3-oxo-2-piperazinyl)acetate Safety Data Sheet. AK Scientific, Inc.[8]
-
Pouliot, M.-F., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.[14]
-
Strieth-Kalthoff, F., et al. (2017). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central.[15]
-
Le, C. M., et al. (2020). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. ResearchGate.[16]
-
Stahl, S. S., et al. (Year). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv.[17]
-
Request PDF. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.[5]
-
BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Tech Support.[2]
-
Khan, I., & Bahuguna, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.[11]
-
Fisher Scientific. (2010). Safety Data Sheet - Ethyl Acetate. Fisher Scientific.[18]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Acetate, PA. Cole-Parmer.[9]
-
Millipore Sigma. (2024). Ethyl acetate - SAFETY DATA SHEET. Millipore Sigma.
-
Merck Millipore. (n.d.). SAFETY DATA SHEET - Ethyl acetate for analysis. Merck.[19]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.[6]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[12]
-
Thomasberger, A., et al. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate... by liquid chromatography-mass spectrometry. Journal of Chromatography A.[10]
-
BIOSYNCE. (n.d.). Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6. BIOSYNCE.[7]
-
Chylinski, K., et al. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes.[20]
-
Advanced ChemBlocks. (n.d.). ethyl 2-(piperidin-2-yl)acetate 97%. AChemBlock.[21]
-
Baroi, C., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. ResearchGate.[3]
-
LookChem. (n.d.). Purification of Ethyl acetate. Chempedia.[1]
-
ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.[22]
-
ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate.[4]
Sources
- 1. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. biosynce.com [biosynce.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. fishersci.com [fishersci.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process | MDPI [mdpi.com]
- 21. ethyl 2-(piperidin-2-yl)acetate 97% | CAS: 2739-99-3 | AChemBlock [achemblock.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Yield in Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing piperidine and its derivatives. Piperidine rings are a cornerstone in a multitude of pharmaceuticals and natural products, making their efficient synthesis a critical aspect of chemical and medicinal research.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with the goal of optimizing your reaction yields and purity.
Section 1: Troubleshooting Guide by Synthetic Method
This section delves into common problems and solutions for two of the most prevalent methods used in piperidine synthesis: Catalytic Hydrogenation of Pyridines and Reductive Amination.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a direct and atom-economical route to piperidines.[1] However, the aromaticity of the pyridine ring and potential for catalyst poisoning can present significant challenges.[1][4]
| Common Issue | Potential Causes | Solutions & Explanations |
| Low or No Conversion | 1. Catalyst Deactivation/Poisoning: Impurities in the starting material (e.g., sulfur compounds) or the product itself can poison the catalyst.[1][4] 2. Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires sufficient hydrogen availability at the catalyst surface.[5] 3. Low Reaction Temperature: The energy may be insufficient to overcome the activation energy of the aromatic ring reduction.[4][5] | 1. Purify Starting Materials: Ensure the pyridine substrate is free from impurities.[5] Consider using a more robust catalyst like rhodium, which can be less prone to poisoning than palladium.[4] 2. Increase Hydrogen Pressure & Agitation: Incrementally increase the hydrogen pressure and ensure vigorous stirring to improve gas-liquid mass transfer.[5] 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[4][5] |
| Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) | 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading.[4] 2. Catalyst Deactivation: The catalyst may lose activity before the reaction reaches completion.[4] | 1. Increase Reaction Time/Catalyst Loading: Extend the reaction duration or increase the amount of catalyst used.[4] 2. Use a More Robust Catalyst: Consider catalysts like Rh/C, which are often more active than Pd/C for pyridine reduction.[4] Adding a fresh portion of the catalyst mid-reaction can also be beneficial. |
| Over-reduction (C-N Bond Cleavage) | Harsh Reaction Conditions: High temperatures and pressures can lead to the cleavage of the C-N bond in the piperidine ring.[5] | Optimize Reaction Conditions: Lowering the reaction temperature can favor hydrogenation over C-N bond cleavage. While higher pressure can increase the rate, it may also promote over-reduction, so optimization is key.[5] |
| Low Diastereoselectivity (for substituted pyridines) | Reaction Pathway: The reaction may proceed through a stepwise pathway rather than a concerted one, leading to a mixture of stereoisomers.[4] | Catalyst and Additive Selection: The choice of catalyst can influence the stereochemical outcome. For instance, using PtO₂ in glacial acetic acid can favor the formation of cis isomers.[6] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or an alcohol.[4][6]
-
Catalyst Addition: Add the chosen catalyst, for example, Platinum(IV) oxide (PtO₂, Adams' catalyst) at a loading of 1-5 mol%.[4]
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-70 bar).[6] Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-80°C) for 4-24 hours.[4]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be purified by distillation or column chromatography to isolate the desired piperidine derivative.[1]
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Decision tree for troubleshooting low yield in catalytic hydrogenation.
Reductive Amination
Reductive amination is a versatile method for synthesizing N-substituted piperidines, often from dicarbonyl compounds like glutaraldehyde or by reacting a piperidone with an amine.[7][8] This "one-pot" reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.[9]
| Common Issue | Potential Causes | Solutions & Explanations |
| Low Yield | 1. Inefficient Imine/Enamine Formation: The equilibrium may not favor the imine/enamine intermediate. This can be influenced by pH and the presence of water.[10] 2. Decomposition of Starting Materials: Aldehydes, particularly glutaraldehyde, can be prone to polymerization or side reactions.[8] 3. Slow Reduction Step: The chosen reducing agent may not be effective for the specific substrate. | 1. Optimize pH: The formation of the imine is often favored under slightly acidic conditions (pH 4-5) to facilitate the dehydration step.[10] 2. Control Reagent Addition: Slow, dropwise addition of the aldehyde to the amine solution can minimize self-condensation.[8] 3. Select an Appropriate Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the iminium ion over the carbonyl group.[10] Borane-pyridine complex (BAP) is a less toxic alternative to NaBH₃CN.[11][12] |
| Formation of Side Products | 1. Reduction of the Carbonyl Group: A non-selective reducing agent might reduce the starting aldehyde or ketone before imine formation. 2. Polymerization: As mentioned, aldehydes can polymerize, especially under basic conditions. | 1. Use a Selective Reducing Agent: NaBH₃CN is effective because it preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[10] 2. Maintain Appropriate pH and Temperature: Running the reaction at a controlled, often lower, temperature can minimize side reactions. |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired piperidine may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. | Consider Alternative Workup: If column chromatography is ineffective, consider purification via salt formation. The basic piperidine product can be protonated with an acid to form a salt, which may precipitate or be extracted into an aqueous layer. The free base can then be regenerated. |
Experimental Protocol: General Procedure for Reductive Amination using Glutaraldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent like an alcohol.
-
Reagent Addition: To this solution, add the reducing agent (e.g., tetracarbonylhydridoferrate or sodium cyanoborohydride).[8]
-
Aldehyde Addition: Slowly add an aqueous solution of glutaraldehyde (1.0 eq) dropwise to the mixture over 5-10 minutes while stirring at room temperature.[8]
-
Reaction Execution: Continue stirring the reaction mixture for 3-10 hours at room temperature.[8]
-
Monitoring: Monitor the consumption of the starting amine by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the N-substituted piperidine.[8]
Logical Relationship in Reductive Amination
Caption: Key components and intermediates in reductive amination.
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified piperidine has turned yellow. What causes this and how can I fix it?
A: A yellow color in piperidine is typically due to oxidation products.[4][13] For applications requiring high purity, it is advisable to purify it. The most effective method for removing these colored impurities is distillation.[4][13] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4][13]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[4][14] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[4][14] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation.[14][15] Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4][13]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: What are typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic method, scale, and purity of starting materials. For instance, reductive amination approaches can provide good yields but may require optimization.[4] The catalytic hydrogenation of pyridines can also be high-yielding, often exceeding 90%, provided the catalyst and conditions are well-chosen.[16]
Q5: How can I improve the stereoselectivity of my piperidine synthesis?
A: For reactions that generate stereocenters, such as the reduction of substituted pyridines or certain cyclization reactions, the choice of catalyst and reaction conditions is crucial. For catalytic hydrogenations, using specific catalysts like PtO₂ in an acidic solvent can favor the formation of cis products.[6] In other cases, employing chiral catalysts or auxiliaries may be necessary to achieve high enantioselectivity.
References
-
Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(10), 2633. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Watanabe, Y., Shim, S. C., Mitsudo, T., Yamashita, M., & Takegami, Y. (1975). The Facile Synthesis of N-Substituted Piperidines from Glutaraldehyde Using Carbonylhydridoferrate as a Reducing Agent. Chemistry Letters, 4(9), 995-996. Available at: [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]
-
Kashiwagi, T., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(40), 14213-14216. Available at: [Link]
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3425. Available at: [Link]
-
Facile Synthesis of N-Substituted Piperidines from Glutaraldehyde and Primary Amines with Tetracarbonylhydridoferrate. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. PubMed. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. Available at: [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
- A kind of purification method of high-purity piperidine. Google Patents.
- Process for the purification of piperidine. Google Patents.
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
-
The Purification of Piperidine and its Physiologic Significance. Journal of the American Chemical Society. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]
-
28 questions with answers in PIPERIDINES. Science topic. ResearchGate. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
-
Synthesis of piperdine. Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 16. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unsuccessful Intramamolecular N-Alkylation Strategies
Welcome to the technical support center for intramolecular N-alkylation reactions. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting assistance and answer frequently asked questions encountered by researchers in organic synthesis and drug development. This resource is structured to help you diagnose and resolve common issues in your cyclization experiments, ensuring a higher success rate in forming nitrogen-containing heterocycles.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab, offering explanations and actionable solutions based on established chemical principles.
Q1: My intramolecular N-alkylation is not yielding any of the desired cyclic product. What are the primary factors I should investigate?
When an intramolecular N-alkylation fails completely, it is crucial to systematically evaluate the fundamental aspects of the reaction design. The most common culprits fall into three categories: unfavorable reaction geometry, prohibitive steric or electronic effects, and incorrect reaction conditions.
A. Unfavorable Ring Closure Geometry (Baldwin's Rules)
The feasibility of forming a cyclic structure is heavily governed by the ability of the reacting centers to achieve the correct orbital overlap.[1][2] Baldwin's rules provide a powerful predictive framework for ring-closing reactions based on the ring size and the hybridization of the electrophilic carbon.[3][4]
-
Explanation of Causality: For an S(_N)2 reaction, which is the typical mechanism for intramolecular N-alkylation, the nucleophilic amine must attack the electrophilic carbon at a specific trajectory (approximately 180°). If the linking chain between the nucleophile and the electrophile is too short or conformationally restricted, achieving this geometry becomes energetically unfavorable.
-
Troubleshooting Steps:
-
Analyze your target ring size: 5- and 6-membered rings are generally the most favored and form the fastest.[5] The formation of 3-, 4-, and 7-membered rings is also possible but can be slower. Medium-sized rings (8-11 members) are notoriously difficult to form due to high enthalpic and entropic barriers.[6]
-
Apply Baldwin's Rules: Classify your reaction based on the ring size, the hybridization of the electrophilic carbon (e.g., sp
or tet), and whether the leaving group is exo or endo to the newly forming ring.[3][4] For S(_N)2 reactions on an sp carbon, exo-tet cyclizations are favored for all ring sizes, while endo-tet cyclizations are disfavored. -
Consider alternative synthetic strategies: If your desired cyclization is "disfavored" by Baldwin's rules, you may need to redesign your synthetic route. This could involve changing the length of the carbon chain or altering the position of the leaving group.
-
B. Steric Hindrance
Steric bulk around the nucleophilic nitrogen or the electrophilic carbon can significantly slow down or completely prevent the reaction.[7][8]
-
Explanation of Causality: Large substituents can physically block the nucleophilic attack of the amine on the electrophilic carbon, increasing the activation energy of the reaction.[9][10] This is particularly problematic for the formation of smaller rings where the molecule must adopt a more strained conformation for the reaction to occur.
-
Troubleshooting Steps:
-
Examine the substitution pattern: Identify any bulky groups near the reacting centers. For instance, a secondary amine with large N-alkyl groups will be less reactive than a primary amine.[9] Similarly, a leaving group on a tertiary carbon will be highly sterically hindered.
-
Modify the substrate: If possible, consider using starting materials with smaller protecting groups or substituents.
-
Increase reaction temperature: Providing more thermal energy can sometimes overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions at higher temperatures.[11]
-
C. Electronic Effects
The electronic properties of the substrate can influence the nucleophilicity of the amine and the electrophilicity of the carbon bearing the leaving group.[12]
-
Explanation of Causality: Electron-withdrawing groups near the amine will decrease its nucleophilicity, making it a poorer nucleophile.[11] Conversely, electron-donating groups on the carbon chain can decrease the electrophilicity of the reaction center.
-
Troubleshooting Steps:
-
Assess the electronic nature of your substrate: Look for any strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) attached to or near the nitrogen atom.
-
Modify protecting groups: If you are using a protecting group on the nitrogen, ensure it is not overly electron-withdrawing.
-
Enhance electrophilicity: If the electrophile is weak, consider converting the leaving group to a more reactive one (e.g., from a chloride to a bromide, iodide, or tosylate).
-
Q2: My reaction is producing a complex mixture of products, with very little of the desired cyclic amine. What are the likely side reactions, and how can I suppress them?
The formation of multiple products indicates that competing reaction pathways are occurring. The most common side reactions in intramolecular N-alkylation are intermolecular polymerization and elimination reactions.
A. Intermolecular Polymerization
-
Explanation of Causality: If the rate of the intermolecular reaction between two molecules of your starting material is faster than the intramolecular cyclization, you will form linear polymers instead of the desired ring. This is particularly prevalent when attempting to form medium or large rings.[5]
-
Troubleshooting Steps:
-
Apply high dilution conditions: By significantly lowering the concentration of your starting material (typically to <0.01 M), you decrease the probability of two molecules finding each other, thus favoring the intramolecular pathway.
-
Use a syringe pump for slow addition: Slowly adding the substrate to a heated solution of the base and solvent can maintain a very low instantaneous concentration of the starting material, further promoting cyclization over polymerization.
-
B. Elimination Reactions (E2 Pathway)
-
Explanation of Causality: The base used to deprotonate the amine (or to neutralize the acid formed) can also act as a base to promote an E2 elimination reaction, leading to an unsaturated, acyclic product.[13][14] This is more likely with secondary and tertiary alkyl halides and when using strong, sterically hindered bases.[15][16]
-
Troubleshooting Steps:
-
Choose a non-hindered, non-nucleophilic base: While a strong base is needed, a very bulky base (like tert-butoxide) is more likely to favor elimination.[14] Consider using bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)).
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired S(_N)2 pathway.
-
Select an appropriate leaving group: In some cases, chlorides may favor elimination more than iodides due to the increased acidity of the beta-hydrogens.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base and solvent for my intramolecular N-alkylation?
The choice of base and solvent is critical for the success of the reaction and can significantly impact the yield and side product formation.[17][18]
-
Base Selection:
-
Strength: The base must be strong enough to deprotonate the amine (if it's a primary or secondary amine) or to neutralize the acid generated during the reaction. Common choices include potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), sodium hydride (NaH), and non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[19]
-
Steric Hindrance: As mentioned earlier, sterically hindered bases can favor elimination.[14] For most intramolecular S(_N)2 reactions, a non-hindered base like K(_2)CO(_3) is a good starting point.
-
Solubility: The base should have reasonable solubility in the chosen solvent to be effective.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: These are generally the best choice for S(_N)2 reactions. They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive. Excellent choices include N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[17][20][21]
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate. A systematic screening of solvents can be beneficial for optimizing a sluggish reaction.[17][22]
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Use Case |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Excellent for dissolving a wide range of substrates and bases.[21][23] |
| Acetonitrile (ACN) | 36.6 | 82 | Good general-purpose solvent, often used for reactions at moderate temperatures.[17][19] |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, can accelerate slow reactions, but care must be taken at high temperatures.[20] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Less polar, can be a good choice if side reactions are an issue in more polar solvents. |
Q2: What is a standard experimental protocol for attempting an intramolecular N-alkylation?
While every reaction needs to be optimized, the following protocol serves as a robust starting point for a typical intramolecular N-alkylation to form a 5- or 6-membered ring.
General Protocol for Intramolecular N-Alkylation
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amino-alkyl halide substrate (1.0 eq) and a suitable base (e.g., K(_2)CO(_3), 2-3 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.05-0.1 M. For challenging cyclizations (e.g., medium rings), use high dilution conditions (<0.01 M).
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature. For many reactions, starting at room temperature and gradually increasing to 60-80 °C is effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving issues with intramolecular N-alkylation reactions.
Caption: A decision tree for troubleshooting unsuccessful intramolecular N-alkylation.
Competition Between S(_N)2 Cyclization and E2 Elimination
This diagram illustrates the competing pathways that can occur during an intramolecular N-alkylation reaction.
Caption: Competing S(_N)2 and E2 pathways in intramolecular N-alkylation.
References
- Baldwin's rules. (n.d.). Grokipedia.
- Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations.
- Baldwin's Rules for Ring Closure. (n.d.). Scribd.
- Alabugin, I. V., Gilmore, K., & Peterson, P. W. (2011). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews, 111(5), 1061-1123.
- Baldwin's rules wikipedia, the free encyclopedia. (n.d.). Slideshare.
- Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate.
- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (2025). BenchChem.
- Nucleophilic substitution and elimination reactions. (2025, May 24). Chemistry LibreTexts.
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry.
- Troubleshooting side reactions in the N-alkyl
- Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI.
- Evaluating Competing Reactions and Predicting the Major Product. (n.d.). Chemistry Connected.
- Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). NIH.
- The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. (2025, August 5).
- Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. (n.d.). The Journal of Organic Chemistry.
- N-Alkylation by Hydrogen Autotransfer Reactions. (2025, August 6).
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9).
- On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. (n.d.). Portal de la Investigación.
- Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. (2025, August 6).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). NIH.
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega.
- Solvation Effects in Organic Chemistry. (2022, February 4). American Chemical Society.
- A Selective Process for N-alkylation in Competition with O-alkylation. (2018, December 25).
- Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020, February 11).
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry.
- Electronic effects – Knowledge and References. (n.d.). Taylor & Francis.
- Steric effects. (n.d.). Wikipedia.
- Solvent effects on intramolecular charge separation. (n.d.). Indian Academy of Sciences.
- Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry.
- Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
- N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing.
- Steric Hindrance. (2022, February 28). Chemistry LibreTexts.
- Optimizing reaction conditions for N-alkylation of isatin. (n.d.). BenchChem.
- Base-free selective mono-N-alkylation of amines with alcohols catalyzed by a NHC−Ir(III) complex. (2022, March 20). ACS Fall 2025.
- Step-by-step guide for N-alkylation using 1,5-Dibromohexane. (n.d.). BenchChem.
- Unsuccessful intramolecular N-alkylation strategy. (n.d.). ResearchGate.
- Help with N-Alkylation gone wrong. (2016, February 1). Reddit.
- Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. (2025, November 4). PubMed Central.
- How feasible is an intramolecular cyclization of a tertiary amine and an aldehyde? (2017, June 29).
- Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. (2025, August 6).
- Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal.
Sources
- 1. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Baldwin's rules wikipedia, the free encyclopedia | PDF [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 21. reddit.com [reddit.com]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Side Product Formation in Piperidine Synthesis
Welcome to the comprehensive technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with the formation of side products during the synthesis of piperidine and its derivatives. The piperidine scaffold is a crucial component in numerous pharmaceuticals and natural products, making its efficient and clean synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights into why side products form and offers practical, step-by-step guidance to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has developed a yellow tint upon storage. What is the cause and how can I resolve this?
A: A yellow discoloration in piperidine is a common observation and is typically due to the formation of oxidation products.[3] While this may not impact all downstream applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
Q2: I'm observing crystallization in my piperidine solution stored in DMF. What is happening?
A: This is a frequent issue encountered with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this from occurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q3: Is it necessary to protect the piperidine nitrogen during synthesis?
A: In many cases, yes. It is highly recommended to use an N-protected piperidine derivative, for instance, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This is particularly important when employing reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[4] N-protection prevents undesirable side reactions and allows for cleaner transformations. The protecting group can be readily removed in a subsequent step to yield the free amine if desired.[4]
Q4: What are the typical yields for piperidine synthesis?
A: Yields can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. For example, methods involving the thionation of an amide with Lawesson's reagent can yield between 50-90%.[4] Reductive amination approaches can also provide good yields but often require more extensive optimization to minimize side products.[4][5]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental and widely used method for accessing the piperidine core.[2][6] However, the aromatic stability of the pyridine ring and potential for catalyst poisoning present significant challenges.[7]
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Deactivation/Poisoning: Impurities in the starting material (e.g., sulfur compounds) can poison the catalyst.[4][7] 2. Insufficient Hydrogen Pressure: The pressure may not be adequate to overcome the aromaticity of the pyridine ring.[5][8] 3. Low Reaction Temperature: The temperature may be too low for the chosen catalyst system.[5] | 1. Purify Starting Material: Ensure the pyridine is of high purity. Use a fresh batch of catalyst. Consider catalysts less prone to poisoning, like rhodium.[5][7] 2. Increase Hydrogen Pressure: Incrementally increase the hydrogen pressure while carefully monitoring the reaction. Ensure efficient stirring to improve gas-liquid mass transfer.[5] 3. Increase Temperature: Gradually increase the reaction temperature, keeping a close watch for the formation of byproducts.[5] |
| Formation of Partially Hydrogenated Intermediates (e.g., dihydropyridines, tetrahydropyridines) | 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading.[4][5] 2. Catalyst Deactivation: The catalyst may have lost activity before the reaction reached completion.[5] | 1. Increase Reaction Time/Catalyst Loading: Extend the reaction time or increase the amount of catalyst used.[5] 2. Use a More Robust Catalyst: Employ a more stable catalyst or add a fresh portion of the initial catalyst during the reaction.[5] |
| Over-reduction (Ring Opening) | Harsh Reaction Conditions: High temperatures and pressures can lead to the cleavage of C-N bonds, resulting in the formation of open-chain amines. This is a significant issue that reduces the yield of the desired piperidine.[5] | 1. Optimize Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) are often more effective than palladium for pyridine reduction and can operate under milder conditions.[4][7] 2. Control Temperature: Lowering the reaction temperature can favor hydrogenation over C-N bond cleavage.[4][5] 3. Optimize Hydrogen Pressure: While higher pressure can increase the reaction rate, it may also promote over-reduction. Careful optimization is crucial.[5] |
| Low Diastereoselectivity (for substituted pyridines) | Reaction Pathway and Catalyst Choice: The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction. | 1. Optimize Catalyst: Different catalysts can favor the formation of different stereoisomers. For instance, hydrogenation of some substituted pyridines with PtO2 in acidic media has been shown to favor the formation of the cis isomer.[4] 2. Adjust Reaction Conditions: Modifying temperature and pressure can alter the diastereomeric ratio. |
| Difficulty Separating Piperidine from Unreacted Pyridine | Azeotrope Formation: Piperidine and pyridine form an azeotrope (a constant-boiling mixture) that is approximately 92% piperidine and 8% pyridine, making separation by simple fractional distillation challenging.[3][9] | 1. Purification via Carbonate Salt Formation: Piperidine, being a stronger base, selectively reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate, which can be separated by filtration. The pyridine remains in the solution. The free piperidine can then be liberated from the salt by treatment with a strong base.[3][9][10] 2. Azeotropic Distillation: The addition of water can alter the relative volatilities, allowing for a more effective separation by distillation.[3][11] |
Experimental Protocol: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst)
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-70 bar).[12]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress using techniques such as GC-MS or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[4]
-
Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up, typically by basifying with an aqueous base and extracting the product into an organic solvent.
Troubleshooting Workflow: Catalytic Hydrogenation
Caption: Decision tree for troubleshooting low conversion and over-reduction in pyridine hydrogenation.
Reductive Amination of Dicarbonyl Compounds
Reductive amination, particularly the double reductive amination of dicarbonyl compounds like glutaraldehyde, offers a direct route to the piperidine skeleton.
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Polymeric Byproducts | Self-condensation of Glutaraldehyde: Glutaraldehyde can readily polymerize, especially under basic conditions. | 1. Control pH: Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation over polymerization. 2. Order of Addition: Add the reducing agent after the initial formation of the Schiff base/iminium ion. |
| Incomplete Cyclization | Steric Hindrance: Bulky substituents on the amine or dicarbonyl can hinder the second intramolecular cyclization step. | 1. Increase Reaction Time/Temperature: Allow more time for the reaction to proceed to completion or gently heat the reaction mixture. 2. Use a More Reactive Amine Source: If possible, switch to a less sterically hindered amine. |
| Formation of Hydroxylated Side Products | Reduction of the Aldehyde: The reducing agent can reduce the aldehyde functionalities of glutaraldehyde before imine formation occurs. | 1. Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the reduction of iminium ions over carbonyls.[13] 2. Pre-formation of the Imine: Allow the amine and glutaraldehyde to react for a period before introducing the reducing agent. |
Experimental Protocol: Reductive Amination with Glutaraldehyde
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile), add glutaraldehyde (1.0-1.1 eq).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid (e.g., acetic acid).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine species.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of an acid (e.g., 1M HCl) until gas evolution ceases. Basify the mixture with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent.
Hofmann-Löffler-Freytag Reaction
This reaction involves the cyclization of an N-haloamine to form a pyrrolidine or piperidine ring through a free-radical mechanism.[14][15]
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Piperidine | Favored Pyrrolidine Formation: The reaction typically favors the formation of the thermodynamically more stable five-membered pyrrolidine ring via a 1,5-hydrogen abstraction. Piperidine formation requires a 1,6-hydrogen abstraction, which is generally less favorable. | 1. Substrate Design: The structure of the starting N-haloamine is critical. Ensure the substrate is designed to facilitate a 1,6-hydrogen abstraction. 2. Reaction Conditions: While less common, explore different initiation methods (thermal vs. photochemical) and solvent systems, as these can sometimes influence the regioselectivity of the hydrogen abstraction. |
| Formation of Halogenated, Uncyclized Byproducts | Inefficient Cyclization: The intermediate carbon radical may be trapped by a halogen radical before intramolecular cyclization can occur. | 1. Control Halogen Concentration: Use of reagents like lead tetraacetate with iodine can help control the concentration of radical species.[16] 2. Optimize Base: Ensure a suitable base is present in the final step to facilitate the intramolecular SN2 cyclization.[14] |
| Decomposition of Starting Material | Instability of N-haloamines: N-haloamines can be unstable, particularly N-bromoamines under thermal conditions.[15][16] | 1. Use Milder Conditions: Photochemical initiation using UV light can often be performed at lower temperatures.[14] 2. In Situ Generation: Consider methods where the N-haloamine is generated in situ to minimize decomposition. The Suarez Modification, using reagents like Pb(OAc)₄/I₂, allows for a one-pot reaction from the corresponding amine.[16] |
Reaction Mechanism: Hofmann-Löffler-Freytag
Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction leading to piperidine formation.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem. (URL: )
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (URL: )
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Piperidine Synthesis. - DTIC. (URL: )
- Technical Support Center: Synthesis of Piperidine
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (URL: )
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. (URL: )
- Process for purifying piperidine - Google P
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])
- Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. (URL: )
- Hofmann-Loffler-Freytag Reaction. (URL: )
-
Hofmann–Löffler reaction - Wikipedia. (URL: [Link])
- A kind of purification method of high-purity piperidine - Google P
- Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Selective Piperidine Functionalization
Welcome to the technical support center for selective piperidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The piperidine moiety is a cornerstone in medicinal chemistry, and its precise functionalization is critical for the development of novel therapeutics.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction is showing poor regioselectivity between the C2, C3, and C4 positions. How can I control the site of functionalization?
Controlling regioselectivity in piperidine functionalization is a common challenge that can be addressed by carefully selecting the catalyst and the nitrogen-protecting group.[3][4] The electronic and steric properties of both the substrate and the catalyst play a crucial role in directing the reaction to a specific position.
-
For C2-Functionalization: This position is often electronically favored due to the influence of the nitrogen atom.[3]
-
Rhodium Catalysis: Dirhodium catalysts are effective for C-H insertion reactions. For instance, using an N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or an N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ can selectively generate 2-substituted analogues.[1][3][4]
-
Photoredox Catalysis: Iridium-based photocatalysts, such as Ir(ppy)₃, can facilitate α-amino C-H arylation, leading to functionalization at the C2 position.[5]
-
-
For C4-Functionalization: Directing functionalization to the C4 position often requires overcoming the inherent reactivity of the C2 position.
-
Catalyst and Protecting Group Strategy: A notable strategy involves using N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, which has been shown to favor C4-functionalization.[1][3][4]
-
Palladium Catalysis: For certain substrates, palladium-catalyzed C-H activation can be directed to the C4 position. This often involves the use of a directing group on the piperidine nitrogen.[6]
-
-
For C3-Functionalization: The C3 position is generally deactivated towards C-H insertion due to the inductive electron-withdrawing effect of the nitrogen atom.[1][3]
The choice of catalyst and protecting group is paramount in dictating the regiochemical outcome. The interplay between the steric bulk of the catalyst's ligands and the electronic nature of the protecting group can effectively shield or activate specific C-H bonds.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in α-Amino C-H Arylation
Symptoms: You are performing a photoredox-catalyzed α-amino C-H arylation on a substituted piperidine, but the reaction is producing a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
Root Causes and Solutions:
-
Non-Optimal Photocatalyst: The choice of photocatalyst is critical for achieving high diastereoselectivity. While many iridium-based catalysts can promote the reaction, their efficiency and selectivity can vary.
-
Troubleshooting Step: Screen a panel of photocatalysts. For α-arylation of trisubstituted piperidines with 1,4-dicyanobenzene, Ir(ppy)₃ has been identified as an optimal photocatalyst.[5]
-
-
Kinetic vs. Thermodynamic Control: The initial C-H arylation may be non-selective, leading to a mixture of diastereomers. High diastereoselectivity can often be achieved through a subsequent epimerization to the thermodynamically more stable isomer.
-
Troubleshooting Step: Increase the reaction time to allow for equilibration to the thermodynamic product. In some systems, an epimerization mechanism proceeds through oxidation of the product piperidine, followed by deprotonation to an α-amino radical, which then equilibrates before being reduced.[5]
-
-
Substrate Conformation: The pre-existing stereochemistry and conformational preferences of the piperidine substrate heavily influence the facial selectivity of the arylation.
-
Troubleshooting Step: Computational modeling of the substrate and intermediate conformations can provide insight into the factors governing diastereoselectivity. The observed selectivities often correlate with the calculated relative stabilities of the diastereomeric products.[5]
-
Catalyst and Condition Optimization for Diastereoselective α-Arylation
| Parameter | Recommendation | Rationale | Reference |
| Photocatalyst | Ir(ppy)₃ | Demonstrated high efficiency and selectivity in α-arylation of substituted piperidines. | [5] |
| Arene Partner | Electron-deficient cyano(hetero)arenes | Effective coupling partners in photoredox α-amino C-H arylation. | [5] |
| Reaction Time | 16-72 hours | Longer reaction times may be necessary to allow for epimerization to the thermodynamically favored diastereomer. | [5] |
| Solvent | Acetonitrile (MeCN) | A common solvent for photoredox reactions that effectively dissolves the catalyst and substrates. |
Problem 2: Unwanted Dehydrogenation of the Piperidine Ring
Symptoms: During your functionalization reaction, you observe the formation of tetrahydropyridine or pyridine byproducts, indicating dehydrogenation of the piperidine ring.
Root Causes and Solutions:
-
Catalyst-Induced Dehydrogenation: Certain transition metal catalysts, particularly under high temperatures, can promote dehydrogenation as a side reaction. For instance, some rhodium catalysts used for C-H functionalization have been observed to cause dehydrogenation in piperazine systems, a related N-heterocycle.[7] Palladium catalysts on supports like silica gel are also known to catalyze piperidine dehydrogenation to pyridine at elevated temperatures.[8]
-
Troubleshooting Step: Lower the reaction temperature. If the desired functionalization is sluggish at lower temperatures, screen for a more active catalyst that operates under milder conditions. Consider catalysts that do not have a known propensity for dehydrogenation.
-
-
Oxidative Conditions: The reaction conditions may be too oxidizing, leading to the removal of hydrogen from the piperidine ring.
-
Troubleshooting Step: If the reaction chemistry allows, ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions. Evaluate the choice and stoichiometry of any oxidants used in the catalytic cycle.
-
Decision Workflow for Catalyst Selection
Caption: Decision workflow for selecting a catalytic strategy based on the desired site of piperidine functionalization.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine
This protocol is adapted from methodologies described for rhodium-catalyzed C-H insertion reactions.[1][3]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.5 mol%).
-
Reagent Addition: Add N-Boc-piperidine (1.5 equivalents) and the desired solvent (e.g., pentane/CH₂Cl₂, 2 mL).
-
Reactant Solution: In a separate flask, prepare a solution of the diazoacetate (1.0 equivalent) in the same solvent (4 mL).
-
Reaction Execution: Add the diazoacetate solution dropwise to the catalyst and piperidine mixture over 2 hours at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C2-functionalized piperidine.
Protocol 2: General Procedure for Photoredox-Catalyzed α-Amino C-H Arylation
This protocol is a general representation of the conditions used for the arylation of piperidines with cyanoarenes.[5]
-
Preparation: To an oven-dried vial, add the piperidine substrate (1.0 equivalent), the cyano(hetero)arene (1.5 equivalents), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of ~0.1 M).
-
Degassing: Sparge the reaction mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Seal the vial and place it in front of a blue LED light source, ensuring efficient stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the α-arylated piperidine.
Catalyst Activation and Reaction Pathway
Caption: Simplified catalytic cycle for photoredox α-amino C-H arylation of piperidines.
References
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Approaches to α-functionalization of piperidines by C-H functionalization.
- Opportunities and challenges for direct C–H functionalization of piperazines.
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Catalytic dehydrogenation of piperidine.
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB745400A - Catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of Piperidine Isomers
Welcome to a comprehensive exploration of the bioactivity of piperidine isomers. As researchers, scientists, and drug development professionals, we understand that even subtle structural modifications can lead to profound differences in pharmacological activity. This guide provides an in-depth, objective comparison of the bioactivity of key piperidine isomers, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern the biological effects of these foundational heterocyclic compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its favorable physicochemical properties, which contribute to desirable pharmacokinetic profiles. However, the simple addition of a methyl group at different positions on the piperidine ring—creating 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine—can significantly alter a compound's interaction with biological targets. Understanding these nuances is critical for rational drug design and lead optimization.
This guide will navigate through direct comparative data from an insecticidal model and extrapolate potential implications for mammalian systems by examining SAR studies on more complex derivatives. We will also provide detailed, field-proven protocols for key bioactivity assays, empowering you to validate these findings in your own laboratories.
Comparative Bioactivity: The Influence of Methyl Group Position
The position of a methyl group on the piperidine ring can dramatically influence its biological activity. This is primarily due to steric and electronic effects that alter the molecule's conformation and its ability to interact with the binding pockets of target proteins.
Insecticidal Activity: A Direct Comparison
A study on the insecticidal activity of piperidine derivatives against female Aedes aegypti mosquitoes provides a clear, quantitative comparison of the toxicity of methylpiperidine isomers. The 50% lethal dose (LD₅₀) values demonstrate a distinct structure-activity relationship.
| Compound | LD₅₀ (μg per mosquito) |
| 2-Methyl-piperidines (average) | 1.09 - 1.77 |
| 3-Methyl-piperidines (average) | 1.80 - 4.14 |
| 4-Methyl-piperidines (average) | 1.22 - 6.71 |
| Data sourced from a study on the toxicities of piperidine derivatives against female Aedes aegypti mosquitoes. |
Key Insights:
-
Positional Impact: The data reveals a clear trend in toxicity: 2-methylpiperidine derivatives are generally the most potent, followed by 3-methyl and then 4-methyl derivatives.[2]
-
Steric Hindrance: The higher toxicity of the 2-methyl isomers suggests that the proximity of the methyl group to the nitrogen atom may play a role in its interaction with the target site in insects. Conversely, the lower toxicity of the 3- and 4-methyl isomers could be attributed to less favorable steric or electronic properties for this specific biological target.
Implications for Mammalian Systems: An Indirect Comparative Analysis
Opioid Receptor Antagonism:
A study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists revealed that the presence and position of methyl groups significantly impact potency.
| Compound Series | General Observation |
| Lacking 3- or 4-methyl group | Weak opioid antagonists |
| Possessing a 3-methyl group | More potent antagonists than unsubstituted analogues |
| Possessing a 4-methyl group | More potent antagonists than unsubstituted analogues |
| Possessing both 3- and 4-methyl groups | Most potent antagonists in the series |
| Data synthesized from a study on the opioid receptor properties of N-substituted piperidines.[3][4] |
Key Insights:
-
The presence of methyl groups on the piperidine ring generally enhances opioid receptor antagonist potency.[3][4]
-
While this study does not directly compare the single isomers, it underscores that methyl substitution at both the 3 and 4 positions contributes to increased activity in this class of compounds.
Muscarinic Receptor Affinity:
Research on 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues as muscarinic receptor antagonists highlights the stringent structural requirements for high-affinity binding, particularly at the M3 receptor subtype. The introduction of a methyl group can influence this binding.
Key Insights:
-
The binding requirements for high affinity differ among muscarinic receptor subtypes.[5]
-
Structural modifications, such as the addition of a methyl group, can alter binding affinity, with the α-methyl derivative of 4-DAMP showing increased affinity at M2 receptors.[5]
Experimental Protocols for Bioactivity Assessment
To empower your research, we provide the following detailed protocols for key bioactivity assays. These methods are foundational for determining cytotoxicity, receptor binding affinity, and enzyme inhibition.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperidine isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Receptor Binding Affinity: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is a fundamental technique in pharmacology for characterizing ligand-receptor interactions.
Experimental Workflow:
Caption: Workflow for determining enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and piperidine isomers in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
The piperidine isomer at various concentrations.
-
The enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor and calculate the IC₅₀ value.
Conclusion and Future Directions
The position of a single methyl group on the piperidine ring has a demonstrable impact on its biological activity. The direct comparative data from insecticidal assays clearly show a rank order of potency, with the 2-methyl isomers being the most active. While direct comparative data in mammalian systems is less clear for the simple isomers, structure-activity relationship studies of more complex derivatives suggest that methyl substitutions are crucial for modulating affinity and activity at various pharmacological targets, including opioid and muscarinic receptors.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced bioactivity of these fundamental building blocks. Future research should aim to generate direct comparative data for 2-, 3-, and 4-methylpiperidine on a panel of key mammalian receptors and enzymes. This would provide a more complete picture of their pharmacological profiles and guide the rational design of next-generation therapeutics.
References
- Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(15), 6458–6466.
- Doods, H. N., et al. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 100(4), 839–844.
- Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 5(9), 1011–1015.
- Zhu, J., et al. (2016). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 53(2), 428–433.
- Lowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 118213.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Substituted Piperidines: Ethyl (2-ethylpiperidin-1-yl)acetate vs. N-Acetylated Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in an extensive range of pharmaceuticals.[1][2][3] The functionalization of the piperidine nitrogen atom is a critical determinant of a molecule's physicochemical properties, pharmacokinetics, and pharmacological activity. This guide provides an in-depth comparison between two distinct classes of N-substituted piperidines: N-alkyl ester derivatives, represented by Ethyl (2-ethylpiperidin-1-yl)acetate, and N-acyl amide derivatives, exemplified by the common building block 1-Acetylpiperidine. We will explore their synthesis, comparative physicochemical and biological properties, and the underlying structure-activity relationships that govern their function. This analysis is supported by detailed experimental protocols and data to provide actionable insights for drug design and development.
Introduction: The Significance of the N-Substituent
The six-membered piperidine heterocycle is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[3][4] The nitrogen atom at the 1-position serves as a versatile handle for chemical modification. The nature of the substituent attached to this nitrogen dictates fundamental properties:
-
Basicity: N-alkylation preserves the basicity of the nitrogen (forming a tertiary amine), a key feature for interacting with acidic residues in protein binding sites. In contrast, N-acylation forms a neutral amide, drastically reducing basicity due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group.[5]
-
Conformation and Rigidity: An N-acyl group introduces planarity and restricts the conformational dynamics of the N-substituent, whereas an N-alkyl group retains greater rotational freedom.[6]
-
Metabolic Stability: The choice of linkage (e.g., amide vs. ester) directly impacts metabolic stability and pharmacokinetic profiles.
This guide focuses on comparing Ethyl (2-ethylpiperidin-1-yl)acetate , a chiral N-alkylated piperidine bearing an ester moiety, with 1-Acetylpiperidine , a simple yet informative N-acetylated (amide) analogue.[7] Understanding the profound differences imparted by these seemingly minor structural changes is crucial for rational drug design.
Synthesis and Stereochemical Considerations
The synthetic routes to these compounds are straightforward and highlight the fundamental reactivity of the piperidine nitrogen.
-
Ethyl (2-ethylpiperidin-1-yl)acetate is synthesized via a standard N-alkylation reaction. Racemic or an enantiomerically pure form of 2-ethylpiperidine is treated with an alkylating agent like ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HBr byproduct. The chirality at the C2 position is retained, which can be critical for stereospecific interactions with biological targets.
-
1-Acetylpiperidine is prepared through N-acylation . Piperidine is reacted with an acylating agent such as acetyl chloride or acetic anhydride.[5] If acetyl chloride is used, a base is required to neutralize the HCl generated. The resulting amide is a stable, neutral compound.
Caption: General synthetic routes for N-alkylation and N-acylation of piperidines.
Comparative Physicochemical Properties
The difference between an N-CH₂COOEt group and an N-COCH₃ group leads to distinct physicochemical profiles, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Ethyl (2-ethylpiperidin-1-yl)acetate | 1-Acetylpiperidine | Rationale for Difference |
| Molecular Formula | C₁₁H₂₁NO₂ | C₇H₁₃NO | - |
| Molecular Weight | 199.29 g/mol (Calculated) | 127.18 g/mol [7] | The ethyl acetate moiety is larger than the acetyl group. |
| Nitrogen Basicity (pKa) | ~8-9 (Tertiary Amine, Estimated) | ~ -0.4 (Amide, Non-basic)[8] | The N-acetyl amide nitrogen is non-basic due to resonance with the carbonyl. The N-alkyl ester retains its tertiary amine character. |
| Hydrogen Bond Acceptors | 3 (N, C=O, O-Et) | 1 (C=O) | The ester group provides an additional H-bond acceptor. |
| Hydrogen Bond Donors | 0 | 0 | Neither compound has an acidic proton for donation. |
| Predicted LogP | ~2.0 (Estimated) | 0.6[7] | The larger, more lipophilic ethyl and ethyl groups increase the LogP value compared to the more polar amide. |
| Metabolic Liability | High (Ester Hydrolysis) | Moderate (Amide Hydrolysis) | Ester groups are generally more susceptible to rapid hydrolysis by plasma and tissue esterases than amides. |
Key Insight: The most significant difference is the basicity of the nitrogen . The tertiary amine in Ethyl (2-ethylpiperidin-1-yl)acetate will be protonated at physiological pH, rendering it a cation. This has profound implications for receptor interactions, particularly with anionic residues like aspartate or glutamate in a binding pocket. 1-Acetylpiperidine, being neutral, will interact via different mechanisms, such as dipole-dipole or hydrogen bonding.
Biological Activity & Structure-Activity Relationships (SAR)
Hypothesized Target: Cholinergic System
The cholinergic system is a major area for piperidine-based drug discovery, with acetylcholinesterase (AChE) inhibitors being a primary strategy for treating Alzheimer's disease.[1][10] The drug Donepezil , for instance, features a 1-benzylpiperidine moiety.[11]
-
Role of the Basic Nitrogen: For AChE inhibition, a basic piperidine nitrogen is often crucial for interacting with the anionic site of the enzyme.[12] Therefore, Ethyl (2-ethylpiperidin-1-yl)acetate, with its basic nitrogen, is a plausible (though likely weak) candidate for cholinergic modulation.
-
Impact of N-Acetylation: In contrast, an N-acetylated or N-benzoylated piperidine derivative was found to be almost inactive as an AChE inhibitor, demonstrating that neutralizing the nitrogen's basicity is detrimental to this specific activity.[12] This suggests 1-Acetylpiperidine would be a poor AChE inhibitor .
Caption: Role of AChE in the cholinergic synapse and its inhibition by piperidine derivatives.
Structure-Activity Relationship (SAR) Summary
| Feature | Influence on Biological Activity | Ethyl (2-ethylpiperidin-1-yl)acetate | 1-Acetylpiperidine |
| N-Substitution | Determines basicity, H-bonding, and steric profile. Critical for receptor affinity and selectivity.[13][14] | Tertiary Amine (Basic): Can form ionic bonds. Flexible ethyl acetate chain. | Amide (Neutral): Cannot form ionic bonds. Planar, rigid acetyl group. |
| C2-Substituent | Creates a chiral center. Can provide additional binding interactions or steric hindrance. | Ethyl Group: Introduces chirality and a small lipophilic pocket interaction. | None: Achiral and unsubstituted at C2. |
| Overall Moiety | The N-substituent can act as a pharmacophore or simply modulate physicochemical properties. | The ester could be a potential hydrogen bond acceptor or a metabolically labile handle for a pro-drug strategy. | The acetyl group primarily acts to neutralize the nitrogen and presents a hydrogen bond acceptor. |
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinity of these compounds for a specific G-protein coupled receptor (GPCR), such as the M3 muscarinic acetylcholine receptor, a competitive radioligand binding assay is the gold standard.[15][16] This protocol provides a self-validating system to generate robust, quantitative data (Kᵢ values).
Objective:
To determine the binding affinity (Kᵢ) of Ethyl (2-ethylpiperidin-1-yl)acetate and 1-Acetylpiperidine for the M3 muscarinic receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compounds: Ethyl (2-ethylpiperidin-1-yl)acetate and 1-Acetylpiperidine, dissolved in DMSO to create 10 mM stock solutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM).
-
Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter plates.
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Plate Preparation: Set up a 96-well plate. For each test compound, prepare serial dilutions in assay buffer to cover a concentration range from 1 pM to 100 µM.
-
Assay Reaction: To each well, add the following in order:
-
50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of 10 µM Atropine (for Non-specific Binding wells) OR 50 µL of test compound dilution.
-
50 µL of [³H]-NMS diluted in assay buffer to a final concentration of ~0.5 nM.
-
100 µL of the M3 receptor membrane preparation (typically 10-20 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using the cell harvester. The filter traps the cell membranes with bound radioligand.
-
Washing: Quickly wash each filter 3 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The comparison between Ethyl (2-ethylpiperidin-1-yl)acetate and 1-Acetylpiperidine serves as a powerful illustration of fundamental principles in medicinal chemistry. The choice to install an N-alkyl ester versus an N-acyl amide substituent on a piperidine ring results in compounds with divergent physicochemical and pharmacological profiles.
-
Ethyl (2-ethylpiperidin-1-yl)acetate , as a basic tertiary amine, is better suited for targeting binding sites with key anionic residues and is predicted to have activity in systems where a cationic charge is favorable, such as the cholinergic system. However, its ester moiety represents a potential metabolic weak point.
-
1-Acetylpiperidine is a neutral, polar building block. The lack of a basic nitrogen makes it unsuitable for targets requiring a cationic interaction but could be advantageous for improving cell permeability in certain contexts or for interacting with sites through hydrogen bonding.
This guide underscores the necessity of considering the multifaceted impact of N-substitution. Future research should focus on the empirical validation of these principles through the synthesis and biological evaluation of a focused library of N-substituted piperidines to further refine structure-activity models and guide the development of next-generation therapeutics.
References
-
McHardy, S. F., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176. [Link]
-
Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(9), 2909-2915. [Link]
-
Gül, H. İ., & Yildiz, I. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), 1.2.1-1.2.19. [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
-
Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
ResearchGate. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
-
ResearchGate. (2008). N-substituted akyl- and nonalkylpiperidines: Equatorial, axial or intermediate conformations? [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(2-hydroxypropyl)piperidin-1-yl]acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). 1-ACETYLPIPERIDINE. Retrieved from [Link]
-
Nabavi, S. M., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology, 50(9), 1129-1135. [Link]
-
PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). N-Acryloylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-piperidin-1-ylpropylamino)acetate. Retrieved from [Link]
-
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116209. [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Głowacka, E., et al. (2019). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 24(21), 3971. [Link]
-
Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Oefner, C., et al. (2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(2), 370-373. [Link]
-
Asif, M., & Singh, A. (2011). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Medicinal Chemistry Research, 20(9), 1581-1587. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
af Ekenstam, B., Egnér, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica, 11, 1183-1190. [Link]
-
Tripathi, K.D. (n.d.). Essentials of Medical Pharmacology. Pharma Info Nepal. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 618-42-8,1-ACETYLPIPERIDINE | lookchem [lookchem.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsi.org [ijpsi.org]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Ethyl (2-ethylpiperidin-1-yl)acetate Activity
This guide provides a comprehensive framework for the initial in vitro validation of Ethyl (2-ethylpiperidin-1-yl)acetate, a novel compound with potential bioactivity. Given the limited public data on this specific molecule, we present a hypothesis-driven approach grounded in its chemical structure. The core of this molecule is the piperidine scaffold, a well-established "privileged structure" in medicinal chemistry, present in a multitude of approved pharmaceuticals and bioactive compounds.[1][2] This structural motif is a known constituent in agents with neuroprotective, anticancer, and antiviral properties.[1]
Our validation strategy is therefore built on a logical, tiered workflow. We will first establish the compound's fundamental cytotoxic profile to define a safe therapeutic window for subsequent assays. Following this, we will probe for potential neuroactive properties by targeting two common pathways modulated by piperidine derivatives: acetylcholinesterase (AChE) activity and GABA-A receptor modulation.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigational cascade.
Part 1: Foundational Cytotoxicity Assessment
Rationale: Before assessing any specific bioactivity, it is imperative to determine the concentration range at which Ethyl (2-ethylpiperidin-1-yl)acetate exhibits toxicity to cells. This step is critical to differentiate between a targeted pharmacological effect and a general cytotoxic response. A significant reduction in cell viability at a given concentration would confound the results of any subsequent functional assay. We will compare two common colorimetric assays for this purpose: the MTT and XTT assays. Both quantify the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Relies on the reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells.[3][4] This requires a final solubilization step to dissolve the formazan crystals before reading the absorbance.[1]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An alternative where the reduced formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[3][5] This often improves reliability and is more suitable for high-throughput screening.
For this guide, we will detail the XTT protocol due to its operational advantages.
Experimental Workflow: Tiered Validation Approach
Caption: A tiered workflow for the in vitro validation of a novel compound.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or a neuroblastoma line like SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Ethyl (2-ethylpiperidin-1-yl)acetate in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for a positive control (e.g., Doxorubicin, a known cytotoxic agent) and a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37°C. Because only viable cells reduce XTT, the amount of formazan formed directly reflects the number of metabolically active cells.[5]
-
Absorbance Reading: Measure the absorbance of the soluble orange formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50). A drop of more than 30% in cell viability is a sign of cytotoxicity.[5]
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| Ethyl (2-ethylpiperidin-1-yl)acetate | SH-SY5Y | 48 | Experimental Value |
| Doxorubicin (Positive Control) | SH-SY5Y | 48 | Experimental Value |
| Vehicle (0.5% DMSO) | SH-SY5Y | 48 | > Max Concentration |
Part 2: Neuroactivity Profiling - Acetylcholinesterase (AChE) Inhibition
Rationale: The piperidine nucleus is a key feature in several approved drugs for Alzheimer's disease that function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6][7] Therefore, a primary hypothesis is that Ethyl (2-ethylpiperidin-1-yl)acetate may possess AChE inhibitory activity. We will use the well-established Ellman's method for this evaluation.[6][7] This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[7][8]
Principle of Ellman's Assay for AChE Inhibition
Caption: Workflow of the Ellman's assay for measuring AChE activity.
Protocol: In Vitro AChE Inhibition Assay
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of Ethyl (2-ethylpiperidin-1-yl)acetate (prepared in buffer with a small percentage of DMSO). Use concentrations well below the determined CC50 value.
-
Controls: Include wells for a positive control (Donepezil, a known AChE inhibitor) and a negative control (buffer with DMSO).
-
Enzyme Addition: Add 25 µL of the AChE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 50 µL of the ATCI substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to calculate the 50% inhibitory concentration (IC50).
Data Presentation: Comparative AChE Inhibition
| Compound | Target | IC50 (µM) [95% CI] |
| Ethyl (2-ethylpiperidin-1-yl)acetate | Human AChE | Experimental Value |
| Donepezil (Positive Control) | Human AChE | Experimental Value |
Part 3: Neuroactivity Profiling - GABA-A Receptor Modulation
Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptor, the GABA-A receptor, is a ligand-gated ion channel and a key target for drugs like benzodiazepines (e.g., Diazepam), which act as positive allosteric modulators to enhance the inhibitory effect of GABA.[9][10] Given the prevalence of piperidine structures in CNS-active compounds, investigating the modulatory effect of Ethyl (2-ethylpiperidin-1-yl)acetate on GABA-A receptors is a logical next step. A functional, cell-based assay using a fluorescence-based indicator for ion flux is a robust method for this purpose.
Hypothetical GABA-A Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of GABA(A) receptors inhibits T cell proliferation | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Substituted Piperidines
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of substituted piperidines. This document moves beyond a simple listing of protocols to explain the causal-driven choices behind experimental design, ensuring a robust and self-validating approach to safety and selectivity profiling.
The Imperative of Selectivity: Understanding Piperidine Cross-Reactivity
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous successful therapeutics. Its prevalence, however, necessitates a rigorous evaluation of off-target interactions, or cross-reactivity. Unforeseen interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, derailing promising drug candidates in late-stage development.[1] Therefore, a proactive and comprehensive cross-reactivity assessment early in the drug discovery process is not just a regulatory requirement but a critical step in mitigating risk and ensuring the development of safe and effective medicines.[2][3]
This guide will delve into the common cross-reactivity profiles of substituted piperidines, provide detailed protocols for their assessment, and offer a comparative analysis of different screening strategies.
Common Off-Target Liabilities for Substituted Piperidines
The structural features of the piperidine scaffold can lead to interactions with a variety of endogenous receptors and enzymes. Understanding these potential liabilities is the first step in designing a targeted and efficient screening cascade.
-
Muscarinic Acetylcholine Receptors (mAChRs): Due to structural similarities with acetylcholine, many piperidine-containing compounds exhibit affinity for muscarinic receptors.[4][5] Off-target activity at these receptors can lead to a host of undesirable effects, including dry mouth, blurred vision, and cognitive impairment. The five subtypes of muscarinic receptors (M1-M5) present a complex selectivity challenge.[6][7]
-
Sigma (σ) Receptors: Both σ1 and σ2 receptors are known to bind a wide range of ligands, including many piperidine derivatives.[8][9] Modulation of these receptors can impact cellular function and has been implicated in a variety of neurological and psychiatric conditions.
-
Opioid Receptors: The piperidine moiety is a core component of many potent opioid analgesics. Consequently, novel piperidine-based compounds may exhibit unintended cross-reactivity with mu (µ), delta (δ), and kappa (κ) opioid receptors, leading to centrally-mediated side effects.[10][11][12]
-
hERG Potassium Channel: Blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to its association with QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes.[13] A number of piperidine-containing drugs have been withdrawn from the market or carry black box warnings due to hERG liability.
-
Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions (DDIs), altering the metabolism of co-administered therapies and potentially leading to toxicity or loss of efficacy.[14][15][16][17] Assessing the interaction of new chemical entities with major CYP isoforms (e.g., CYP3A4, CYP2D6) is a regulatory expectation.[18]
-
Dopamine and Serotonin Receptors: Depending on the specific substitutions, piperidine analogs can show affinity for various dopamine and serotonin receptor subtypes, which can lead to a range of CNS-related off-target effects.[19]
-
Calcium Channels: Certain substituted piperidines have been identified as potent and selective inhibitors of T-type calcium channels, an important consideration for compounds intended for other targets.[20][21]
Designing a Self-Validating Cross-Reactivity Screening Cascade
A robust screening strategy should be tiered, progressing from high-throughput, cost-effective assays to more complex and physiologically relevant models for compounds of interest. This approach allows for early identification of liabilities and informed decision-making throughout the drug discovery pipeline.
Caption: A tiered approach to cross-reactivity screening.
Tier 1: High-Throughput Screening
The initial tier focuses on broad, rapid screening to identify potential areas of concern.
-
Radioligand Binding Assays: These assays are a cornerstone of early safety profiling, providing a direct measure of a compound's affinity for a wide range of receptors and ion channels.[4][6] Commercial services offer comprehensive panels that can assess binding to hundreds of potential off-targets.[22]
Causality: By directly measuring binding, these assays provide a sensitive and specific indication of potential interactions. A lack of binding is a strong negative predictor of off-target activity at that particular site.
-
Enzyme Inhibition Assays: For metabolic liabilities, a panel of in vitro assays assessing the inhibition of major cytochrome P450 isoforms is essential.[14][16] Fluorogenic or LC-MS/MS-based methods are commonly employed for their high-throughput capabilities.[17]
Causality: Early identification of CYP inhibition is critical for predicting potential drug-drug interactions, a major cause of clinical trial failures and post-market withdrawals.[15]
Tier 2: Functional and Cellular Confirmation
Hits identified in Tier 1 should be further investigated in functional assays to determine if the observed binding translates into a biological effect (i.e., agonist, antagonist, or allosteric modulator).
-
Cell-Based Functional Assays: A variety of cell-based assays can be used to assess the functional consequences of receptor binding. These include calcium flux assays for Gq-coupled GPCRs, cAMP assays for Gs- and Gi-coupled GPCRs, and membrane potential assays for ion channels.[23]
Causality: A compound that binds to a receptor but has no functional effect is less of a concern than one that potently modulates its activity. These assays provide crucial information on the mechanism of action of any off-target interactions.
-
hERG Patch Clamp Electrophysiology: For any compound showing even moderate affinity for the hERG channel in binding assays, or for any compound series with a known hERG liability, a functional assessment using patch clamp electrophysiology is the gold standard.[24][25] Automated patch clamp (APC) systems offer higher throughput than traditional manual patch clamp while still providing high-quality data.[26][27]
Causality: Patch clamp directly measures the flow of ions through the hERG channel, providing the most accurate and physiologically relevant assessment of a compound's potential to cause channel blockade.[13]
Tier 3: In Vivo and Ex Vivo Assessment
For lead candidates with a well-characterized in vitro profile, in vivo safety pharmacology studies are conducted to assess the integrated physiological effects of the compound.
-
Core Battery Safety Pharmacology Studies: As mandated by regulatory agencies like the FDA and EMA, these studies evaluate the effects of a drug candidate on the cardiovascular, central nervous, and respiratory systems.[28][29][30][31][32][33][34]
Causality: In vivo studies provide the ultimate test of a compound's safety profile, as they account for factors such as pharmacokinetics, metabolism, and the complex interplay between different physiological systems.
Comparative Data of Substituted Piperidines
The following table summarizes hypothetical cross-reactivity data for three distinct substituted piperidine chemotypes. This data is for illustrative purposes and highlights the importance of comprehensive profiling.
| Target | Compound A (pKi / IC50) | Compound B (pKi / IC50) | Compound C (pKi / IC50) |
| Primary Target | 8.5 | 8.2 | 8.8 |
| Muscarinic M1 | 6.2 | < 5 | 7.1 |
| Muscarinic M2 | 5.8 | < 5 | 6.8 |
| Sigma σ1 | 7.1 | 6.5 | < 5 |
| hERG (Binding) | 5.5 | < 5 | 6.9 |
| hERG (Patch Clamp) | 5.3 | < 5 | 6.7 |
| CYP3A4 | 6.8 | 5.9 | < 5 |
| Opioid µ | < 5 | 7.8 | < 5 |
Analysis:
-
Compound A: Shows moderate affinity for muscarinic and sigma receptors, and some hERG liability. The CYP3A4 inhibition suggests a potential for drug-drug interactions.
-
Compound B: Appears to be a more selective compound for its primary target, with the exception of significant mu-opioid receptor affinity. This would warrant further investigation, especially if the primary target is not related to the opioid system.
-
Compound C: Demonstrates significant muscarinic and hERG liabilities, which would likely preclude its further development without significant medicinal chemistry efforts to mitigate these off-target activities.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic M1 Receptor
Objective: To determine the binding affinity of a test compound for the human muscarinic M1 receptor.
Materials:
-
HEK293 cells stably expressing the human M1 receptor
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
Atropine as a non-selective muscarinic antagonist (positive control)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the M1-expressing HEK293 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd), and varying concentrations of the test compound or atropine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of atropine) from the total binding.
-
Determine the Ki of the test compound using the Cheng-Prusoff equation.
Protocol 2: Automated Patch Clamp Assay for hERG Channel Blockade
Objective: To assess the functional inhibition of the hERG potassium channel by a test compound.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Automated patch clamp system (e.g., PatchXpress, QPatch)
-
Extracellular and intracellular solutions appropriate for recording potassium currents
-
Test compound
-
Known hERG blocker (e.g., dofetilide) as a positive control
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency for the automated patch clamp system.
-
Prepare the cell suspension and load it into the system.
-
The system will automatically establish whole-cell patch clamp recordings from individual cells.
-
Apply a voltage protocol designed to elicit hERG tail currents.
-
Establish a stable baseline recording of the hERG current.
-
Apply increasing concentrations of the test compound, allowing the effect to stabilize at each concentration.
-
Record the hERG current at each concentration.
-
Wash out the compound to assess the reversibility of any inhibition.
-
Analyze the data to determine the IC50 value for hERG channel blockade.
Caption: Workflow for an automated hERG patch clamp assay.
Conclusion
A thorough understanding and proactive assessment of cross-reactivity are paramount for the successful development of substituted piperidine-based therapeutics. By employing a tiered, data-driven screening cascade that progresses from broad binding assays to functional and in vivo studies, researchers can effectively identify and mitigate potential off-target liabilities. This guide has provided a framework for designing and interpreting these critical studies, emphasizing the causal logic behind experimental choices to ensure the selection of drug candidates with the highest probability of clinical success.
References
-
Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
DiscoverX. (n.d.). In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
D'Agostino, G., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 98(1), 97-102. Retrieved from [Link]
-
RoukenBio. (n.d.). In Vitro Pharmacology and Immunology Services. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro and Ex Vivo Pharmacology - Drug Discovery. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
-
Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Retrieved from [Link]
-
Adem, A., et al. (1986). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. Neuroscience Letters, 72(2), 223-227. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]
-
Adam, L., et al. (1995). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Journal of Medicinal Chemistry, 38(13), 2374-2382. Retrieved from [Link]
-
Haydar, S. N., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5267-5271. Retrieved from [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1251-1259. Retrieved from [Link]
-
Shipe, W. D., et al. (2013). Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. ACS Medicinal Chemistry Letters, 4(6), 555-560. Retrieved from [Link]
-
Iwan, M., et al. (1995). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 5(21), 2517-2522. Retrieved from [Link]
-
MDS Pharma Services. (n.d.). Discovery & Preclinical / Drug Safety Assessment / Safety Pharmacology. Retrieved from [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(31), 8887-8898. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]
-
MDS Pharma Services. (n.d.). Discovery & Preclinical / Drug Safety Assessment. Retrieved from [Link]
-
MDS Pharma Services. (n.d.). Discovery & Preclinical. Retrieved from [Link]
-
Shipe, W. D., et al. (2013). Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ACS Medicinal Chemistry Letters, 4(6), 555-560. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Retrieved from [Link]
-
Niswender, C. M., et al. (2008). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. Assay and Drug Development Technologies, 6(3), 361-371. Retrieved from [Link]
-
Colby, J. M., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry, 58(11), 1547-1555. Retrieved from [Link]
-
Li, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1637-1648. Retrieved from [Link]
-
Yousif, A. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3172. Retrieved from [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Retrieved from [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1251-1259. Retrieved from [Link]
-
Felts, A. S., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]
-
De Vita, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1552. Retrieved from [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Retrieved from [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 265-271. Retrieved from [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Retrieved from [Link]
-
Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. Retrieved from [Link]
-
MDS Pharma Services. (2009, July 1). MDS Pharma Services Expands Drug Discovery Capability In Asia. Retrieved from [Link]
-
Bio-Rad Laboratories. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. Retrieved from [Link]
-
Lee, C. E., & McCarson, K. E. (2018, March 6). Opioid Allergy, Pseudo-allergy, or Adverse Effect? Pharmacy Times. Retrieved from [Link]
-
Bio-Rad Laboratories. (2024, December 9). Design and Evaluation of a Multiplexed Assay to Assess Human Immunogenicity Against Humira® [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024, July 22). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. Retrieved from [Link]
-
Dubin, A. E., et al. (2005). Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. Journal of Biomolecular Screening, 10(2), 168-181. Retrieved from [Link]
-
De Maeyer, M., et al. (2008). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 51(10), 2905-2916. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 3. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]
- 4. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. criver.com [criver.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. In Vitro Pharmacology and Immunology Services | RoukenBio [rouken.bio]
- 24. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 29. MDS Pharma Services - Discovery & Preclinical / Drug Safety Assessment / Safety Pharmacology [mdsps.com]
- 30. fda.gov [fda.gov]
- 31. altasciences.com [altasciences.com]
- 32. MDS Pharma Services - Discovery & Preclinical / Drug Safety Assessment [mdsps.com]
- 33. fda.gov [fda.gov]
- 34. criver.com [criver.com]
A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis of Efficiency and Strategy
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its role as a privileged scaffold in medicinal chemistry. The therapeutic landscape is replete with piperidine-containing drugs, spanning a wide range of indications from neurological disorders to oncology.[1][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse piperidine derivatives remains a paramount objective for researchers and drug development professionals.[1][5]
This guide provides an in-depth comparative analysis of the most common and cutting-edge methodologies for piperidine synthesis. As a senior application scientist, my focus extends beyond a mere recitation of protocols. Instead, this document aims to elucidate the underlying principles, highlight the strategic advantages and limitations of each approach, and provide actionable experimental data to inform your synthetic planning. We will explore classical cornerstone reactions alongside modern, highly efficient catalytic systems, offering a comprehensive toolkit for the synthesis of these vital chemical entities.
I. The Classical Approach: Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines represents the most direct and atom-economical pathway to the piperidine core.[3] This method, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atom.[3][6]
A. Mechanistic Considerations and Catalyst Selection
The choice of catalyst is paramount for a successful pyridine reduction. Heterogeneous catalysts, particularly those based on platinum group metals like platinum, palladium, rhodium, and ruthenium, are widely employed.[1][3][7] The reaction mechanism generally involves the adsorption of the pyridine ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms. Acidic additives are often used to protonate the pyridine nitrogen, which can enhance the rate of reduction.[3]
Homogeneous catalysts offer the potential for higher selectivity and milder reaction conditions, although catalyst-product separation can be more challenging.[3][8] Recent advancements have also explored electrocatalytic hydrogenation as a sustainable alternative, operating at ambient temperature and pressure.[9]
B. Comparative Performance of Common Catalytic Systems
| Catalyst System | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| PtO₂ (Adams' catalyst) | 50-70 | Room Temp | 4-8 | >90 | High efficiency for a range of substituted pyridines, but can be sensitive to functional groups.[7] |
| Pd/C | 5-50 | 40-100 | 16-24 | Variable | Widely used and cost-effective, but often requires acidic additives and can be prone to poisoning.[3] |
| Rh/C | 5-50 | 25-80 | 4-16 | High | Effective under milder conditions, particularly for fluorinated pyridines.[1][9] |
| Ru-based catalysts | 50-100 | 100-150 | 12-24 | High | Robust and can be used for diastereoselective hydrogenations.[1] |
| Iridium(III) complexes | 50 | Room Temp | 18 | >90 | Excellent functional group tolerance (e.g., nitro, bromo).[8] |
C. Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
This protocol provides a representative example of a high-pressure hydrogenation reaction.
Materials:
-
2-Methylpyridine
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Filtration apparatus
Procedure:
-
In a suitable glass liner for the autoclave, dissolve 2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (0.02 eq) to the solution.
-
Place the glass liner into the high-pressure autoclave and seal the vessel.
-
Purge the autoclave with nitrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to 70 bar.[7]
-
Commence stirring and maintain the reaction at room temperature for 6 hours.[7]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Open the vessel and carefully remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methylpiperidine.
-
Purify by distillation if necessary.
Caption: Workflow for the catalytic hydrogenation of 2-methylpyridine.
II. Building the Ring: Cyclization Strategies
For more complex substitution patterns, constructing the piperidine ring through cyclization reactions offers greater synthetic flexibility. Reductive amination and aza-Diels-Alder reactions are two powerful and widely utilized approaches.
A. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a cornerstone of amine synthesis and can be applied intramolecularly to form piperidines.[10] This typically involves the reaction of a dicarbonyl compound (or a precursor) with an amine, followed by in situ reduction of the resulting imine or enamine intermediates.
Causality in Experimental Design: The choice of reducing agent is critical. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl groups of the starting material. More recently, borane-pyridine complex has been shown to be an effective, less toxic alternative to cyanide-based reagents.[11]
Caption: General scheme of intramolecular reductive amination.
B. Aza-Diels-Alder Reaction: Convergent [4+2] Cycloaddition
The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of tetrahydropyridines, which can then be readily reduced to piperidines.[12][13] This cycloaddition involves the reaction of an imine (dienophile) with a diene, or an aza-diene with an alkene (dienophile).[12] The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly useful, reacting an electron-poor aza-diene with an electron-rich dienophile.[12][14]
Strategic Advantage: This method allows for the rapid construction of complex, highly substituted piperidine precursors in a single step with good control over stereochemistry. The use of chiral catalysts can render this process enantioselective.
C. Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder Reaction
This protocol is a general representation of an IEDDA reaction for tetrahydropyridine synthesis.
Materials:
-
α-Halogeno hydrazone (aza-diene precursor)
-
Electron-rich alkene (e.g., enol ether, vinylindole)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine)
Procedure:
-
To a dry, inert-atmosphere flask, add the α-halogeno hydrazone (1.0 eq) and anhydrous DCM.
-
Add the electron-rich alkene (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add the base (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tetrahydropyridine derivative by column chromatography.
-
The resulting tetrahydropyridine can be subsequently reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
III. Modern Synthetic Marvels: Efficiency and Innovation
The field of organic synthesis is constantly evolving, with new methodologies offering unprecedented efficiency, selectivity, and functional group tolerance. Multicomponent reactions, transition-metal-catalyzed C-H functionalization, and biocatalysis are at the forefront of modern piperidine synthesis.
A. Multicomponent Reactions (MCRs): Building Complexity in a Single Pot
MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[15] This approach is particularly attractive for generating libraries of structurally diverse piperidine derivatives for drug screening.[16][17]
A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester.[15] This reaction can be catalyzed by a variety of catalysts, including Lewis acids and even biocatalysts like immobilized lipases.[18][19]
Key Advantage: MCRs offer significant improvements in step- and atom-economy, reducing waste and simplifying purification procedures.
B. Biocatalysis: The Green Chemistry Approach
The use of enzymes in organic synthesis is rapidly gaining traction due to their exquisite selectivity and ability to operate under mild, environmentally benign conditions.[20][21] Recent breakthroughs have demonstrated the power of biocatalysis in piperidine synthesis. For instance, a two-stage process combining biocatalytic C-H oxidation using an engineered enzyme with nickel-electrocatalyzed radical cross-coupling has been developed to create complex piperidines.[20][21] This innovative approach significantly shortens synthetic sequences, reducing multi-step processes to just a few transformations.[20]
Comparative Efficiency of a Biocatalytic Approach: A recent study highlighted the synthesis of various high-value piperidines, where traditional synthetic routes requiring 7-17 steps were condensed into just 2-5 steps using a combined biocatalytic and radical cross-coupling strategy.[20]
C. Transition-Metal-Free Synthesis of Piperidine-2,6-diones
Recent research has also focused on developing transition-metal-free methods for constructing piperidine scaffolds. A notable example is the synthesis of piperidine-2,6-diones from methyl acetates and acrylamides.[22][23] This approach is operationally simple, scalable, and demonstrates excellent functional group tolerance.[22]
IV. Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of piperidine derivatives is a rich and diverse field, with a multitude of strategies available to the modern chemist. The choice of the most appropriate method hinges on a careful consideration of the target molecule's complexity, the desired scale of the synthesis, and the available resources.
-
For simple, unsubstituted or lightly substituted piperidines , the catalytic hydrogenation of pyridines remains a highly efficient and atom-economical choice.
-
When greater structural complexity and stereochemical control are required , cyclization strategies like the aza-Diels-Alder reaction and intramolecular reductive amination offer superior flexibility.
-
For the rapid generation of diverse libraries of piperidine analogues, multicomponent reactions are unparalleled in their efficiency.
-
Finally, emerging technologies in biocatalysis and modern catalytic methods are pushing the boundaries of what is possible, enabling the synthesis of previously inaccessible or prohibitively expensive molecules and offering more sustainable and efficient routes to these critical pharmaceutical building blocks.[20][21]
This guide has aimed to provide a balanced and insightful comparison of these key synthetic methodologies. By understanding the principles and practical considerations of each approach, researchers, scientists, and drug development professionals can make more informed decisions in their quest to synthesize the next generation of piperidine-based therapeutics.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
-
Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: Medical Xpress URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]
-
Title: Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling Source: ChemistryViews URL: [Link]
-
Title: Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction Source: Taylor & Francis URL: [Link]
-
Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Semantic Scholar URL: [Link]
-
Title: Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine Source: Taylor & Francis Online URL: [Link]
-
Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC - NIH URL: [Link]
-
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: ResearchGate URL: [Link]
-
Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: University College Dublin URL: [Link]
-
Title: Multicomponent reactions for the synthesis of complex piperidine scaffolds. Source: Europe PMC URL: [Link]
-
Title: [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines Source: PMC - NIH URL: [Link]
-
Title: First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction Source: Semantic Scholar URL: [Link]
-
Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL: [Link]
-
Title: Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)3/AgOTf Cocatalyzed Preparation of Trimethyl 3,5,5-Piperidonetricarboxylate Source: Taylor & Francis Online URL: [Link]
-
Title: Recent advances in the synthesis of piperidones and piperidines Source: ScienceDirect URL: [Link]
-
Title: Piperidine Synthesis Source: DTIC URL: [Link]
-
Title: ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: A New Synthesis of Piperidine Source: Canadian Science Publishing URL: [Link]
-
Title: TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins Source: PubMed URL: [Link]
-
Title: TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins Source: ResearchGate URL: [Link]
-
Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Tetrahydropyridines by an Aza-Diels–Alder Reaction Source: Thieme Connect URL: [Link]
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac Source: ChemRxiv URL: [Link]
-
Title: Preparation of Piperidines, Part 2: Substituted at Position 3 Source: YouTube URL: [Link]
-
Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition Source: ResearchGate URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Multicomponent reactions for the synthesis of complex piperidine scaffolds. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 20. news-medical.net [news-medical.net]
- 21. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 22. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine Compounds
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and favorable physicochemical properties make it a versatile foundation for developing novel therapeutics targeting a spectrum of diseases, from cancer to central nervous system disorders.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of piperidine compounds, offering researchers, scientists, and drug development professionals a critical perspective on translating laboratory findings into whole-organism outcomes. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays.
The In Vitro Landscape: Gauging Potency in a Controlled Environment
Initial evaluation of a compound's therapeutic potential begins with in vitro assays. These controlled laboratory experiments are fundamental for high-throughput screening and for understanding a compound's mechanism of action at a cellular and molecular level.[3] For piperidine derivatives, particularly those developed as anticancer agents, the primary in vitro assessment is cytotoxicity against various cancer cell lines.
Quantifying Cytotoxicity: The IC50 and GI50
A key metric derived from these assays is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50). These values quantify the concentration of a compound required to inhibit a biological process or cell growth by 50%, providing a measure of its potency.[1]
The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines.
| Derivative | Target/Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | Tubulin Inhibitor | PC3 | Prostate | 0.81 | [1][4] |
| MGC803 | Gastric | 1.09 | [1] | ||
| MCF-7 | Breast | 1.30 | [1] | ||
| DTPEP | Tamoxifen Derivative | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1][5] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | ||
| Compound 16 | Not Specified | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | ||
| Compound 20 | Not Specified | Various (NCI60) | Multiple | 3 - 9.5 | [6] |
| Piperidine-Dihydropyridine Hybrid | EGFR Inhibitor (putative) | A-549 | Lung | 15.94 ± 0.201 | [7] |
| MCF-7 | Breast | 22.12 ± 0.213 | [7] |
Expert Insights: The choice of cell lines is critical and should reflect the intended therapeutic application. For instance, evaluating compounds against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines, as was done for DTPEP, provides initial insights into the compound's potential efficacy across different subtypes of the disease.[1][5]
The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex interplay of factors within a living organism.[3] Animal models, particularly xenograft models in mice, are a crucial next step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.[8]
The Xenograft Model: A Window into Antitumor Activity
In a typical xenograft study, human cancer cells are implanted into immunocompromised mice.[9] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model provides a quantitative measure of a compound's ability to suppress tumor growth in vivo.
The following table presents a comparative analysis of the in vitro potency and in vivo efficacy for a representative piperidine-based anticancer agent, Compound 17a.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration | Tumor Growth Inhibition | Reference |
| Compound 17a | Cell Proliferation Assay | PC3 (Prostate Cancer) | 0.81 | PC3 Xenograft in nude mice | Not Specified | Significant inhibition | [4] |
Expert Insights: A significant challenge in drug development is the often-observed disparity between in vitro potency and in vivo efficacy.[3] A compound that is highly potent in a petri dish may not be effective in an animal model due to poor absorption, rapid metabolism, or unforeseen toxicity.[3] Therefore, a direct comparison of in vitro and in vivo data, as shown for Compound 17a, is essential for making informed decisions about which compounds to advance in the drug development pipeline. The lack of a clear correlation in some cases underscores the importance of considering pharmacokinetic and pharmacodynamic parameters.[3]
Mechanism of Action: Unraveling the "How"
Understanding a compound's mechanism of action is crucial for rational drug design and for predicting potential side effects. Many piperidine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][5]
One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy: Xenograft Mouse Model Protocol
This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu)
-
Human cancer cell line
-
Serum-free medium or PBS
-
Piperidine compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in serum-free medium or PBS at a concentration of 2 x 10^6 cells per 100-200 µL.[9]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the piperidine compound or vehicle according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.
Caption: General experimental workflow for the evaluation of piperidine compounds.
Conclusion
The journey of a piperidine compound from a laboratory curiosity to a potential therapeutic is a rigorous one, demanding a multifaceted evaluation of its biological activity. This guide has illuminated the critical interplay between in vitro and in vivo efficacy, underscoring the necessity of both approaches in drug discovery. While in vitro assays provide essential data on potency and mechanism, in vivo models are indispensable for assessing efficacy and safety in a complex physiological context. By carefully designing and interpreting these studies, researchers can more effectively identify and advance promising piperidine-based drug candidates, ultimately bridging the gap between the benchtop and the bedside.
References
-
Arun, V., et al. (2018). The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine inhibits breast cancer cell proliferation. Frontiers in Pharmacology, 12:772418. [Link]
- BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. BenchChem.
- Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey.
-
Fu, D. J., et al. (2020). A novel piperidine derivative, 17a, induces apoptosis and inhibits migration of prostate cancer cells. Frontiers in Pharmacology, 12:772418. [Link]
-
Kumar, A., et al. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity, e202301456. [Link]
- Lala, P. K., et al. (2021). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Symeres. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Symeres.
-
Tanshinone IIA Induces Growth Inhibition and Apoptosis in Gastric Cancer In Vitro and In Vivo. (2012). Oncology Reports, 27(2), 523–528. [Link]
-
Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology, 1608, 313-320. [Link]
-
Varoni, E. M., et al. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 26(15), 4478. [Link]
-
Verma, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Vicente-García, E., et al. (2014). Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. European Journal of Medicinal Chemistry, 84, 1-12. [Link]
-
Wang, Y., et al. (2019). The study by Wang et al. (2019) depicted that DLD-1 and HT29 cells' ability to migrate and invade was inhibited with treatment with 2-amino-4-(1-piperidine) pyridine. Frontiers in Pharmacology, 12:772418. [Link]
-
Yaffe, B., et al. (2015). Treatment involving 2-amino-4- (1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner. Frontiers in Pharmacology, 12:772418. [Link]
-
de Oliveira, M. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link]
-
Selvendiran, K., et al. (2011). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British Journal of Pharmacology, 164(2b), 547-557. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Piperidine Analogs
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in over seventy commercially available drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperidine analogs across various therapeutic targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, offers a versatile template for drug design.[3] Its three-dimensional conformational flexibility allows for optimal interactions with a wide range of biological targets. Furthermore, the piperidine nitrogen can act as a basic center, which is often crucial for receptor binding and can be modulated to fine-tune physicochemical properties such as solubility and lipophilicity.[4] Strategic substitution at various positions on the piperidine ring allows for the precise tailoring of pharmacological activity, selectivity, and metabolic stability.[4]
This guide will explore the SAR of piperidine analogs in three key therapeutic areas: oncology, neurodegenerative disorders (specifically Alzheimer's disease), and pain management through opioid receptor modulation.
Piperidine Analogs in Oncology: Targeting Cancer Cell Proliferation
The piperidine moiety is a common feature in a variety of anticancer agents.[5] The following sections will delve into the SAR of piperidine derivatives as inhibitors of specific targets in cancer therapy, supported by cytotoxicity data against relevant cancer cell lines.
Structure-Activity Relationship of Piperidine-Based Anticancer Agents
A study on furan-pyrazole piperidine derivatives demonstrated their potent inhibitory activity against Akt1, a key protein in cancer cell survival pathways, and antiproliferative effects against OVCAR-8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines.[6] The quantitative structure-activity relationship (QSAR) analysis revealed that specific three-dimensional and 2D autocorrelation descriptors are critical for their inhibitory activity.[6]
Similarly, piperidine carboxamide derivatives have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, showing significant anti-tumor activity in the Karpas-299 cell model. A 3D-QSAR study using Topomer CoMFA highlighted the key structural features required for potent ALK inhibition, leading to the design of novel compounds with enhanced activity.
Table 1: Cytotoxicity of Piperidine Analogs in Cancer Cell Lines
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-pyrazole piperidine derivative A | Akt1 | OVCAR-8 | 0.85 | [6] |
| Furan-pyrazole piperidine derivative B | Akt1 | HCT116 | 1.23 | [6] |
| Piperidine carboxamide derivative 24 | ALK | Karpas-299 | 0.042 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, Karpas-299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram 1: MTT Assay Workflow
A schematic of the acetylcholinesterase activity assay.
Piperidine Analogs in Pain Management: Targeting Opioid Receptors
The piperidine scaffold is a fundamental component of many potent opioid analgesics, including fentanyl and its analogs. [10]Modifications to the piperidine ring significantly impact binding affinity, selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and functional activity. [11]
Structure-Activity Relationship of Piperidine-Based Opioid Receptor Modulators
A study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs identified compound 23 as a highly potent and selective µ-opioid receptor (MOR) agonist with a Ki of 0.0034 nM. [12]The SAR exploration revealed that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are critical for high affinity and selectivity. [12]The stereochemistry of the piperidine ring also plays a crucial role, with the (3R, 4S) enantiomer of compound 23 showing significantly higher potency. [12] Table 3: Opioid Receptor Binding Affinities of Piperidine Analogs
| Compound ID | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| Compound 23 | 0.0034 | 41.67 | 7.9 | [12] |
| (3R, 4S)-23 | 0.0021 | 18.4 | 25.8 | [12] |
| Sufentanil | 0.138 | - | - | [13] |
| Fentanyl | 1.1 - 1.5 | - | - | [10] |
| Morphine | 1.0 - 2.5 | - | - | [10] |
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This competitive binding assay measures the ability of an unlabeled piperidine analog to displace a radiolabeled ligand from the opioid receptor. [1][2] Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR). [1]2. Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled piperidine analog in an appropriate assay buffer. [1]3. Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium. [1]4. Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. [1]5. Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the piperidine analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. [1] Diagram 3: Opioid Receptor Binding Assay Workflow
A schematic of the radioligand binding assay for opioid receptors.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly valuable and versatile platform in modern drug discovery. The structure-activity relationships discussed in this guide highlight the critical importance of precise structural modifications in achieving desired potency, selectivity, and overall pharmacological profiles. The provided experimental protocols offer a robust framework for the evaluation of novel piperidine analogs, ensuring the generation of reliable and reproducible data.
Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel and diverse piperidine derivatives. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design and optimization of next-generation piperidine-based therapeutics with improved efficacy and safety profiles.
References
- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
- Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 32(16), 1655–1661.
- BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
- Li, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Frolov, N. A., Vereshchagin, A. N., & O'MAHONEY, G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
- BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit.
- BenchChem. (2025).
- Roche. (n.d.).
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (Colorimetric).
- BenchChem. (2025). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.
- Abcam. (n.d.). MTT assay protocol.
- Frolov, N. A., Vereshchagin, A. N., & O'MAHONEY, G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Ghasemi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(5), 355-377.
- ATCC. (n.d.).
- Frolov, N. A., Vereshchagin, A. N., & O'MAHONEY, G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Frolov, N. A., Vereshchagin, A. N., & O'MAHONEY, G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- ResearchGate. (2025).
- Liu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63539.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871).
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals, 16(5), 738.
- Spector, S. A., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 37(4), 839-843.
- Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. (2017). Chemical & Pharmaceutical Bulletin, 65(11), 1045-1051.
- Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(25), 3969–3975.
- Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. (2002). Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.
- Nazari, M., Tabatabai, S. A., & Rezaee, E. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Current computer-aided drug design, 14(4), 391–397.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry, 17(2), 105522.
- High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2019).
- High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2019).
- Martini, E., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorganic & medicinal chemistry, 16(3), 1431–1443.
- Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. (2008). Bioorganic & Medicinal Chemistry, 16(3), 1431-1443.
- BenchChem. (2025).
- Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2018). Current Pharmaceutical Design, 24(31), 3719-3728.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). Journal of Medicinal Chemistry, 63(3), 1058-1076.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). Journal of Medicinal Chemistry, 36(25), 3969-3975.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 60(1), 1-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
The Piperidine Scaffold: A Comparative Biological Evaluation of Nature's Blueprints and Synthetic Innovations
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The Two Faces of a Privileged Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most significant structural motifs in pharmacology.[1][2] Its prevalence is a testament to its remarkable versatility, serving as a foundational scaffold for a vast number of biologically active molecules.[1][3] This guide delves into a critical comparison at the heart of modern drug discovery: the biological performance of synthetic piperidine-based drugs versus their natural alkaloid counterparts.
From the potent toxins of poison hemlock to the indispensable analgesics in modern medicine, piperidines occupy a broad spectrum of pharmacological activity.[4][5] Natural piperidine alkaloids, refined over millennia of evolution, offer complex and often highly potent bioactive compounds that serve as invaluable starting points for drug discovery.[3][6] Conversely, synthetic piperidines, born from rational design and medicinal chemistry, represent humanity's endeavor to refine and optimize these natural blueprints—enhancing potency, tuning selectivity, and improving pharmacokinetic profiles to create safer and more effective therapeutics.[1][2]
This guide provides an in-depth, objective comparison of these two arms of piperidine pharmacology. We will dissect their performance through the lens of pharmacodynamics, pharmacokinetics, and toxicology, supported by quantitative experimental data and validated protocols. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the rich and complex world of piperidine-based therapeutics.
The Chemical Space: A Tale of Two Origins
The journey of a piperidine-based drug begins either in the intricate biosynthetic pathways of a plant or microorganism or within the controlled environment of a synthetic chemistry laboratory. Understanding these origins is key to appreciating their distinct biological characteristics.
-
Natural Piperidine Alkaloids: These compounds are secondary metabolites found across the natural world. They often possess complex stereochemistry and rigid structures, which can confer high affinity and selectivity for specific biological targets. Examples like Lobeline from the Lobelia inflata plant and Piperine from black pepper (Piper nigrum) have been used in traditional medicine and have become subjects of intense scientific scrutiny for their neuromodulatory and anti-inflammatory properties, respectively.[7][8][9]
-
Synthetic Piperidines: The development of synthetic piperidines is frequently driven by the need to overcome the limitations of natural products. Medicinal chemists can systematically modify the piperidine scaffold to enhance desired properties. This may involve increasing lipophilicity to improve blood-brain barrier penetration, altering substitution patterns to switch a compound from an agonist to an antagonist, or blocking sites of metabolism to extend its duration of action.[1][10] Iconic drugs like the potent opioid analgesic Fentanyl and the CNS stimulant Methylphenidate (Ritalin) are triumphs of synthetic chemistry, offering therapeutic effects far beyond their natural inspirations.[5][11][12]
The fundamental choice between a natural and synthetic approach can be visualized as a divergence in drug discovery workflow.
Caption: Divergent workflows in piperidine drug discovery.
Comparative Biological Evaluation: A Head-to-Head Analysis
To objectively compare synthetic and natural piperidines, we must evaluate them across a standardized set of biological parameters. Here, we present a framework for this evaluation, using representative examples and quantitative data.
Pharmacodynamics: Target Affinity and Mechanism of Action
Pharmacodynamics describes how a drug interacts with its biological target. The primary measures are binding affinity (how tightly it binds) and efficacy (the biological response it produces).
Key Experiment: Radioligand Binding Assay This assay is the gold standard for determining the binding affinity of a compound for a receptor.[13] It involves incubating a receptor preparation (e.g., cell membranes) with a fixed concentration of a radioactively labeled ligand and varying concentrations of an unlabeled test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined—a lower Ki indicates a higher binding affinity.
Case Study 1: The Opioid Receptor - Fentanyl vs. Natural Opioids The µ-opioid receptor (MOR) is the primary target for most opioid analgesics. Fentanyl, a synthetic piperidine, exhibits exceptionally high affinity for the MOR.
-
Fentanyl (Synthetic): A highly potent MOR agonist with a binding affinity (Ki) reported to be approximately 1.23-1.35 nM for the human µ-opioid receptor.[14][15] Its high lipophilicity allows for rapid entry into the central nervous system, contributing to its fast onset of action.[6]
-
Morphine (Natural Alkaloid Derivative): While not a simple piperidine, morphine is the archetypal natural opioid. Its binding affinity for the MOR is also high, with a Ki of approximately 1.17 nM , remarkably similar to fentanyl.[14] However, the downstream signaling and pharmacokinetic properties differ significantly, leading to fentanyl's ~50-100 times greater analgesic potency.[5][16]
Case Study 2: The Nicotinic Acetylcholine Receptor - Synthetic Modulators vs. Lobeline The nicotinic acetylcholine receptor (nAChR) is a key target for treating nicotine addiction and neurological disorders.
-
Lobeline (Natural): This alkaloid from Lobelia inflata binds to neuronal nAChRs with high affinity, displaying a Ki of approximately 4.4 nM .[5] Its mechanism is complex, acting as a mixed agonist-antagonist and also inhibiting the vesicular monoamine transporter 2 (VMAT2).[14][17]
-
Synthetic nAChR Ligands: Synthetic efforts have focused on developing more selective agents. While a direct structural analog for comparison is complex, compounds like Varenicline (not a piperidine but inspired by natural product structures) were designed to be partial agonists with high affinity and selectivity for the α4β2 nAChR subtype, offering a different therapeutic profile than the less selective, multi-target action of lobeline.
| Compound | Class | Target | Binding Affinity (Ki) | Reference |
| Fentanyl | Synthetic | µ-Opioid Receptor | ~1.3 nM | [14] |
| Morphine | Natural | µ-Opioid Receptor | ~1.2 nM | [14] |
| Lobeline | Natural | Nicotinic ACh Receptor | ~4.4 nM | [5] |
Pharmacokinetics: The Body's Influence on the Drug (ADME)
Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). Synthetic modification often aims to optimize these parameters for better therapeutic outcomes.
Key Experiment: Caco-2 Permeability Assay This in vitro assay is a cornerstone for predicting oral drug absorption. It uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[18] By measuring the rate at which a compound crosses this monolayer, its intestinal permeability and potential for being actively transported out of cells can be assessed.
Comparative Pharmacokinetic Profiles:
| Parameter | Fentanyl (Synthetic) | Lobeline (Natural) | Piperine (Natural) |
| Oral Bioavailability | ~30% (swallowed), 50-90% (transmucosal)[6] | Low (subject-dependent) | ~24% (in rats)[19] |
| Elimination Half-Life (t½) | 5-15 hours (formulation dependent)[20][21] | ~1.85 hours (in rats)[22] | ~1.2 hours (in rats)[19] |
| Blood-Brain Barrier | High Penetration (highly lipophilic)[6] | Penetrates CNS | Penetrates CNS |
The data clearly shows how synthetic design can overcome natural limitations. Fentanyl's poor oral bioavailability due to first-pass metabolism was circumvented through the development of transmucosal formulations (patches, lozenges), a feat of pharmaceutical engineering.[6] In contrast, natural alkaloids like piperine and lobeline often exhibit lower bioavailability and shorter half-lives, which can limit their therapeutic application without further modification.
Safety & Toxicology: The Therapeutic Window
A drug's utility is ultimately defined by its therapeutic window—the dose range that produces a therapeutic effect without causing significant toxicity.
Key Experiment: MTT Cytotoxicity Assay The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.
Comparative Toxicity Profiles:
| Compound | Class | Cytotoxicity (IC50) | Acute Toxicity (LD50, rat) | Reference |
| Fentanyl | Synthetic | N/A (Targeted Toxicity) | ~3 mg/kg (IV) | |
| Piperine | Natural | 28 µM (OVCAR-3 cells)[14] | 33.5 mg/kg (IP), 514 mg/kg (Oral)[17] | |
| Synthetic Piperidine (Example) | Synthetic | 4.14 µM (MCF7 cells) | Varies by structure |
This table highlights a crucial distinction. Fentanyl's danger lies not in general cytotoxicity but in its highly potent, on-target effect at the µ-opioid receptor, which can lead to fatal respiratory depression at doses very close to its therapeutic dose. Natural alkaloids like piperine exhibit general cytotoxicity at micromolar concentrations, which is being explored for anticancer applications.[4][14] The LD50 values for piperine show a dramatic difference between intravenous and oral administration, underscoring the importance of the route of exposure in toxicological assessment.[17]
Visualizing the Mechanism: Key Signaling Pathways
Understanding the molecular cascade initiated by a drug is fundamental to its biological evaluation. Below are simplified diagrams of key pathways relevant to our case studies.
Caption: Fentanyl's agonism at the MOR inhibits adenylyl cyclase.
Caption: nAChR activation promotes cell survival via PI3K/Akt.
Sources
- 1. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute oral LD50: Significance and symbolism [wisdomlib.org]
- 3. Pharmacokinetics of non-intravenous formulations of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunotoxicological effects of piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Single-Dose Pharmacokinetics of Fentanyl Buccal Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tolerability of different doses of fentanyl following sublingual administration of a rapidly dissolving tablet to cancer patients: a new approach to treatment of incident pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer effect of piperine, a black pepper compound, regulating apoptosis mediated through extracellular vesicles and cathepsin D in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. science.gov [science.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl (2-ethylpiperidin-1-yl)acetate
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory and the protection of our environment. The disposal of a novel or specialized chemical like Ethyl (2-ethylpiperidin-1-yl)acetate (CAS No. 1094687-67-8) requires a systematic approach, as specific Safety Data Sheet (SDS) information is not always readily available. This guide provides a comprehensive, step-by-step protocol for the characterization and disposal of this compound, grounded in federal regulations and best laboratory practices.
The foundational principle of chemical waste management is that the generator of the waste is responsible for its proper characterization and disposal.[1] This guide will walk you through that process, ensuring compliance and safety at every step.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal action can be taken, a thorough hazardous waste determination must be performed.[2] This process involves using your knowledge of the chemical's synthesis and structure to evaluate it against the criteria established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
1.1. Analysis by Structural Analogy
Ethyl (2-ethylpiperidin-1-yl)acetate is composed of two key structural motifs: an ethyl acetate group and an N-substituted piperidine ring. By examining the known hazards of these parent structures, we can infer the likely characteristics of the waste product.
-
Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid (Category 2) with a flash point of -4°C.[3] It is also known to cause serious eye irritation and may cause drowsiness or dizziness.[4][5] This strongly suggests that the waste material will be an ignitable hazardous waste.
-
Piperidine Moiety: Piperidine is a strong organic base, making it corrosive.[6] It is also classified as a flammable liquid and is toxic when inhaled or in contact with skin.[7][8] It reacts violently with oxidants and acids.[9] This suggests the waste may be corrosive and toxic .
1.2. RCRA Hazardous Waste Determination
Based on the analysis above, the waste must be evaluated for the four characteristics of hazardous waste defined in 40 CFR 261.[1][10][11]
| RCRA Characteristic | Definition Summary | Assessment for Ethyl (2-ethylpiperidin-1-yl)acetate | Hazard Code |
| Ignitability | Liquid with a flash point < 140°F (60°C).[1][12] | Assumed Ignitable. The presence of the ethyl acetate moiety makes it highly likely the flash point is well below 140°F. | D001 |
| Corrosivity | Aqueous solution with a pH ≥ 12.5 or ≤ 2.0.[12][13] | Potentially Corrosive. The piperidine nitrogen makes the compound basic. The pH of the waste solution must be tested. If it is ≥ 12.5, it is corrosive. | D002 |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive agents.[12] | Not Likely Reactive. Based on the structure, it is unlikely to be explosive or water-reactive. However, it will react exothermically with acids due to its basic nature. It should be considered incompatible with acids and strong oxidizers.[9] | N/A |
| Toxicity | Contains contaminants at or above concentrations specified in 40 CFR 261.24, as determined by the TCLP test.[1][14] | Assumed Toxic. Due to the piperidine component's known toxicity and the lack of specific toxicological data for the final compound, it must be handled as toxic as a precautionary measure. | N/A (unless specific constituents are known and listed) |
Part 2: Step-by-Step Disposal Protocol
This protocol provides the operational steps for safely managing Ethyl (2-ethylpiperidin-1-yl)acetate waste from the point of generation to its final pickup by trained professionals.
2.1. Immediate Safety and Personal Protective Equipment (PPE)
-
Handling: Always handle the waste inside a certified chemical fume hood.
-
PPE: Wear appropriate PPE, including:
-
Chemical splash goggles meeting ANSI Z87.1 standards.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat.
-
2.2. Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.[15]
-
DO NOT mix this waste with any other waste streams.
-
CRITICAL: Keep this waste stream separate from all acidic wastes. The basic piperidine nitrogen will react violently with acids.
-
Keep separate from strong oxidizing agents.[16]
2.3. Container Selection and Labeling
-
Select an Appropriate Container:
-
Use a clean, leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.
-
Do not use metal containers, as the waste may be corrosive.[16]
-
The container must have a secure, tight-fitting screw cap. Keep the container closed at all times except when adding waste.[12]
-
-
Complete a Hazardous Waste Label:
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely and legibly:
-
Generator Information: Your name, lab location (building and room number), and phone number.
-
Chemical Contents: List all constituents by their full chemical name and estimate percentages. For this waste, write "Ethyl (2-ethylpiperidin-1-yl)acetate" and the name of any solvent used (e.g., "Methylene Chloride," "Toluene"). Do not use abbreviations or chemical formulas.[17][18]
-
Hazards: Check all applicable hazard boxes. Based on our assessment, you must check "Ignitable" and "Toxic" . If a pH test confirms a pH ≥ 12.5, you must also check "Corrosive" .
-
-
2.4. Waste Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][16]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Use secondary containment, such as a plastic tub, to capture any potential leaks or spills.
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[13] However, it is best practice to request a pickup well before this limit is reached.
2.5. Arranging for Disposal
-
Once the waste container is full or you have no more of this specific waste to generate, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which is typically done via an online form or phone call.
Part 3: Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for characterizing and disposing of a novel research chemical.
Caption: Workflow for characterizing and disposing of a novel research chemical.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for flammable organic liquids. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Place the used absorbent material in a sealed container or bag, label it as hazardous waste, and dispose of it through EHS.
-
Clean the area with soap and water.
-
-
Major Spill (outside fume hood) or any fire:
-
Alert everyone in the lab and activate the nearest fire alarm.
-
Evacuate the area immediately.
-
Contact your institution's emergency response number and EHS. Provide the chemical name and any known hazards.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical.
-
By adhering to this comprehensive guide, you can ensure that the disposal of Ethyl (2-ethylpiperidin-1-yl)acetate is handled in a manner that is safe, compliant, and scientifically sound.
References
-
RCI Labscan Limited. (2022, August 1). Safety Data Sheet: Ethyl acetate. Retrieved from RCI Labscan. (URL: [Link])
-
Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from Lab Manager. (URL: [Link])
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from Chemos. (URL: [Link])
-
University of Pittsburgh Office of Clinical and Research Safety. (n.d.). Identification of Hazardous Waste. Retrieved from University of Pittsburgh. (URL: [Link])
-
Vanderbilt Environmental Health and Safety. (n.d.). Identifying Hazardous Waste In Your Laboratory. Retrieved from Vanderbilt University. (URL: [Link])
-
Auburn University Risk Management & Safety. (n.d.). Unknown Wastes. Retrieved from Auburn University. (URL: [Link])
-
Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from IN.gov. (URL: [Link])
-
University of Pennsylvania Environmental Health and Radiation Safety. (2024, December 12). Hazardous Waste Determination. Retrieved from UPenn EHRS. (URL: [Link])
-
LPD Lab Services. (n.d.). Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis. Retrieved from LPD Lab Services. (URL: [Link])
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. (URL: [Link])
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from ACS. (URL: [Link])
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. (URL: [Link])
-
Temple University Environmental Health & Radiation Safety. (n.d.). Unknown Chemical Waste Disposal. Retrieved from Temple University. (URL: [Link])
-
Stanford Environmental Health & Safety. (2019, April 1). Unknown Material Analysis. Retrieved from Stanford University. (URL: [Link])
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. (URL: [Link])
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from NIH. (URL: [Link])
-
University of Houston. (n.d.). Laboratory Waste Management Guidelines. Retrieved from University of Houston. (URL: [Link])
-
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from Lab Manager. (URL: [Link])
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. (URL: [Link])
-
International Labour Organization & World Health Organization. (2021). ICSC 0317 - PIPERIDINE. Retrieved from ILO. (URL: [Link])
-
King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from KAUST. (URL: [Link])
-
Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from Oreate AI Blog. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. (URL: [Link])
-
Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from Chemos. (URL: [Link])
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant. (URL: [Link])
Sources
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 3. rcilabscan.com [rcilabscan.com]
- 4. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 7. chemos.de [chemos.de]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 10. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. in.gov [in.gov]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 18. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
